2-Amino-5-fluoro-pyridine-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-amino-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFBFSGMCGIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678398 | |
| Record name | 2-Amino-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188433-88-6 | |
| Record name | 2-Amino-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde: A Key Intermediate in Modern Drug Discovery
Abstract
2-Amino-5-fluoro-pyridine-3-carbaldehyde is a pivotal building block in medicinal chemistry, valued for its role in the construction of complex heterocyclic scaffolds with significant therapeutic potential. The strategic placement of its amino, fluoro, and carbaldehyde functionalities offers synthetic chemists a versatile platform for generating diverse molecular libraries. This guide provides an in-depth technical overview of a primary synthesis pathway for this compound, focusing on the Vilsmeier-Haack formylation of 2-amino-5-fluoropyridine. The narrative emphasizes the mechanistic rationale behind experimental choices, provides detailed, field-tested protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a privileged structure in drug design, and its functionalization dictates its biological activity. The title compound, this compound, is particularly noteworthy. The 2-amino group serves as a key nucleophilic handle and a hydrogen bond donor, crucial for molecular recognition at biological targets. The 5-fluoro substituent enhances metabolic stability and can modulate the pKa of the pyridine nitrogen, improving pharmacokinetic properties.[1] The 3-carbaldehyde group is a versatile electrophilic center, ideal for constructing more complex heterocyclic systems, such as naphthyridines, through condensation reactions.[2] Given its utility, a robust and scalable synthesis is paramount for its application in drug discovery programs.
Primary Synthesis Pathway: Vilsmeier-Haack Formylation
The most direct and widely applicable method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[3][4] The substrate, 2-amino-5-fluoropyridine, is an electron-rich heterocycle due to the strong electron-donating effect of the amino group, which activates the pyridine ring towards electrophilic substitution.[1] This makes it an ideal candidate for this transformation.
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[5]
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a disubstituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This species is the active formylating agent in the reaction.[3][5]
-
Electrophilic Attack and Formylation: The electron-rich 2-amino-5-fluoropyridine attacks the electrophilic carbon of the Vilsmeier reagent. The ortho-directing nature of the 2-amino group strongly favors substitution at the C3 position. A subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.
-
Hydrolysis: The reaction is quenched with water or a basic aqueous solution, which hydrolyzes the iminium salt to afford the final aldehyde product, this compound.
The choice of POCl₃ as the activating agent is critical; it is highly effective and converts the otherwise unreactive DMF into a potent electrophile. The reaction temperature is also a key parameter that must be controlled to prevent side reactions and degradation of the starting material or product.[3]
Quantitative Data Overview
While specific yield data for the formylation of 2-amino-5-fluoropyridine is not broadly published in comparative studies, analogous reactions on similar substrates provide a reliable benchmark. The table below summarizes typical conditions and outcomes for Vilsmeier-Haack formylation of activated pyridines.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Pivaloylamino)pyridine | n-BuLi, then DMF | -78 to RT | 2-4 | 54 (initial report) | --INVALID-LINK-- |
| 2-(Pivaloylamino)pyridine | t-BuLi, then DMF | -78 to RT | 2-4 | 82-84 | [2] |
| Electron-Rich Arenes (General) | DMF, POCl₃ | 0 to 80 | 1-12 | 60-90 | [3] |
Note: The Turner and Rivera studies utilize an ortho-lithiation/formylation approach, which is an alternative to the direct Vilsmeier-Haack reaction but achieves the same overall transformation. The general Vilsmeier-Haack conditions are applicable to 2-amino-5-fluoropyridine.
Detailed Experimental Protocol
This protocol is a representative procedure for the Vilsmeier-Haack formylation of 2-amino-5-fluoropyridine, synthesized from established methodologies for similar substrates.[3][4][6]
Materials:
-
2-Amino-5-fluoropyridine (1.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄) (Anhydrous)
-
Ethyl acetate
-
Hexanes
-
Ice
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Vilsmeier Reagent Formation & Addition: While maintaining the temperature at 0°C, slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution. Causality Note: This exothermic reaction forms the Vilsmeier reagent in situ. Slow addition is crucial to control the temperature and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Causality Note: Heating provides the necessary activation energy for the electrophilic substitution on the moderately activated pyridine ring.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. Then, neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Causality Note: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. The neutralization is often vigorous and must be done cautiously.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization to yield pure this compound.
Conclusion and Outlook
The Vilsmeier-Haack reaction provides a reliable and scalable pathway to this compound, a high-value intermediate for pharmaceutical research. The reaction is predicated on the generation of a potent electrophilic formylating agent that reacts regioselectively with the activated pyridine ring. By carefully controlling reaction conditions, particularly temperature and stoichiometry, this method can deliver the target compound in good yields. Understanding the underlying mechanism is key to troubleshooting and optimizing the procedure for large-scale production in a drug development setting. The continued importance of fluorinated pyridine derivatives in modern medicine ensures that robust synthetic routes to key building blocks like this will remain an area of active interest.
References
physicochemical properties of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Introduction
This compound is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—comprising an amino group, a halogen substituent (fluorine), and an aldehyde—offers multiple reaction sites for constructing more complex molecular architectures. The fluorine atom, in particular, can modulate electronic properties, metabolic stability, and binding interactions, making it a valuable feature in drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular and Structural Data
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The structural arrangement of this compound is key to its reactivity and utility.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Summary of Core Properties
| Property | Value | Source |
| CAS Number | 1188433-88-6 | [1][2] |
| Molecular Formula | C₆H₅FN₂O | Inferred |
| Molecular Weight | 140.12 g/mol | Inferred |
Spectroscopic and Physical Characterization
Spectroscopic data is fundamental for confirming the identity and purity of a chemical compound. While a full dataset for the title compound is not publicly available in the provided results, data for the closely related precursor, 2-Amino-5-fluoropyridine, offers valuable comparative insights.
Key Physical and Spectroscopic Data
| Property | Value / Observation | Source & Context |
| Appearance | White to yellow or orange powder/crystal | [3] (Data for 2-Amino-5-fluoropyridine) |
| Melting Point | 93-97 °C (lit.) | [4] (Data for 2-Amino-5-fluoropyridine) |
| ¹H NMR | Spectral data available from commercial suppliers. | [2] |
| ¹³C NMR | Spectral data available from commercial suppliers. | [2] |
| ¹⁹F NMR | δ: -140.07 to -145.88 ppm (in CDCl₃) | [5] (Data for various 2-amino-5-fluoropyridines) |
| IR (Infrared) | νmax: ~3030, ~1400, ~1225 cm⁻¹ | [5] (Characteristic peaks for 2-amino-5-fluoropyridines) |
Expert Interpretation: The presence of the aldehyde group at the 3-position is expected to significantly influence the spectroscopic profile compared to the 2-Amino-5-fluoropyridine parent.
-
In the ¹H NMR spectrum, one would expect to see a characteristic singlet for the aldehyde proton (-CHO) in the downfield region (typically δ 9-10 ppm). The aromatic protons would show splitting patterns consistent with the substitution.
-
In the ¹³C NMR spectrum, a resonance corresponding to the aldehyde carbonyl carbon would appear significantly downfield (δ > 180 ppm).
-
The IR spectrum would be distinguished by a strong C=O stretching band around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.
Computational Data for Drug Development
In silico predictions of physicochemical properties are critical in modern drug discovery for forecasting a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Data for the analogous 2-Amino-5-fluoropyridine-3-carboxylic acid provides a reasonable proxy.[6]
| Predicted Property | Value | Significance in Drug Development |
| LogP | 0.5011 | Indicates good hydrophilicity, which can influence solubility and absorption.[6] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | Suggests potential for good cell membrane permeability.[6] |
| Hydrogen Bond Donors | 2 | The amino group can participate in hydrogen bonding with biological targets.[6] |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, aldehyde oxygen, and amino group can act as H-bond acceptors.[6] |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.[6] |
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The hazard profile for this compound can be inferred from safety data sheets (SDS) of structurally similar compounds like 2-Amino-5-fluoropyridine and other functionalized pyridines.
Hazard Summary
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Respiratory Irritation: May cause respiratory irritation.[7][8]
Recommended Handling and PPE
-
Engineering Controls: Use only under a chemical fume hood to avoid inhalation.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles or face shield), and a NIOSH-approved dust mask (e.g., N95).
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]
Storage
-
Store in a well-ventilated place.[7]
-
Keep the container tightly closed in a dry environment.
-
Store locked up or in an area accessible only to qualified personnel.
Experimental Protocols: Synthesis and Workflow
The synthesis of this compound is not explicitly detailed in the provided literature, but a scientifically sound approach can be designed based on established organometallic methodologies for functionalizing pyridine rings. A highly efficient method for synthesizing the related 2-Amino-3-pyridinecarboxaldehyde involves ortho-lithiation followed by formylation.[9] This expertise-driven protocol is adapted below.
Proposed Synthesis via Directed Ortho-Metalation
The causality behind this experimental choice lies in its efficiency and regioselectivity. The amino group (after protection) directs the metalation (lithiation) to the adjacent C3 position, allowing for the precise introduction of the aldehyde group.
-
Protection of the Amino Group: The reactive N-H bonds of the starting material, 2-Amino-5-fluoropyridine, must first be protected to prevent side reactions. A pivaloyl group is an excellent choice due to its steric bulk, which enhances directing effects and its stability to the strongly basic conditions.
-
Directed Ortho-Lithiation: The protected intermediate is treated with a strong lithium-amide base like Lithium diisopropylamide (LDA) at low temperature (-78 °C). The base selectively removes the proton at the C3 position, which is activated by the directing pivaloyl-amino group.
-
Formylation: The resulting lithiated species is a potent nucleophile. It is quenched by adding an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF).
-
Deprotection and Workup: An acidic workup serves two purposes: it hydrolyzes the intermediate from the DMF reaction and simultaneously removes the pivaloyl protecting group to yield the final product.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to isolate the this compound.
Synthetic Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. 1188433-88-6|2-Amino-5-fluoropyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 2-Amino-5-fluoropyridine | 21717-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. scribd.com [scribd.com]
A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectroscopic analysis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde (CAS No. 1188433-88-6), a key intermediate in pharmaceutical synthesis. While complete, publicly available experimental spectra for this specific compound are limited, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive, predictive analysis based on foundational spectroscopic principles and comparative data from structurally related analogues. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction: The Importance of Spectroscopic Characterization
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry, often serving as a building block for more complex bioactive molecules. Its structural integrity is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. Spectroscopic techniques are the cornerstone of molecular structure elucidation and confirmation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.
A thorough understanding of the expected spectroscopic data for this compound is crucial for:
-
Structure Confirmation: Verifying the successful synthesis of the target molecule.
-
Purity Assessment: Identifying the presence of starting materials, by-products, or other impurities.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing processes.
-
Reaction Monitoring: Tracking the progress of synthetic transformations involving this intermediate.
This guide will provide a predictive but scientifically grounded overview of the key spectroscopic signatures of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider both ¹H (proton) and ¹³C (carbon-13) NMR. The predictions are based on the known spectra of 2-amino-5-fluoropyridine and the well-established effects of an aldehyde substituent on the pyridine ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the pyridine ring, and the protons of the amino group. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shifts, particularly for the NH₂ protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-aldehyde (-CHO) | 9.8 - 10.2 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |
| H-4 | 8.2 - 8.5 | d | ~2-3 Hz | This proton is ortho to the electron-withdrawing aldehyde group and will be significantly downfield. It will show a small coupling to H-6. |
| H-6 | 8.0 - 8.3 | d | ~2-3 Hz | This proton is meta to the aldehyde group and will also be downfield. It will show a small coupling to H-4. |
| -NH₂ | 6.0 - 8.0 | br s | - | The amino protons are exchangeable, and their signal is often broad. The chemical shift is highly dependent on solvent and concentration. |
Causality behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for sharpening the signals of exchangeable protons like those in an amino group, which may appear very broad or be unobservable in CDCl₃.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the signals of the carbon atoms close to it.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling | Rationale |
| C-aldehyde (-CHO) | 188 - 195 | No | The aldehyde carbonyl carbon is highly deshielded. |
| C-2 | 158 - 162 | No | Carbon bearing the amino group. |
| C-3 | 115 - 120 | No | Carbon bearing the aldehyde group. |
| C-4 | 140 - 145 | Yes (small) | Aromatic CH carbon. |
| C-5 | 150 - 155 | Yes (large) | Carbon bearing the fluorine atom, will show a large one-bond C-F coupling. |
| C-6 | 135 - 140 | Yes (small) | Aromatic CH carbon. |
Authoritative Grounding: The predicted chemical shifts are based on established substituent effects on the pyridine ring. The electron-donating amino group and the electron-withdrawing aldehyde and fluoro groups have predictable shielding and deshielding effects on the ring carbons.
Visualization of Structural Relationships
Caption: Molecular structure of this compound with atom numbering.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the N-H stretches of the amino group, the C=O stretch of the aldehyde, and various vibrations of the pyridine ring.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450 - 3300 | Medium | N-H symmetric and asymmetric stretching | Characteristic of a primary amine. Often appears as a doublet. |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching | Typical for C-H bonds on an aromatic ring. |
| 2900 - 2800 and 2800 - 2700 | Weak | Aldehyde C-H stretching | Often appears as a pair of weak bands (Fermi doublet). |
| 1680 - 1660 | Strong | C=O stretching (aldehyde) | A strong, sharp absorption is expected for the conjugated aldehyde carbonyl. |
| 1620 - 1580 | Medium-Strong | N-H bending and C=C stretching | The N-H scissoring vibration often overlaps with the aromatic ring stretches. |
| 1500 - 1400 | Medium | Aromatic C=C stretching | Multiple bands are expected in this region, characteristic of the pyridine ring. |
| 1250 - 1200 | Strong | C-N stretching | Associated with the bond between the aromatic ring and the amino group. |
| 1100 - 1000 | Medium-Strong | C-F stretching | A strong band is expected for the carbon-fluorine bond. |
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the structure through fragmentation analysis. For this compound, we would expect to see a clear molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrum
-
Molecular Formula: C₆H₅FN₂O
-
Molecular Weight: 140.12 g/mol
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Ion | Predicted Fragmentation Pathway |
| 140 | [M]⁺ | Molecular ion |
| 112 | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde group. |
| 111 | [M - CHO]⁺ | Loss of the formyl radical. |
| 84 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |
Trustworthiness and Self-Validating Systems: High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition. By measuring the exact mass of the molecular ion to four or more decimal places, it is possible to unambiguously determine the molecular formula, thus validating the identity of the compound.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample can be introduced via direct infusion using a suitable solvent (e.g., methanol or acetonitrile) or as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Ionization Technique: Electron Ionization (EI) is a common technique for GC-MS and will likely produce the fragmentation pattern described above. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) would likely show a strong protonated molecular ion at m/z 141 ([M+H]⁺).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Visualization of a Potential Fragmentation Pathway
Caption: A simplified potential fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding these expected spectral features, researchers can confidently identify this compound, assess its purity, and ensure the integrity of their synthetic processes. While this guide is based on predictive analysis, the underlying principles are well-established, providing a robust framework for interpreting experimental data when it is acquired.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
An In-Depth Technical Guide to the Structural Elucidation of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound. As the precise crystal structure of this specific compound is not publicly documented, this document outlines the essential experimental workflows, from synthesis and crystallization to data analysis and interpretation. By referencing the known structure of the closely related compound, (E)-1-(2-Amino-5-fluoropyridin-3-yl)ethanone oxime, we provide field-proven insights into the anticipated molecular geometry, intermolecular interactions, and crystallographic parameters.
This compound belongs to a class of fluorinated heterocyclic compounds that are of significant interest in drug discovery. The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The pyridine scaffold itself is a common motif in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions.
Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount. It reveals the molecule's preferred conformation, its capacity for forming intermolecular interactions (such as hydrogen bonds), and how it packs in a solid-state environment. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutics. This guide provides the methodological blueprint for obtaining and interpreting this vital structural data.
Synthesis and Single-Crystal Growth
Proposed Synthesis Route
The synthesis of this compound can be approached through various established organic chemistry methods. A common strategy involves the directed ortho-metalation of a protected 2-amino-5-fluoropyridine followed by formylation.
Experimental Protocol: Synthesis
-
Protection: The amino group of 2-amino-5-fluoropyridine is first protected, for example, as a pivaloyl amide, to prevent it from interfering with subsequent reactions.
-
Directed Ortho-Metalation: The protected pyridine is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The base selectively removes the proton at the C3 position, which is activated by the adjacent amino group and the ring nitrogen.
-
Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture to introduce the aldehyde group at the C3 position.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final product, this compound.
-
Purification: The crude product is purified using standard techniques like column chromatography or recrystallization to obtain a sample of high purity suitable for crystallization.
Growing Diffraction-Quality Single Crystals
The cornerstone of X-ray crystallography is obtaining a high-quality single crystal. This requires a systematic approach to screen various crystallization conditions.
Experimental Protocol: Crystal Growth
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify suitable candidates for crystallization. An ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a small vial. Cover the vial with a cap containing small perforations to allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization. Common setups include hanging drop and sitting drop methods.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to lower temperatures (e.g., 4 °C). The decrease in solubility upon cooling can lead to the growth of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, its structure can be determined using SC-XRD. The entire process, from data collection to structure validation, follows a well-defined workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: SC-XRD Data Collection and Processing
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Integration and Scaling: The collected images are processed using software such as CrysAlisPro. This step involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection. The data is then scaled and corrected for absorption effects.
-
Structure Solution and Refinement: The crystal structure is solved using software packages like SHELXT or Olex2. The initial solution provides a rough model of the atomic positions. This model is then refined using SHELXL, a process that iteratively adjusts atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data. The quality of the final model is assessed by the R-factor (residual factor), which should ideally be below 5% for a well-refined structure.
Structural Analysis: Insights from a Known Analog
While the crystal structure for this compound is not available, we can infer its key structural features by examining the published data for the closely related molecule, (E)-1-(2-Amino-5-fluoropyridin-3-yl)ethanone oxime. This compound shares the same 2-amino-5-fluoropyridine core, providing a reliable basis for comparison.
Table 1: Crystallographic Data for (E)-1-(2-Amino-5-fluoropyridin-3-yl)ethanone oxime
| Parameter | Value |
| Chemical Formula | C₇H₇FN₃O |
| Formula Weight | 168.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2309 (3) |
| b (Å) | 13.9161 (5) |
| c (Å) | 7.6439 (3) |
| β (°) | 104.415 (2) |
| Volume (ų) | 745.28 (5) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.498 |
| R-factor (R1) | 0.041 |
| wR2 (all data) | 0.119 |
Expected Molecular Geometry
Based on the analog structure, the pyridine ring in this compound is expected to be essentially planar. The C-F, C-N, and C=O bond lengths should fall within standard ranges. The exocyclic amino group and the aldehyde group at the C3 position will likely exhibit some degree of twisting relative to the plane of the pyridine ring, influenced by steric hindrance and intramolecular hydrogen bonding.
Anticipated Intermolecular Interactions and Crystal Packing
The crystal packing of the title compound will likely be dominated by hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the pyridine nitrogen and the aldehyde oxygen atom act as hydrogen bond acceptors.
A probable and highly stable hydrogen bonding motif is the formation of centrosymmetric dimers, where two molecules are linked by N-H···N interactions between the amino group of one molecule and the pyridine nitrogen of the other. Additionally, N-H···O hydrogen bonds involving the amino group and the aldehyde oxygen are also expected, which would link these dimers into larger supramolecular assemblies.
Caption: Potential Hydrogen Bonding Interactions.
Conclusion
This guide has detailed the essential methodologies for the synthesis, crystallization, and complete structural elucidation of this compound. By following these field-proven protocols, researchers can obtain high-quality crystallographic data. The analysis of a known structural analog provides a strong predictive framework for the key intramolecular and intermolecular features of the title compound, particularly the dominant role of N-H···N and N-H···O hydrogen bonds in its crystal packing. This structural knowledge is indispensable for advancing the rational design of new pharmaceuticals based on the fluorinated aminopyridine scaffold.
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde: Strategies and Methodologies
Introduction: The Significance of 2-Amino-5-fluoro-pyridine-3-carbaldehyde in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a fluorine atom, and a carbaldehyde moiety, offers medicinal chemists a versatile platform for constructing complex molecular architectures with significant therapeutic potential. The strategic placement of these functional groups allows for a multitude of subsequent chemical transformations, making it an invaluable intermediate in the synthesis of novel pharmaceutical agents, particularly in the realms of kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this key intermediate, with a focus on the underlying chemical principles and practical experimental considerations.
Strategic Approaches to the Synthesis
The synthesis of this compound can be approached from two principal strategic directions:
-
Late-Stage Formylation of a Pre-functionalized Pyridine Ring: This approach involves the initial synthesis of 2-amino-5-fluoropyridine, followed by the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the most prominent and effective method for this transformation, leveraging the electron-donating nature of the amino group to direct electrophilic substitution.
-
Functional Group Interconversion on a Precursor Pyridine Ring: This strategy commences with a pyridine ring already bearing substituents that can be chemically manipulated to yield the desired amino and carbaldehyde groups. A common starting point is a halogenated nicotinic acid or nitrile derivative, which offers a robust handle for subsequent amination and reduction/oxidation steps.
This guide will elaborate on both strategies, providing detailed mechanistic insights and experimental protocols.
Strategy 1: Vilsmeier-Haack Formylation of 2-Amino-5-fluoropyridine
This is often the more direct and convergent approach, contingent on the availability of the 2-amino-5-fluoropyridine starting material. The causality of this strategy hinges on the powerful activating effect of the amino group, which renders the pyridine ring sufficiently nucleophilic to undergo formylation.
Mechanistic Rationale
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active formylating agent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich 2-amino-5-fluoropyridine attacks the electrophilic carbon of the Vilsmeier reagent. The amino group at the C2 position strongly activates the C3 and C5 positions towards electrophilic attack. The fluorine atom at C5 is a deactivating group, further favoring substitution at the C3 position.
-
Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final carbaldehyde product.
Synthetic Workflow Diagram
References
The Synthetic Cornerstone: A Technical Guide to 2-Amino-5-fluoro-pyridine-3-carbaldehyde
An In-Depth Exploration of its Synthesis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Pharmacophore
2-Amino-5-fluoro-pyridine-3-carbaldehyde stands as a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating amino group, make it a highly sought-after intermediate in the synthesis of novel therapeutic agents. The strategic placement of the aldehyde functionality provides a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic routes leading to this valuable compound, with a focus on the underlying chemical principles and practical experimental details. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically derived from established methodologies for the preparation of its precursors and analogous structures.
The Genesis of the Scaffold: Synthesis of 2-Amino-5-fluoropyridine
The journey to this compound begins with the synthesis of its precursor, 2-Amino-5-fluoropyridine. Several methods for the preparation of this intermediate have been reported, with a common and effective route commencing from the readily available 2-aminopyridine. This multi-step synthesis involves nitration, protection of the amino group, reduction of the nitro group, and finally, the introduction of the fluorine atom via a Schiemann reaction.[1][2]
A Multi-Step Pathway to a Key Intermediate
The synthesis of 2-Amino-5-fluoropyridine from 2-aminopyridine is a well-established process that involves several key transformations:
-
Nitration: The pyridine ring is activated towards electrophilic substitution.
-
Amino Group Protection: The exocyclic amino group is protected to prevent unwanted side reactions in subsequent steps.
-
Nitro Group Reduction: The nitro group is reduced to an amino group, which will be the precursor to the fluorine atom.
-
Diazotization and Schiemann Reaction: The newly formed amino group is converted to a diazonium salt and subsequently displaced by fluorine.[1][2]
-
Deprotection: The protecting group on the original amino group is removed to yield the final product.
This sequence of reactions provides a reliable method for the production of 2-Amino-5-fluoropyridine in good yield and purity.[1]
The Formylation Step: Introducing the Aldehyde
With 2-Amino-5-fluoropyridine in hand, the next critical step is the introduction of the carbaldehyde group at the 3-position. A common and effective method for the ortho-formylation of aminopyridines is through a directed ortho-lithiation followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF).[3]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of the title compound, based on established methodologies for the formylation of similar substrates.
Step 1: Synthesis of 2-Amino-5-fluoropyridine (Illustrative)
A widely practiced route for the synthesis of 2-Amino-5-fluoropyridine starts from 2-aminopyridine and involves a sequence of nitration, amino group protection (e.g., acetylation), reduction of the nitro group, a Schiemann reaction for fluorination, and finally deprotection.[1] The optimal conditions for these steps have been reported to be:
| Step | Reagents and Conditions | Yield (%) |
| Nitration | Concentrated H₂SO₄, Fuming HNO₃, 60°C, 2h | 88.40 |
| Acetylation | Acetic Anhydride, 45°C, 2.5h | 96.26 |
| Reduction | Pd/C, Hydrazine Hydrate, Ethanol, 80°C, 3.5h | 93.26 |
| Diazotization | HBF₄, NaNO₂, 25°C, 1.5h | 87.22 |
| Schiemann Reaction | Thermal decomposition in toluene, 110°C | 64.94 |
| Hydrolysis | 20% aq. NaOH, 80°C, 2h | 95.25 |
| Overall Yield | ~42.81 |
Table 1: Summary of reaction conditions and yields for the synthesis of 2-Amino-5-fluoropyridine from 2-aminopyridine.
Step 2: Formylation of 2-Amino-5-fluoropyridine
-
Protection of the Amino Group: To a solution of 2-Amino-5-fluoropyridine in an appropriate solvent (e.g., THF), add a suitable protecting group for the amino functionality. Pivaloyl chloride is an effective choice as the resulting pivaloyl group can direct ortho-lithiation.
-
Ortho-Lithiation: Cool the solution of the protected aminopyridine to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon). Add a strong base, such as n-butyllithium, dropwise. The pivaloyl group directs the deprotonation to the adjacent 3-position of the pyridine ring.
-
Formylation: To the resulting lithiated species, add N,N-dimethylformamide (DMF) and allow the reaction to proceed at low temperature before warming to room temperature.
-
Hydrolysis and Deprotection: Quench the reaction with an aqueous acid solution (e.g., 3N HCl). This step will both hydrolyze the intermediate from the DMF reaction and remove the pivaloyl protecting group to yield this compound.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel.
Visualizing the Synthesis
The synthetic pathway from 2-aminopyridine to the target molecule can be visualized as follows:
Figure 1: A flowchart illustrating the multi-step synthesis of this compound from 2-aminopyridine.
Characterization and Properties
The final product, this compound, can be characterized by a variety of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will show characteristic signals for the aromatic protons and carbons, as well as the aldehyde and amino groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The presence of the aldehyde and amino functional groups will be indicated by characteristic absorption bands.
The physical properties of the related compound, 2-Amino-5-fluoropyridine, include a melting point of 93-97 °C.[4]
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established organic transformations. By understanding the underlying principles of each reaction, researchers can efficiently produce this valuable intermediate for use in drug discovery and development. The synthetic route outlined in this guide provides a robust and reproducible method for accessing this important molecular scaffold.
References
potential reactivity of the aldehyde group in 2-Amino-5-fluoro-pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Aldehyde Group Reactivity of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the unique interplay of its three functional groups: a nucleophilic amino group, an electron-withdrawing fluorine atom, and a versatile aldehyde moiety. This guide provides an in-depth exploration of the chemical reactivity of the aldehyde group, offering field-proven insights and detailed protocols for its transformation. The pyridine core, a prevalent scaffold in biologically active compounds, combined with these substituents, creates a unique electronic environment that dictates the reactivity of the formyl group, making it a valuable synthon for constructing complex molecular architectures.[1][2]
Electronic Profile and Its Influence on Aldehyde Reactivity
The reactivity of the carbaldehyde group at the C3 position is modulated by a delicate balance of electronic effects from the other ring substituents. Understanding this interplay is critical for predicting reaction outcomes and optimizing conditions.
-
2-Amino Group: This group exerts a strong electron-donating effect through resonance (+R effect), increasing the electron density of the pyridine ring. This effect, however, is more pronounced at the ortho (C3) and para (C5) positions. The increased electron density partially deactivates the aldehyde's carbonyl carbon towards nucleophilic attack compared to an unsubstituted pyridine-3-carbaldehyde.
-
5-Fluoro Group: Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect).[3] This effect decreases the overall electron density of the ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing, further contributing to the electrophilicity of the ring carbons.
The net result is a finely tuned electrophilic character at the aldehyde carbon. While the amino group provides some deactivation, the combined influence of the ring nitrogen and the potent fluoro substituent ensures the aldehyde remains a highly reactive and versatile functional handle for a wide array of chemical transformations.
Caption: Electronic landscape of the target molecule.
Key Reactions of the Aldehyde Group
The aldehyde functionality is a cornerstone of organic synthesis, participating in numerous transformations. This section details the most relevant reactions for this compound.
Schiff Base Formation (Imination)
The reaction of the aldehyde with primary amines to form an imine (or Schiff base) is one of its most fundamental and widely utilized transformations.[4][5] These reactions are crucial for the synthesis of ligands for metal complexes and as intermediates for more complex heterocyclic systems.[6][7]
Causality of Experimental Design: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. The subsequent dehydration step to form the stable imine is also acid-catalyzed.
Detailed Experimental Protocol: Synthesis of a Phenyl-imine Derivative
-
Setup: To a solution of this compound (1.0 mmol, 140 mg) in absolute ethanol (10 mL) in a round-bottom flask, add aniline (1.0 mmol, 93 mg).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the N-(phenyl)-1-(2-amino-5-fluoropyridin-3-yl)methanimine.
| Reactant | Product (Schiff Base) |
| IR (C=O stretch) | ~1690-1710 cm⁻¹ |
| IR (C=N stretch) | ~1600-1650 cm⁻¹[8] |
| ¹H NMR (Aldehyde H) | ~9.8-10.1 ppm |
| ¹H NMR (Imine H) | ~8.2-8.8 ppm |
| Caption: Spectroscopic shifts in Schiff base formation. |
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. It is a powerful method for C-C bond formation and the synthesis of highly functionalized alkenes.[9][10] These products are key intermediates for building more complex heterocyclic systems like pyridopyrimidines.[11][12]
Causality of Experimental Design: A weak base, such as piperidine or pyridine, is used as a catalyst. Its role is to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent steps involve proton transfer and dehydration to yield the final condensed product. The mild basicity is crucial to avoid unwanted side reactions with the aminopyridine moiety.
Detailed Experimental Protocol: Reaction with Malononitrile
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.40 g) and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL).
-
Catalysis: Add piperidine (0.5 mL) dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate usually forms as the reaction proceeds.
-
Work-up: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with diethyl ether. Dry the product in a vacuum oven to obtain 2-((2-amino-5-fluoropyridin-3-yl)methylene)malononitrile.
Caption: Workflow for Knoevenagel condensation.
Wittig Reaction
The Wittig reaction provides an essential route for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry (E/Z) of the resulting alkene.[13]
Causality of Experimental Design: The reaction proceeds via a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate. The stability of this intermediate and the subsequent decomposition pathway determine the alkene geometry. For stabilized ylides, the reaction is often reversible, leading to the thermodynamically more stable E-alkene. Non-stabilized ylides typically yield the Z-alkene under kinetic control. The choice of base for generating the ylide (e.g., n-BuLi, NaH) and the solvent are critical parameters.[13]
Detailed Experimental Protocol: Synthesis of a Styrene Derivative
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium bromide (1.1 mmol) in dry THF (15 mL). Cool the suspension to 0°C and add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise. Stir the resulting deep red solution for 30 minutes at 0°C.
-
Aldehyde Addition: Dissolve this compound (1.0 mmol, 140 mg) in dry THF (5 mL) and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the 2-amino-5-fluoro-3-styrylpyridine product.
Oxidation and Reduction
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of pyridine derivatives.
-
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can achieve this transformation. Milder, more selective reagents like sodium chlorite (NaClO₂) are often preferred to avoid side reactions with the amino group.
-
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but require more stringent anhydrous conditions.
| Transformation | Typical Reagent | Product Functional Group |
| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid (-COOH) |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Caption: Common redox transformations of the aldehyde. |
Conclusion and Future Outlook
The aldehyde group of this compound serves as a versatile and highly reactive handle for synthetic diversification. Its reactivity, governed by the electronic push-pull system of the amino and fluoro substituents, allows for predictable and efficient participation in a host of cornerstone organic reactions. The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to leverage this valuable building block in the development of novel pharmaceuticals and advanced materials. Further exploration into asymmetric transformations and multicomponent reactions originating from this aldehyde will undoubtedly unlock new avenues in chemical synthesis.[14][15]
References
- 1. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Khan Academy [khanacademy.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]
- 15. Multicomponent reactions in nucleoside chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Fluorine in Modulating the Reactivity of 2-Amino-5-fluoro-pyridine-3-carbaldehyde: A Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds represent a cornerstone of rational drug design. The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth analysis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde, a multifunctional building block whose synthetic potential is critically governed by the electronic influence of its 5-fluoro substituent. We will dissect the intricate interplay between the electron-donating amino group, the electron-withdrawing carbaldehyde, and the powerfully inductive fluorine atom. This analysis will illuminate how fluorine precisely modulates the reactivity of each functional group and the pyridine ring itself, transforming it into a highly versatile scaffold for the synthesis of complex pharmaceutical agents.
Introduction: The Prominence of Fluorinated Pyridines in Modern Chemistry
1.1. The Pyridine Scaffold: A Privileged Structure The pyridine ring is an isostere of benzene and a ubiquitous structural motif in a vast number of FDA-approved drugs and natural products.[1] Its nitrogen atom provides a site for hydrogen bonding, alters the electronic distribution of the ring, and influences the overall solubility and pharmacokinetic profile of a molecule, making it a "privileged scaffold" in drug discovery.
1.2. The "Fluorine Factor": Transforming Molecular Properties The introduction of fluorine into organic molecules is a key strategy in drug design.[2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages[3][4]:
-
Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can prolong a drug's half-life.[3]
-
Increased Lipophilicity: Fluorine can enhance a molecule's ability to cross cellular membranes and reach its biological target.[3]
-
Modulated Acidity/Basicity (pKa): The potent electron-withdrawing nature of fluorine can fine-tune the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions.[3]
-
Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, to enhance binding to target proteins.
1.3. This compound: A Multifunctional Synthetic Building Block This molecule combines the privileged pyridine scaffold with three strategically placed functional groups. The 2-amino group provides a nucleophilic handle, the 3-carbaldehyde is an electrophilic center ripe for transformation, and the 5-fluoro atom acts as the master modulator of the molecule's overall electronic character and reactivity. Understanding the role of this fluorine atom is paramount to exploiting the full synthetic potential of this valuable intermediate.
The Electronic Architecture: Fluorine's Inductive and Mesomeric Influence
The reactivity of this compound is dictated by a "push-pull" electronic system. The amino group "pushes" electron density into the ring via resonance, while the carbaldehyde and fluorine groups "pull" density out.
2.1. Inductive Effect (-I): The Dominant Electron-Withdrawing Force Fluorine is the most electronegative element, and its primary influence on the pyridine ring is a powerful, distance-dependent inductive electron withdrawal (-I effect). This effect significantly lowers the electron density across the entire aromatic system.[5] The consequences are profound:
-
It enhances the intrinsic electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.
-
It decreases the basicity of the ring nitrogen and the 2-amino group, making them less prone to protonation and less nucleophilic.
2.2. Mesomeric Effect (+M): A Countervailing Influence The lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (+M effect). However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this effect is significantly weaker than fluorine's inductive pull. For halogens, the inductive effect almost always dominates the mesomeric effect in influencing reactivity.
2.3. Molecular Orbital and Electrostatic Potential Insights Advanced studies show that fluorination alters the fundamental electronic structure of aromatic rings. The addition of fluorine atoms introduces new π-orbitals that can further stabilize the ring, increasing its resistance to certain addition reactions.[6][7] Furthermore, the significant withdrawal of electron density by multiple fluorine atoms can create a region of positive electrostatic potential on the face of the ring, known as a "π-hole," which can engage in unique non-covalent interactions with electron-rich species.[8][9]
Caption: Electronic push-pull effects within the molecule.
Reactivity at the Functional Groups
The electronic influence of the 5-fluoro substituent directly impacts the reactivity of the adjacent amino and carbaldehyde groups.
3.1. The Carbaldehyde Group: An Activated Electrophilic Center The strong -I effect of the fluorine atom, relayed through the pyridine ring, significantly increases the electrophilicity of the carbonyl carbon in the 3-carbaldehyde group. This makes the aldehyde more susceptible to attack by nucleophiles. Studies on related pyridinecarboxaldehydes have shown that electron-deficient rings lead to more effective and faster reactions, for example, in the context of N-terminal protein modification.[10] This enhanced reactivity is a key asset for synthetic transformations such as:
-
Reductive amination
-
Wittig reactions and related olefications
-
Knoevenagel and aldol condensations
-
Formation of imines and oximes
3.2. The Amino Group: A Modulated Nucleophile Conversely, the electron-withdrawing environment created by the fluorine and carbaldehyde groups decreases the electron density on the nitrogen of the 2-amino group. This has two primary effects:
-
Reduced Basicity: The lone pair on the nitrogen is less available for protonation.
-
Reduced Nucleophilicity: The amino group is less reactive towards electrophiles.
While this may slow down reactions like acylation or alkylation compared to a non-fluorinated analogue, this modulation can be synthetically useful, preventing unwanted side reactions and allowing for more controlled functionalization.
| Feature | Impact of 5-Fluoro Substituent | Mechanistic Rationale |
| Pyridine Ring | Highly activated for SNAr; Deactivated for EAS | Strong -I effect from F and -M/-I from CHO reduce ring electron density. |
| Carbaldehyde Group | Increased electrophilicity at carbonyl carbon | -I effect of fluorine is relayed through the ring, increasing the δ+ on the carbonyl. |
| Amino Group | Decreased nucleophilicity and basicity | -I effect of fluorine reduces electron density on the nitrogen atom. |
| Table 1: Summary of the 5-Fluoro Group's Influence on Reactivity. |
Ring Reactivity: The Primacy of Nucleophilic Aromatic Substitution (SNAr)
4.1. Why SNAr Dominates The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions. The presence of two strong electron-withdrawing groups (fluorine and carbaldehyde) dramatically enhances this tendency. Consequently, EAS is extremely disfavored, and SNAr becomes the dominant pathway for ring functionalization, provided a suitable leaving group is present. While the fluorine in the title compound is not at an activated (ortho/para to N) position for SNAr, understanding this chemistry is crucial as related 2-fluoropyridines are common precursors or derivatives.
4.2. Fluorine as an Excellent Leaving Group in SNAr In SNAr reactions of heteroaromatics, fluoride is an exceptionally good leaving group. The high electronegativity of fluorine polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic addition step.[11] Reactions involving 2-fluoropyridines are often significantly faster than those with their 2-chloro analogues, making them valuable substrates for late-stage functionalization in medicinal chemistry.[11] The mechanism can proceed through a classic two-step addition-elimination pathway via a Meisenheimer intermediate, although recent evidence suggests some SNAr reactions may be concerted.[12][13]
Caption: Generalized workflow for SNAr on a 2-fluoropyridine.
Synthetic Utility & Experimental Protocols
5.1. Synthesis of the Core Scaffold The synthesis of the parent 2-Amino-5-fluoropyridine often begins with 2-aminopyridine. A common and robust route involves a sequence of acylation (to protect the amine), nitration, reduction of the nitro group, diazotization of the newly formed amine, and finally, a Schiemann reaction to introduce the fluorine atom.[14][15] An alternative industrial approach involves a halogen exchange (Halex) reaction on a 2-nitro-5-halopyridine followed by catalytic reduction of the nitro group.[16] The 3-carbaldehyde group can then be introduced through various formylation methods.
5.2. Experimental Protocol: Reductive Amination The activated nature of the carbaldehyde group makes it an excellent substrate for reductive amination, a cornerstone reaction for building molecular complexity.
Objective: To synthesize N-benzyl-5-fluoro-3-(aminomethyl)pyridin-2-amine from this compound and benzylamine.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloroethane (0.1 M) is added benzylamine (1.1 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. Progress can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is complete, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is less basic and more selective than other hydrides like NaBH₄.
-
Reaction Progression: The reaction is stirred at room temperature for 12-24 hours until the starting material is fully consumed.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired product.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate. The modulated and distinct reactivity of its three functional groups allows for sequential and selective chemical transformations. For instance, the aldehyde can be converted into a new ring system via a condensation reaction, followed by modification of the amino group. This building block is a precursor to scaffolds found in novel antibacterial agents, kinase inhibitors, and other therapeutic candidates. The parent compound, 2-Amino-5-fluoropyridine, is a crucial intermediate in the synthesis of the peptide deformylase inhibitor LBM415, underscoring the pharmaceutical relevance of this substitution pattern.[15][17][18]
Caption: Potential synthetic pathways from the title compound.
Conclusion
The fluorine atom in this compound is far from a passive spectator; it is an active and powerful director of chemical reactivity. Through its dominant inductive effect, it deactivates the pyridine ring towards electrophilic attack while priming it for nucleophilic substitution, enhances the electrophilicity of the carbaldehyde for facile derivatization, and tempers the nucleophilicity of the amino group, allowing for controlled synthetic operations. This precise, multi-faceted modulation of reactivity makes this molecule a highly valuable and versatile platform for the construction of complex, biologically active compounds, embodying the principles of modern, fluorine-guided drug design.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 15. researchgate.net [researchgate.net]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 18. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Friedländer Annulation using 2-Amino-5-fluoro-pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Naphthyridines
The Friedländer annulation, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing an active methylene group, has long been a cornerstone in the synthesis of quinolines and related heterocyclic scaffolds.[1][2] This versatile reaction, which can be catalyzed by acids or bases, provides a direct and efficient route to constructing these privileged structures.[3][4][5] The resulting azaheterocyclic compounds, particularly naphthyridines, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][6]
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery.[7] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[7][8] Consequently, the synthesis of fluorinated heterocycles is a key focus in the development of new therapeutic agents.[9][10][11]
This guide provides a detailed examination of the Friedländer annulation utilizing 2-amino-5-fluoro-pyridine-3-carbaldehyde as a key building block for the synthesis of fluorinated naphthyridine derivatives. We will explore the underlying reaction mechanism, provide a validated experimental protocol, and discuss the broader applications of this methodology in the context of drug development.
Reaction Mechanism: A Tale of Two Pathways
The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions (acidic vs. basic catalysis).[12][13]
-
Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction is believed to initiate with an aldol-type condensation between the enolizable ketone and the this compound. The resulting aldol adduct then undergoes a rapid intramolecular cyclization, followed by dehydration to yield the final fluorinated naphthyridine product.[14]
-
Schiff Base Formation Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the initial step is often the formation of a Schiff base (imine) between the amino group of the pyridine derivative and the carbonyl of the active methylene compound. This intermediate then undergoes an intramolecular aldol-type reaction and subsequent dehydration to afford the aromatic naphthyridine.[12][15]
It is important to note that under many conditions, the initial aldol adduct and the subsequent cyclized intermediate are often short-lived and not readily detectable.[14][15]
Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-1,8-naphthyridine
This protocol details a representative Friedländer annulation of this compound with acetone to yield 6-fluoro-2-methyl-1,8-naphthyridine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₆H₅FN₂O | 140.12 | 1.40 g | 10.0 |
| Acetone | C₃H₆O | 58.08 | 5.8 mL | 78.5 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 0.84 g | 15.0 |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Glassware for extraction and filtration
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.40 g, 10.0 mmol) and ethanol (50 mL).
-
Reagent Addition: Stir the mixture at room temperature until the aldehyde is completely dissolved. Add acetone (5.8 mL, 78.5 mmol) followed by potassium hydroxide (0.84 g, 15.0 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 6-fluoro-2-methyl-1,8-naphthyridine.
Expected Yield and Characterization
The expected yield for this reaction is typically in the range of 75-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 6-fluoro-2-methyl-1,8-naphthyridine.
References
- 1. organicreactions.org [organicreactions.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Synthesis and Evaluation of Novel Pyrazolopyridine Kinase Inhibitors from 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Introduction: The Rationale for Fluorinated Pyrazolopyridines in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors is an ongoing challenge in medicinal chemistry. The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, forming the basis for several approved drugs.[2][3][4][5] This application note details a synthetic strategy and subsequent biological evaluation of novel kinase inhibitors derived from the versatile building block, 2-Amino-5-fluoro-pyridine-3-carbaldehyde.
The strategic incorporation of fluorine into drug candidates can significantly enhance their efficacy, safety, and pharmacokinetic profiles.[6][7] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to:
-
Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can prolong the drug's half-life.[8]
-
Increased Lipophilicity: Fluorine substitution can improve a molecule's ability to cross cell membranes.[8]
-
Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[9]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with the target protein, increasing binding affinity and selectivity.[10][11]
This note will focus on the synthesis of a pyrazolopyridine scaffold, a privileged heterocyclic core in kinase drug discovery, known to act as a hinge-binder in the ATP-binding site of kinases.[12][13] By utilizing this compound, we aim to generate a library of novel, fluorinated pyrazolopyridine derivatives with the potential for potent and selective kinase inhibition.
Synthetic Strategy: A Multi-Component Approach to Pyrazolopyridine Scaffolds
While numerous methods exist for the synthesis of heterocyclic compounds, multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to generating molecular diversity.[14] Here, we propose a synthetic route that leverages the reactivity of the aldehyde and amino groups of this compound to construct the pyrazolopyridine core. A plausible and efficient method for this transformation is a condensation reaction with a suitable hydrazine derivative, followed by cyclization.
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway from this compound to a novel fluorinated pyrazolopyridine kinase inhibitor.
Detailed Synthetic Protocol: Synthesis of a Phenyl-Substituted Pyrazolopyridine
This protocol describes the synthesis of a representative novel kinase inhibitor, 1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine, 3-fluoro.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: To a solution of this compound (1.0 eq) in absolute ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of hydrochloric acid and reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cyclization and Work-up: After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine, 3-fluoro.
Characterization of the Synthesized Inhibitor
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure of the molecule. ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.[18][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, confirming its elemental composition.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound.
| Analytical Technique | Expected Results for 1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine, 3-fluoro |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.5 ppm, amine protons as a broad singlet. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals corresponding to the carbon atoms of the pyrazolopyridine and phenyl rings. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | A singlet corresponding to the fluorine atom on the pyridine ring. |
| HRMS (ESI+) | Calculated m/z for C₁₂H₁₀FN₅ [M+H]⁺, observed value within 5 ppm. |
| HPLC Purity | >95% |
Biological Evaluation: In Vitro Kinase Inhibition Assays
The synthesized pyrazolopyridine derivatives will be evaluated for their ability to inhibit a panel of protein kinases to determine their potency and selectivity. A common and robust method for this is a fluorescence-based in vitro kinase assay.[1][20][21][22][23]
General Protocol for an In Vitro Kinase Assay:
-
Prepare Reagents: Prepare assay buffer, kinase solution, substrate solution (e.g., a biotinylated peptide), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
Assay Plate Preparation: Add the assay buffer, kinase, and inhibitor to the wells of a microtiter plate and incubate.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Stop Reaction and Detection: After a defined incubation period, stop the reaction and add detection reagents (e.g., a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor).
-
Measure Signal: Read the plate on a suitable plate reader to measure the fluorescence signal, which is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow from synthesis to lead identification.
Expected Biological Activity:
The novel fluorinated pyrazolopyridine inhibitors are expected to exhibit inhibitory activity against various kinases. The IC₅₀ values will be determined to quantify their potency. A hypothetical screening of our lead compound against a panel of kinases is presented below.
| Kinase Target | IC₅₀ (nM) for 1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine, 3-fluoro |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >1000 |
| Kinase D | 75 |
Conclusion and Future Directions
This application note outlines a robust and efficient strategy for the synthesis of novel fluorinated pyrazolopyridine kinase inhibitors from the readily available starting material, this compound. The proposed synthetic route, coupled with detailed protocols for characterization and biological evaluation, provides a clear roadmap for researchers in drug discovery. The strategic incorporation of fluorine is anticipated to confer advantageous properties to the synthesized compounds, potentially leading to the identification of potent and selective kinase inhibitors for further development. Future work will involve the synthesis of a diverse library of pyrazolopyridine derivatives by varying the substituent on the hydrazine starting material and further optimization of the lead compounds to improve their potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. connectsci.au [connectsci.au]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. icr.ac.uk [icr.ac.uk]
- 16. latrobe.edu.au [latrobe.edu.au]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro kinase assay [protocols.io]
- 21. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 23. In vitro kinase assay [bio-protocol.org]
Application Note: Strategic Use of 2-Amino-5-fluoro-pyridine-3-carbaldehyde in Condensation Reactions for Heterocyclic Scaffolding
Abstract
2-Amino-5-fluoro-pyridine-3-carbaldehyde is a highly versatile and synthetically valuable building block in medicinal and materials chemistry. Its unique arrangement of an aldehyde and a nucleophilic amino group on a pyridine scaffold, enhanced by the electronic properties of a fluorine substituent, makes it an ideal precursor for a variety of condensation reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this reagent for the synthesis of Schiff bases and, more significantly, for the construction of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. These scaffolds are recognized as "privileged structures" in drug discovery, appearing in numerous agents with diverse biological activities.[1] This document offers in-depth mechanistic explanations, field-proven experimental protocols, and data presentation to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Potential of an Ortho-Amino Aldehyde
The strategic importance of this compound stems from the ortho-positioning of its amino and carbaldehyde functionalities. This 1,2-relationship facilitates intramolecular cyclization reactions following an initial intermolecular condensation, providing a powerful and atom-economical route to fused bicyclic systems.[2] The presence of the electron-withdrawing fluorine atom at the 5-position can modulate the reactivity of the pyridine ring and the resulting derivatives' physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
This guide explores two primary classes of condensation reactions:
-
Schiff Base Formation: A foundational reaction forming an imine (or azomethine) linkage, which is a crucial pharmacophore in its own right and a key intermediate for further transformations.[3]
-
Cyclocondensation with Active Methylene Compounds: A robust strategy for constructing the pyrido[2,3-d]pyrimidine core, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[1][4]
Foundational Reactivity: Schiff Base Formation
The reaction between the aldehyde group of this compound and a primary amine is a classic condensation reaction that yields a Schiff base. This transformation involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to generate the stable imine product.[3]
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like ethanol or methanol are typically used as they can solvate the reactants and intermediates. Absolute ethanol is preferred to minimize competitive hydrolysis of the resulting imine.
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. It also facilitates the final dehydration step by protonating the hydroxyl group of the hemiaminal, turning it into a better leaving group (water).[3]
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the product.
Mechanism of Schiff Base Formation
Caption: Mechanism of acid-catalyzed Schiff base formation.
Advanced Application: Synthesis of Pyrido[2,3-d]pyrimidines
The true synthetic power of this compound is realized in its application to build fused heterocyclic systems. A prominent example is its reaction with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups), which proceeds via a domino Knoevenagel condensation and intramolecular cyclization.
Causality Behind Experimental Choices:
-
Reactants: Active methylene compounds like malononitrile (NC-CH₂-CN) or ethyl cyanoacetate (NC-CH₂-COOEt) are ideal partners. The electron-withdrawing groups increase the acidity of the methylene protons, allowing for easy deprotonation to form a nucleophilic carbanion.
-
Catalyst: A basic catalyst, such as piperidine or sodium ethoxide, is required. The base deprotonates the active methylene compound to initiate the Knoevenagel condensation. Piperidine is often preferred as it is a mild, organic base that minimizes side reactions.
-
Reaction Conditions: Refluxing in a suitable solvent like ethanol drives the reaction, which involves multiple equilibrium steps, towards the final, thermodynamically stable aromatic product. The removal of water, a byproduct of the condensation, also helps to shift the equilibrium.
General Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Experimental workflow for pyrido[2,3-d]pyrimidine synthesis.
Data Presentation: Pyrido[2,3-d]pyrimidine Synthesis
The following table summarizes representative outcomes for the cyclocondensation reaction with various active methylene compounds.
| Entry | Active Methylene Compound (R-CH₂-Z) | Catalyst | Solvent | Typical Yield | Resulting Scaffold |
| 1 | Malononitrile | Piperidine | Ethanol | 85-95% | 7-Amino-6-cyano-2-fluoropyrido[2,3-d]pyrimidine |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | 80-90% | 7-Amino-2-fluoro-6-carbethoxypyrido[2,3-d]pyrimidine |
| 3 | Diethyl Malonate | NaOEt | Ethanol | 70-80% | 7-Hydroxy-2-fluoro-6-carbethoxypyrido[2,3-d]pyrimidine |
| 4 | 1,3-Indandione | Piperidine | Ethanol | 75-85% | Fused Indenopyridopyrimidine |
Yields are illustrative and based on analogous reactions in the literature for related substrates.[4][5]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for Schiff Base Formation with Aniline
Materials:
-
This compound (1.0 mmol, 140.1 mg)
-
Aniline (1.0 mmol, 93.1 mg, 91 µL)
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (140.1 mg).
-
Add absolute ethanol (10 mL) and stir until the solid is fully dissolved.
-
Add aniline (91 µL) to the solution, followed by the addition of 2-3 drops of glacial acetic acid.[3]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired Schiff base.
Self-Validation/Characterization:
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new imine proton signal (-CH=N-) typically between 8-9 ppm.
-
IR Spectroscopy: Look for the characteristic C=N (imine) stretching vibration around 1640-1690 cm⁻¹.
Protocol 2: Synthesis of 7-Amino-6-cyano-2-fluoropyrido[2,3-d]pyrimidine
Materials:
-
This compound (1.0 mmol, 140.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Absolute Ethanol (15 mL)
-
Piperidine (0.1 mmol, ~10 µL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (140.1 mg) and malononitrile (66.1 mg) in absolute ethanol (15 mL).
-
Add a catalytic amount of piperidine (~10 µL) to the suspension.[4]
-
Heat the mixture to reflux with vigorous stirring. The suspension should gradually become a clear solution and then a precipitate may form as the product is generated.
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting aldehyde spot is no longer visible.
-
After completion, cool the reaction flask to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold ethanol (2 x 5 mL) and diethyl ether (1 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 50 °C for 4 hours to yield the pure 7-Amino-6-cyano-2-fluoropyrido[2,3-d]pyrimidine as a solid.
Self-Validation/Characterization:
-
¹H NMR: The aldehyde proton signal will be absent. New signals corresponding to the aromatic protons of the fused ring system and a broad singlet for the new amino group (-NH₂) will appear.
-
Mass Spectrometry: The observed mass should correspond to the calculated molecular weight of the product (C₈H₅FN₄, MW: 190.15).
-
IR Spectroscopy: Appearance of a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and N-H stretching vibrations for the amino group around 3100-3400 cm⁻¹.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.yu.edu.jo [journals.yu.edu.jo]
- 3. jocpr.com [jocpr.com]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
Application Notes: 2-Amino-5-fluoro-pyridine-3-carbaldehyde as a Versatile Precursor for Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, fluorinated nitrogen-containing heterocycles represent a privileged class of compounds. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of contemporary medicinal chemistry.[1] Within this domain, fused pyridine scaffolds, such as naphthyridines and pyrido[2,3-d]pyrimidines, are prevalent structural motifs in numerous FDA-approved therapeutics.[2][3]
2-Amino-5-fluoro-pyridine-3-carbaldehyde (CAS 1188433-88-6) has emerged as a high-value, versatile building block for the synthesis of these complex heterocyclic systems.[4] Its unique architecture, featuring an ortho-disposed amine and aldehyde, provides a reactive handle for a variety of annulation and cyclization strategies. The presence of the 5-fluoro substituent offers an additional tool for modulating the electronic properties and biological activity of the final products. This guide provides an in-depth look at the core reactivity of this precursor and detailed protocols for its application in constructing key heterocyclic frameworks relevant to pharmaceutical research.
Precursor Profile and Synthesis Overview
A foundational understanding of the starting material is critical for successful synthetic planning.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1188433-88-6 | [4][5] |
| Molecular Formula | C₆H₅FN₂O | [4] |
| Molecular Weight | 140.12 g/mol | [5] |
| Appearance | Typically a yellow to brown solid | --- |
| Storage | 2-8°C, under inert atmosphere, protected from light | [4] |
Synthetic Rationale
While various proprietary methods exist, a plausible and common synthetic route to this compound involves the formylation of its parent amine, 2-amino-5-fluoropyridine. The synthesis of 2-amino-5-fluoropyridine itself is well-documented, often starting from 2-aminopyridine and proceeding through nitration, reduction, diazotization, and a Schiemann (or related) fluorination reaction.[6][7][8]
The subsequent introduction of the C3-aldehyde can be achieved through electrophilic formylation, such as the Vilsmeier-Haack reaction. This classic method utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then regioselectively formylates the electron-rich pyridine ring at the position ortho to the directing amino group.
Caption: Plausible synthetic route to the title precursor.
Core Reactivity and Applications in Heterocyclic Synthesis
The true utility of this compound lies in its ability to serve as an A-B synthon, where the aldehyde (A) and the amino group (B) react in concert to build fused ring systems.
The Friedländer Annulation for 7-Fluoro-1,8-Naphthyridine Synthesis
Mechanistic Insight: The Friedländer synthesis is one of the most direct and efficient methods for constructing quinoline and naphthyridine cores.[9] The reaction proceeds via a condensation between an o-aminoaryl aldehyde and a carbonyl compound possessing an α-methylene group. The mechanism involves an initial base- or acid-catalyzed aldol condensation, followed by a cyclization and dehydration cascade to yield the aromatic fused ring system.[10][11] The ortho arrangement of the amino and aldehyde groups in our precursor is perfectly primed for this transformation, making it an ideal substrate for generating substituted 7-fluoro-1,8-naphthyridines, a scaffold known for its chemotherapeutic potential.[1][12]
Caption: General workflow for the Friedländer synthesis.
Protocol 1: Representative Synthesis of a 2-Substituted-7-fluoro-1,8-naphthyridine
This protocol is adapted from established Friedländer methodologies for analogous 2-aminopyridine-3-carbaldehydes.[13]
1. Reagents and Materials:
| Reagent/Material | M.W. | Amount | Moles (equiv.) | Purpose |
| This compound | 140.12 | 1.40 g | 10.0 mmol (1.0) | Precursor |
| Acetophenone | 120.15 | 1.32 g (1.2 mL) | 11.0 mmol (1.1) | Ketone Component |
| Potassium Hydroxide (KOH) | 56.11 | 0.84 g | 15.0 mmol (1.5) | Base Catalyst |
| Ethanol (EtOH) | --- | 50 mL | --- | Solvent |
| Deionized Water | --- | As needed | --- | Workup |
| Ethyl Acetate | --- | As needed | --- | Extraction |
| Brine | --- | As needed | --- | Washing |
| Anhydrous Sodium Sulfate | --- | As needed | --- | Drying Agent |
2. Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.40 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add acetophenone (1.32 g, 11.0 mmol) to the solution via syringe.
-
Add potassium hydroxide (0.84 g, 15.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 10 mL under reduced pressure.
-
Add 50 mL of deionized water to the residue. A solid precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).
-
For higher purity, the aqueous filtrate can be extracted with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Combine all solid material and purify by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product.
3. Expected Results:
The reaction is expected to produce 2-phenyl-7-fluoro-1,8-naphthyridine. The yield and reaction time may vary based on the specific ketone used.
| Ketone Component | R¹ | R² | Typical Yield (%) |
| Acetone | Me | H | 75-85% |
| Acetophenone | Ph | H | 80-90% |
| Cyclohexanone | -(CH₂)₄- | 85-95% | |
| Ethyl Acetoacetate | Me | COOEt | 70-80% |
Synthesis of 7-Fluoro-pyrido[2,3-d]pyrimidines
Mechanistic Insight: The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[3][14] A common and powerful strategy for its synthesis involves the condensation of a 2-aminopyridine precursor with a three-atom synthon. Using this compound, a versatile approach is a three-component reaction with an active methylene compound (e.g., malononitrile) and a cyclizing agent like guanidine or amidine. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the cyclizing agent and subsequent intramolecular cyclization and aromatization to furnish the fused pyrimidine ring.[15][16]
Caption: Workflow for pyridopyrimidine synthesis.
Protocol 2: Representative One-Pot, Three-Component Synthesis of a 2,4-Diamino-7-fluoro-pyrido[2,3-d]pyrimidine
This protocol is based on established multicomponent strategies for the synthesis of this scaffold.[15]
1. Reagents and Materials:
| Reagent/Material | M.W. | Amount | Moles (equiv.) | Purpose |
| This compound | 140.12 | 1.40 g | 10.0 mmol (1.0) | Precursor |
| Malononitrile | 66.06 | 0.66 g | 10.0 mmol (1.0) | Active Methylene Cmpd. |
| Guanidine Hydrochloride | 95.53 | 1.15 g | 12.0 mmol (1.2) | Cyclizing Agent |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.36 g | 20.0 mmol (2.0) | Base |
| Absolute Ethanol | --- | 60 mL | --- | Solvent |
| Acetic Acid (Glacial) | --- | As needed | --- | Neutralization |
2. Step-by-Step Procedure:
-
In a 100 mL three-neck flask fitted with a reflux condenser and under a nitrogen atmosphere, dissolve sodium ethoxide (1.36 g, 20.0 mmol) in absolute ethanol (40 mL).
-
To this solution, add guanidine hydrochloride (1.15 g, 12.0 mmol) and stir for 15 minutes at room temperature.
-
In a separate beaker, dissolve this compound (1.40 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Add the aldehyde/malononitrile solution dropwise to the flask containing the guanidine free base over 10 minutes.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in 50 mL of cold water and carefully neutralize the mixture to pH ~7 by the dropwise addition of glacial acetic acid.
-
A precipitate will form. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL) and a small amount of cold ethanol.
-
Dry the product in a vacuum oven to afford the 2,4-diamino-7-fluoropyrido[2,3-d]pyrimidine.
3. Expected Results:
This one-pot procedure provides efficient access to the highly functionalized pyridopyrimidine core.
| Active Methylene Cmpd. | Cyclizing Agent | Product R¹, R² | Typical Yield (%) |
| Malononitrile | Guanidine | NH₂, NH₂ | 70-85% |
| Ethyl Cyanoacetate | Guanidine | NH₂, OH | 65-75% |
| Malononitrile | Urea | OH, NH₂ | 60-70% |
| Malononitrile | Thiourea | SH, NH₂ | 65-75% |
Applications in Drug Discovery
The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals.
-
Pyrido[2,3-d]pyrimidines: This class is widely recognized for its potent and selective inhibition of various protein kinases, including PIM-1 kinase, Cyclin-Dependent Kinases (CDKs), and tyrosine kinases, making them attractive candidates for oncology research.[3][14]
-
1,8-Naphthyridines: This scaffold is a key component of many antibacterial agents (fluoroquinolone analogues) and has also been explored for anticancer and antiviral applications.[12][17]
The ability to rapidly generate diverse libraries of these fluorinated heterocycles using the protocols described herein allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds in drug discovery programs.
References
- 1. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1188433-88-6|2-Amino-5-fluoropyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 16. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Application of 2-Amino-5-fluoro-pyridine-3-carbaldehyde in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: The Value Proposition of a Fluorinated Pyridine Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] The 2-Amino-5-fluoro-pyridine-3-carbaldehyde moiety is a particularly valuable, yet underutilized, building block for medicinal chemists. Its unique arrangement of a nucleophilic amino group, an electrophilic aldehyde, and a strategically placed fluorine atom offers a versatile platform for the synthesis of complex heterocyclic systems with potential therapeutic applications. The fluorine atom can improve metabolic stability, bioavailability, and binding affinity of a drug candidate. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving this promising intermediate.
Core Applications in Medicinal Chemistry: A Gateway to Fused Heterocycles
The primary utility of this compound lies in its capacity to serve as a precursor for the synthesis of fused pyridine derivatives. These scaffolds are prevalent in a wide range of biologically active compounds, including kinase inhibitors, and antibacterial and anticancer agents.[2][3][4] The ortho-disposed amino and aldehyde functionalities are primed for cyclocondensation reactions, providing a streamlined entry into complex molecular architectures.
Kinase Inhibitors: A Privileged Scaffold
The pyridine ring is a common feature in numerous FDA-approved kinase inhibitors.[5] The ability to construct fused ring systems from this compound makes it an attractive starting material for the development of novel kinase inhibitors. The fluorine substituent can potentially engage in favorable interactions within the kinase active site, leading to enhanced potency and selectivity.
Synthetic Protocols and Methodologies
The following protocols are designed to be robust and adaptable for the use of this compound in the synthesis of key heterocyclic scaffolds.
Protocol 1: Friedländer Annulation for the Synthesis of Fluorinated Azaquinolines
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and their aza-analogs from an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[6] This reaction is highly applicable to this compound for the synthesis of 6-fluoro-1,7-naphthyridines and related fused pyridines.
Reaction Scheme:
Caption: General workflow for the Friedländer annulation.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add 1.1 equivalents of the ketone containing an α-methylene group (e.g., cyclohexanone, acetone, or ethyl acetoacetate).
-
-
Catalyst Addition:
-
Base-catalyzed: Add a catalytic amount of a base such as potassium hydroxide, sodium hydroxide, or piperidine (typically 0.1-0.2 equivalents).
-
Acid-catalyzed: Add a catalytic amount of an acid such as p-toluenesulfonic acid or a Lewis acid (e.g., ZnCl₂).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent depends on the reaction conditions. Ethanol is a common choice for base-catalyzed reactions, while acetic acid can serve as both a solvent and a catalyst in acid-catalyzed versions.
-
Catalyst: The selection of a base or acid catalyst can influence the reaction rate and yield. For substrates with sensitive functional groups, a milder catalyst may be preferred.
-
Temperature: Refluxing is typically required to provide sufficient energy for the condensation and cyclization steps.
Protocol 2: Synthesis of Fused Pyrimidines via Cyclocondensation
This compound can also be utilized in the synthesis of pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4] This can be achieved through a multi-step sequence involving an initial condensation followed by cyclization.
Reaction Workflow:
Caption: Workflow for the synthesis of fused pyrimidines.
Detailed Step-by-Step Protocol:
-
Synthesis of the Intermediate Adduct:
-
In a suitable reaction vessel, combine 1.0 equivalent of this compound and 1.0 equivalent of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Isolate the intermediate product by filtration or by removing the solvent under reduced pressure.
-
-
Cyclization to the Pyrido[2,3-d]pyrimidine Core:
-
Combine the isolated intermediate with a cyclizing agent. For example, heating the intermediate in formamide or with formic acid can lead to the formation of the pyrimidine ring.
-
Alternatively, reaction with reagents like guanidine or urea can introduce different substituents onto the pyrimidine ring.
-
Heat the reaction mixture at an appropriate temperature (often high temperatures are required for cyclization) and monitor for completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
-
-
Characterization:
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
-
Trustworthiness and Self-Validation:
The protocols provided are based on well-established and widely used synthetic transformations in heterocyclic chemistry. The progress of each reaction can be reliably monitored by standard techniques like TLC. The final products can be rigorously characterized by spectroscopic methods to validate their identity and purity, ensuring the reliability of the synthetic outcome.
Data Presentation: Expected Physicochemical Properties
While extensive experimental data for this compound is not widely published, its physicochemical properties can be predicted based on its structure and comparison to similar compounds.
| Property | Predicted Value/Range | Source/Basis |
| Molecular Weight | 140.12 g/mol | Calculation |
| CAS Number | 1188433-88-6 | Commercial Suppliers[7] |
| Appearance | Likely a solid at room temperature | Analogy to similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | General properties of organic molecules |
Conclusion and Future Outlook
This compound represents a valuable, though currently under-explored, building block for medicinal chemistry. Its inherent reactivity profile makes it an ideal starting material for the efficient construction of fluorinated fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this compound. It is anticipated that the application of this versatile intermediate will lead to the discovery of novel drug candidates with improved pharmacological profiles, particularly in the areas of oncology and infectious diseases. Further research into the diverse reactivity of this molecule is highly encouraged and is expected to unlock its full potential in drug discovery.
References
- 1. Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. mdpi.com [mdpi.com]
- 4. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. 1188433-88-6|2-Amino-5-fluoropyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
Application Note & Protocol: Strategic Synthesis of Substituted Fluoro-aza-quinolines via Friedländer Annulation
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry and drug development.[1] Its rigid, aromatic framework is a cornerstone in a vast array of pharmacologically active agents, demonstrating a remarkable spectrum of biological activities including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][3][4] Notable drugs such as the antimalarial chloroquine and the antibacterial ciprofloxacin underscore the therapeutic significance of this scaffold.[3]
The strategic introduction of substituents onto the quinoline core is a critical tactic for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The fluorine atom, in particular, is a highly sought-after substituent in modern drug design due to its unique ability to influence properties like metabolic stability, lipophilicity, and binding affinity.
This application note provides a detailed guide for the synthesis of substituted fluoro-aza-quinolines (more formally, fluorinated naphthyridines) utilizing 2-Amino-5-fluoro-pyridine-3-carbaldehyde as a key building block. We will focus on the Friedländer annulation, a robust and direct method for constructing the quinoline ring system.[2][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, making it an ideal strategy for this purpose.[6] We present detailed, field-proven protocols designed for researchers and scientists engaged in synthetic chemistry and drug discovery.
The Friedländer Annulation: Mechanistic Insights
The Friedländer synthesis is a powerful cyclocondensation reaction that can be catalyzed by either acids or bases.[5][7] The reaction's versatility and efficiency have made it a staple in heterocyclic chemistry.[8] While the exact sequence can be influenced by the specific reactants and conditions, the mechanism generally proceeds through one of two primary pathways.[5][9]
-
Aldol-First Pathway: The reaction initiates with an aldol-type condensation between the enolizable carbonyl compound and the 2-aminoaryl aldehyde. The resulting aldol adduct then undergoes an intramolecular cyclization via attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the aromatic quinoline ring.
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the primary amino group of the pyridine carbaldehyde and the carbonyl of the methylene-containing reactant.[5] This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration to furnish the final product.
Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.
Caption: Figure 1: Generalized Friedländer Annulation Mechanism
Experimental Protocols & Workflow
The following protocols provide step-by-step methodologies for the synthesis of substituted fluoro-aza-quinolines. These methods are designed to be robust and adaptable.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 6-Fluoro-2-phenyl-1,5-naphthyridine
This protocol details the acid-catalyzed condensation of this compound with acetophenone.
Materials & Reagents:
-
This compound
-
Acetophenone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Add toluene (20 mL) to the flask, followed by acetophenone (1.2 mmol, 1.2 eq).
-
Add p-Toluenesulfonic acid monohydrate (0.1 mmol, 0.1 eq) to the mixture. The use of an acid catalyst is common to facilitate both the initial condensation and the final dehydration step.[5]
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-fluoro-2-phenyl-1,5-naphthyridine.
Protocol 2: Synthesis of Ethyl 6-fluoro-2-methyl-1,5-naphthyridine-3-carboxylate
This protocol outlines the base-catalyzed reaction with ethyl acetoacetate, a β-ketoester, to yield a more functionalized product.
Materials & Reagents:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in ethanol (15 mL).
-
Add ethyl acetoacetate (1.1 mmol, 1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (approx. 0.1 mmol, 0.1 eq). Piperidine acts as a base to facilitate the initial aldol-type condensation.[7]
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is no longer visible (typically 2-6 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Often, the product will precipitate from the ethanol solution upon cooling.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude solid can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.
Data Summary & Comparison
The choice of catalyst and reaction partner significantly influences the final product structure. The table below summarizes the key parameters for the described protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Product | 6-Fluoro-2-phenyl-1,5-naphthyridine | Ethyl 6-fluoro-2-methyl-1,5-naphthyridine-3-carboxylate |
| Carbonyl Partner | Acetophenone | Ethyl acetoacetate |
| Catalyst | p-Toluenesulfonic acid (Acid) | Piperidine (Base) |
| Solvent | Toluene | Ethanol |
| Temperature | Reflux (~110 °C) | Reflux (~78 °C) |
| Typical Time | 4-12 hours | 2-6 hours |
| Workup | Extractive | Filtration/Precipitation |
| Expected Yield | 65-85% | 70-90% |
Conclusion
The Friedländer annulation provides a direct, efficient, and versatile pathway for the synthesis of substituted quinolines and their aza-analogs. By utilizing this compound, researchers can readily access a library of novel fluorinated 1,5-naphthyridines. The choice between acid and base catalysis allows for flexibility and can be optimized depending on the nature of the α-methylene carbonyl partner. The protocols detailed herein are robust starting points for the exploration of new chemical space, enabling the development of next-generation therapeutics and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-fluoro-pyridine-3-carbaldehyde Derivatives
Introduction: The Strategic Value of 2-Amino-5-fluoro-pyridine-3-carbaldehyde Scaffolds
The 2-amino-5-fluoropyridine-3-carbaldehyde scaffold is a highly valuable, yet synthetically challenging, building block in modern medicinal chemistry and drug discovery. Its strategic importance stems from the unique combination of functional groups arrayed on the pyridine core. The 2-amino group provides a key hydrogen bond donor and a vector for further functionalization. The fluorine atom at the 5-position can significantly enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1][2] The carbaldehyde at the 3-position serves as a versatile synthetic handle for constructing a wide array of more complex molecular architectures, including imines, alcohols, and carboxylic acids, which are common features in biologically active compounds.[3][4]
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[5][6] For a densely functionalized and electronically distinct substrate like a 2-amino-5-fluoropyridine-3-carbaldehyde derivative, mastering these reactions is critical for rapidly generating libraries of novel compounds for biological screening.
This comprehensive guide provides in-depth technical insights and detailed protocols for the successful application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to derivatives of 2-amino-5-fluoropyridine-3-carbaldehyde. The protocols are designed to be self-validating, with explanations for the causal relationships between reagents, catalysts, and reaction outcomes, empowering researchers to not only execute but also troubleshoot and adapt these powerful synthetic methods.
Part 1: Mechanistic Foundations of Cross-Coupling on an Electron-Deficient Pyridine Core
The reactivity of a halo-substituted 2-amino-5-fluoropyridine-3-carbaldehyde in palladium-catalyzed cross-coupling is governed by a canonical catalytic cycle.[7] However, the electronic nature of the pyridine ring—rendered electron-deficient by the fluorine and carbaldehyde groups—and the presence of the coordinating amino group significantly influence the kinetics of each elementary step.
The general mechanism involves three key stages:
-
Oxidative Addition : A low-valent Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the pyridine derivative. This is often the rate-determining step and is generally accelerated by electron-withdrawing groups on the aromatic ring.[8]
-
Transmetalation : The organic moiety from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organocopper species) is transferred to the palladium(II) center, displacing the halide.[9]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and vinyl-aryl structures.[6][11] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a base.[12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[13]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[14][15] The reaction is typically co-catalyzed by palladium and a copper(I) salt. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile for the transmetalation step with the palladium(II) complex.[16][17]
Caption: Catalytic Cycles of the Sonogashira Coupling.
Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[18][19] The reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide). The base is critical for deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[20]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Part 2: Experimental Protocols & Application Data
The following protocols are designed for a generic 6-halo-2-amino-5-fluoropyridine-3-carbaldehyde substrate (where Halo = Br, I). The reactivity order is typically I > Br >> Cl.[6] Aryl chlorides may require more specialized, highly active catalysts.
Special Consideration: The Aldehyde Functional Group
The aldehyde at the C3 position is a potential liability. It can participate in side reactions such as aldol condensations under basic conditions or act as a ligand for the palladium center. To mitigate these risks:
-
Use of Moderate Bases: Where possible, moderately strong bases like K₂CO₃ or K₃PO₄ are preferred over very strong bases like NaOtBu, especially at elevated temperatures.
-
Protection Strategy: If side reactions are significant, the aldehyde can be protected as an acetal (e.g., using ethylene glycol). This group is stable to the cross-coupling conditions and can be readily deprotected with mild acid post-coupling.
-
Careful Catalyst Selection: Bulky phosphine ligands can disfavor coordination of the aldehyde to the palladium center.
Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for coupling aryl and heteroaryl boronic acids to the 6-position of the pyridine core.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-2-amino-5-fluoropyridine-3-carbaldehyde (1.0 eq), the desired boronic acid (1.3 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and ligand.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale |
| Substrate | 6-Bromo/Iodo-2-amino-5-fluoropyridine-3-carbaldehyde | 6-Chloro-2-amino-5-fluoropyridine-3-carbaldehyde | Reactivity: I > Br >> Cl. Chlorides require more active catalysts. |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%) | SPhos Precatalyst (1-2 mol%) | Standard catalysts are often sufficient for bromides/iodides. Buchwald ligands (e.g., SPhos) are superior for less reactive chlorides.[12] |
| Base | K₂CO₃ or K₃PO₄ (2.5 eq) | K₃PO₄ (2.5 eq) | Carbonates are milder and often sufficient. Phosphate is a stronger base that can promote difficult couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | Toluene or 2-MeTHF | Aqueous mixtures are common and effective. Anhydrous conditions with specific ligands can be better for challenging cases. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are often needed to drive the reaction to completion, especially with less reactive partners. |
| Coupling Partner | Phenylboronic acid, 4-methoxyphenylboronic acid | 2-Methylphenylboronic acid, Heteroarylboronic acids | Electron-rich and unhindered partners react more easily. Sterically hindered or electron-deficient partners are more challenging. |
Protocol: Sonogashira Coupling
This protocol is designed for coupling terminal alkynes to the 6-position of the pyridine core.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, copper(I) iodide (CuI), and ligand (if used).
-
Solvent and Reagents: Add the anhydrous, degassed solvent (e.g., DMF or Et₃N/Toluene) and stir for 15-30 minutes at room temperature.
-
Substrate Addition: Add 6-bromo-2-amino-5-fluoropyridine-3-carbaldehyde (1.0 eq), the terminal alkyne (1.2-1.5 eq), and the amine base (if not used as the solvent).
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the required duration (typically 2-6 hours).
-
Monitoring & Work-up: Monitor by TLC. Upon completion, cool to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
Table 2: Recommended Conditions for Sonogashira Coupling
| Parameter | Condition A (Classic Pd/Cu) | Condition B (Copper-Free) | Rationale |
| Substrate | 6-Bromo/Iodo-2-amino-5-fluoropyridine-3-carbaldehyde | 6-Bromo/Iodo-2-amino-5-fluoropyridine-3-carbaldehyde | Both methods are effective for bromides and iodides. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | Pd(OAc)₂ (2 mol%) with a specialized ligand | The classic catalyst is robust and widely used.[17] Copper-free methods avoid issues with alkyne homocoupling.[21] |
| Co-catalyst | CuI (3-5 mol%) | None | Copper(I) is essential for the classic mechanism to form the copper acetylide.[14] |
| Ligand | PPh₃ (often part of the Pd complex) | SPhos or XPhos (4 mol%) | Triphenylphosphine is standard. Bulky biaryl phosphines can enable copper-free pathways. |
| Base | Et₃N or DIPEA (2-3 eq) | K₂CO₃ or Cs₂CO₃ (2 eq) | A liquid amine base often serves as both base and co-solvent. Inorganic bases are used in copper-free variants. |
| Solvent | DMF, Toluene, or neat Et₃N | Dioxane, Toluene, NMP | Solvent choice depends on the base and temperature requirements. |
| Temperature | 60-100 °C | 80-110 °C | Classic conditions can sometimes run at lower temperatures.[16] |
| Coupling Partner | Phenylacetylene, Propargyl alcohol | Trimethylsilylacetylene | A wide range of functionalized alkynes are tolerated.[22] |
Protocol: Buchwald-Hartwig Amination
This protocol is optimized for coupling primary and secondary amines to the 6-position of the pyridine core.
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox, add the palladium precatalyst, ligand, and base (e.g., NaOtBu or LiHMDS) to a dry reaction vial.
-
Add Reagents: Add the 6-bromo-2-amino-5-fluoropyridine-3-carbaldehyde (1.0 eq).
-
Solvent and Amine: Remove the vial from the glovebox. Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the amine coupling partner (1.1-1.3 eq).
-
Reaction: Seal the vial tightly and heat in a preheated block with vigorous stirring.
-
Monitoring & Work-up: Monitor by LC-MS. After completion, cool to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by flash column chromatography.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Secondary Amines) | Condition B (Primary Amines) | Rationale |
| Substrate | 6-Bromo-2-amino-5-fluoropyridine-3-carbaldehyde | 6-Bromo-2-amino-5-fluoropyridine-3-carbaldehyde | The substrate is suitable for coupling with a range of amines. |
| Pd Catalyst | RuPhos Precatalyst (2 mol%) | BrettPhos Precatalyst (2 mol%) | Different generations of Buchwald ligands are optimized for specific classes of amines.[20] |
| Base | LiHMDS (1.5 eq) | NaOtBu (1.5 eq) | LiHMDS is often effective for hindered amines. NaOtBu is a standard, robust base for primary amines.[23] |
| Solvent | Toluene or 2-MeTHF | 1,4-Dioxane | Solvent choice can influence catalyst solubility and reactivity. |
| Temperature | 90-110 °C | 90-110 °C | Elevated temperatures are generally required for C-N bond formation. |
| Coupling Partner | Morpholine, Piperidine | Aniline, Benzylamine | Secondary cyclic amines and primary amines are common coupling partners. |
Part 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides guidance on common issues.
Table 4: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Observation | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not generated or oxidized).2. Poor quality reagents (wet solvent/amine, impure boronic acid).3. Insufficient temperature or reaction time. | 1. Use a pre-catalyst; ensure rigorous inert atmosphere technique.[5]2. Use freshly distilled/dried solvents; use high-purity reagents.3. Increase temperature in 10 °C increments; extend reaction time. |
| Formation of Homocoupled Product | 1. (Suzuki) Premature decomposition of boronic acid.2. (Sonogashira) Oxidative homocoupling of the alkyne (Glaser coupling). | 1. Use a boronic ester (pinacol); add boronic acid slowly or in portions.2. Rigorously exclude oxygen; use copper-free conditions if persistent.[24] |
| Formation of Debrominated Byproduct | 1. Proto-deboronation (Suzuki) or proto-dehalogenation.2. β-hydride elimination from Pd-amido intermediate (Buchwald-Hartwig). | 1. Use a stronger base or different solvent system.2. Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines).[18] |
| Aldehyde-Related Side Products | 1. Base-catalyzed aldol condensation.2. Reduction of the aldehyde. | 1. Use a milder base (K₂CO₃ vs NaOtBu); lower reaction temperature.2. Protect the aldehyde as an acetal before coupling and deprotect after. |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Ensure proper ligand-to-palladium ratio (often 1:1 to 2:1).2. Use a more robust ligand that stabilizes the Pd(0) species.3. Lower the reaction temperature. |
Conclusion
The functionalization of 2-amino-5-fluoropyridine-3-carbaldehyde derivatives via palladium-catalyzed cross-coupling reactions offers a powerful and modular approach to synthesizing novel chemical entities for drug discovery. Success with this specific scaffold hinges on a rational understanding of the underlying catalytic mechanisms and a careful selection of reaction conditions tailored to the substrate's unique electronic and steric properties. By considering the potential reactivity of the aldehyde group and employing the robust protocols and troubleshooting guidance provided herein, researchers can effectively leverage these transformative reactions to accelerate their research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Notes and Protocols for the Reductive Amination of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives forming the structural core of numerous therapeutic agents.[1][2][3] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to favorable interactions with biological targets, making it a privileged structure in medicinal chemistry.[1] Specifically, functionalized 2-aminopyridines are crucial intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors, antibacterial agents, and central nervous system drugs.[4][5][6]
The target starting material, 2-Amino-5-fluoro-pyridine-3-carbaldehyde, is a valuable building block for creating novel chemical entities. The fluorine substituent can enhance metabolic stability and binding affinity, while the amino and aldehyde groups provide versatile handles for further chemical modifications. Reductive amination of this aldehyde is a key transformation, allowing for the introduction of diverse amine functionalities and the generation of libraries of compounds for biological screening.
This document provides a comprehensive guide to the experimental procedure for the reductive amination of this compound, focusing on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. The protocol is designed to be robust and adaptable, with in-depth explanations of the underlying chemistry and practical advice for optimization and troubleshooting.
Mechanism of Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds.[7] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[7][8]
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. Under weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[8][9]
-
Hydride Reduction: A reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[8]
The choice of a suitable reducing agent is critical. Sodium triacetoxyborohydride is particularly well-suited for one-pot reductive aminations because it is a mild reducing agent that does not readily reduce the starting aldehyde or ketone.[9][10] Its rate of reduction for the iminium ion is significantly faster than for the carbonyl group, allowing for the reaction to be carried out by simply mixing the aldehyde, amine, and reducing agent together.[9]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol outlines a general procedure for the reductive amination of this compound with a generic primary amine. The stoichiometry and reaction time may require optimization for different amines.
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Role | Typical Stoichiometry | Notes |
| This compound | C6H5FN2O | 140.12 | Starting Material | 1.0 eq | Ensure purity before use. |
| Primary Amine | R-NH2 | Varies | Nucleophile | 1.0 - 1.2 eq | Excess can help drive imine formation. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)3 | 211.94 | Reducing Agent | 1.2 - 1.5 eq | Moisture sensitive; handle under inert atmosphere.[11] |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | CH2Cl2 / C2H4Cl2 | 84.93 / 98.96 | Solvent | - | Anhydrous grade is recommended. DCE is often preferred.[9][12] |
| Acetic Acid (optional) | CH3COOH | 60.05 | Catalyst | 0 - 1.0 eq | Can catalyze imine formation, especially with less reactive amines or ketones.[9] |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).
-
-
Addition of Amine:
-
Add the primary amine (1.0 - 1.2 eq) to the solution.
-
If the amine is a salt (e.g., hydrochloride), a mild base (e.g., triethylamine, 1.1 eq) may be added to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
-
Addition of Reducing Agent:
-
In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture. Note: The addition of STAB can sometimes be slightly exothermic. For larger scale reactions, consider portion-wise addition.
-
If using acetic acid as a catalyst, it can be added at this stage.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Typical reaction times can range from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Caution: Gas evolution (hydrogen) may occur.
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. Common eluents include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
-
For basic amine products, cation-exchange chromatography can also be an effective purification method.[13]
-
Caption: Experimental Workflow for Reductive Amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Inefficient imine formation.- Deactivated amine.- Decomposed reducing agent. | - Add a catalytic amount of acetic acid (0.1-1.0 eq).- For weakly basic amines, consider pre-forming the imine using a Dean-Stark apparatus before adding the reducing agent.- Use fresh, high-purity STAB and handle it under an inert atmosphere. |
| Formation of Dialkylated Byproduct | - Reaction of the product amine with remaining aldehyde. | - Use a stepwise procedure: form the imine first, then add a different reducing agent like sodium borohydride (NaBH4), which is less selective but effective for reducing pre-formed imines.[12] |
| Reduction of the Aldehyde to an Alcohol | - The reducing agent is too harsh.- The imine formation is slow. | - Ensure the use of a mild reducing agent like STAB or sodium cyanoborohydride (NaCNBH3).[11]- Use a less reactive solvent or lower the reaction temperature. |
| Difficult Purification | - The product is very polar.- The product co-elutes with starting materials or byproducts. | - Consider using a different eluent system for column chromatography.- For basic products, an acidic work-up to form the ammonium salt followed by extraction of neutral impurities and then basification and re-extraction of the product can be effective.- Cation-exchange chromatography is a powerful tool for purifying amines.[13] |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the disappearance of the aldehyde proton and the appearance of new signals corresponding to the newly formed C-N bond and the protons of the added amine moiety.
-
¹³C NMR will confirm the conversion of the carbonyl carbon to a methylene or methine carbon.
-
¹⁹F NMR can be used to confirm the integrity of the fluoro-substituent on the pyridine ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The reductive amination of this compound is a versatile and efficient method for the synthesis of novel substituted aminopyridine derivatives. By employing sodium triacetoxyborohydride as the reducing agent, this transformation can be achieved in a one-pot procedure under mild conditions, tolerating a wide range of functional groups. The protocol and insights provided in this guide are intended to empower researchers to successfully implement this important reaction in their synthetic endeavors and accelerate the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 2-Amino-5-fluoro-pyridine-3-carbaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Pyridine-based compounds have long been a cornerstone in the design of pesticides, including fungicides, herbicides, and insecticides, owing to their versatile bioactivity.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their efficacy and metabolic stability.[2][3] Within this context, 2-Amino-5-fluoro-pyridine-3-carbaldehyde has emerged as a pivotal building block for the synthesis of a new generation of agrochemicals, particularly those based on the pyrido[2,3-d]pyrimidine scaffold, a class of compounds known for their potent herbicidal and fungicidal properties.[1][4][5][6][7]
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the preparation of advanced agrochemical candidates. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the underlying chemical principles that make this intermediate a valuable tool for researchers and scientists in the field of drug development and crop protection.
Synthetic Pathways: From Starting Material to Bioactive Core
The journey from simple precursors to complex, biologically active agrochemicals is a multi-step process. Here, we dissect the key synthetic transformations involving this compound.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of the title compound is paramount for its utilization in agrochemical discovery. While various methods for the synthesis of 2-amino-5-fluoropyridine have been reported,[2][8][9][10] the introduction of the formyl group at the 3-position is a critical subsequent step. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][11][12][13][14] Given the electron-donating nature of the amino group on the pyridine ring, 2-amino-5-fluoropyridine is an excellent substrate for this transformation.
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted formamide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyridine ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[11][13]
Caption: Vilsmeier-Haack formylation workflow.
Construction of the Pyrido[2,3-d]pyrimidine Scaffold
The 2-amino-3-formylpyridine core of our key intermediate is primed for cyclization reactions to form fused heterocyclic systems. The pyrido[2,3-d]pyrimidine skeleton, in particular, is a privileged scaffold in agrochemical design.[1][4][5][6][7] The synthesis of this scaffold from this compound can be efficiently achieved through a one-pot, three-component reaction. This approach involves the condensation of the aminopyridine aldehyde with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) and an amidine system.[4]
This multicomponent strategy is highly convergent and allows for the rapid generation of molecular diversity, a crucial aspect of modern agrochemical research. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amidine and subsequent intramolecular cyclization and tautomerization to yield the final pyrido[2,3-d]pyrimidine product.
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2-Amino-5-fluoropyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 eq) dropwise.
-
After the addition is complete, add anhydrous DMF (3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
Materials:
-
This compound
-
Malononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add this compound (1.0 eq), malononitrile (1.1 eq), and guanidine hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to ~7 with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Data Presentation: Reaction Parameters
| Reaction Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |
| Vilsmeier-Haack Formylation | 2-Amino-5-fluoropyridine, POCl₃, DMF | DCM | Reflux | 4-6 | 70-85% |
| Pyrido[2,3-d]pyrimidine Synthesis | This compound, Malononitrile, Guanidine | Ethanol | Reflux | 8-12 | 65-80% |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its utility in the construction of the pyrido[2,3-d]pyrimidine scaffold, a core structure in many potent herbicides and fungicides, highlights its significance in the quest for next-generation crop protection agents. The synthetic routes outlined in this guide offer efficient and adaptable methods for accessing these complex molecules. Further exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Development of Fluorescent Probes Using 2-Amino-5-fluoro-pyridine-3-carbaldehyde
A Technical Guide for the Prospective Development of Novel Fluorophores
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Fluorinated Pyridine Scaffold
In the dynamic field of molecular probes, the rational design of novel fluorophores is paramount for advancing biological imaging and chemical sensing. The strategic incorporation of fluorine atoms into heterocyclic systems has emerged as a powerful tool to modulate the electronic and photophysical properties of fluorescent molecules, often leading to enhanced photostability, improved quantum yields, and favorable shifts in emission spectra. This guide focuses on the prospective development of a new class of fluorescent probes based on the versatile building block, 2-Amino-5-fluoro-pyridine-3-carbaldehyde .
While specific literature on fluorescent probes derived from this exact scaffold is nascent, its structure presents a compelling platform for innovation. The 2-aminopyridine moiety is a known fluorophore, and the presence of an electron-withdrawing fluorine atom at the 5-position is anticipated to influence the intramolecular charge transfer (ICT) characteristics, a key mechanism in many fluorescent sensors.[1][2] The aldehyde functionality at the 3-position provides a convenient handle for derivatization, most notably through Schiff base condensation, allowing for the facile introduction of various recognition moieties.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proposed synthesis, characterization, and application of fluorescent probes derived from this compound. By leveraging established principles of fluorescent probe design and citing analogous systems, we provide a scientifically grounded framework for exploring this promising new area.
Part 1: The this compound Scaffold: A Rationale for its Use
The unique arrangement of functional groups in this compound makes it an attractive starting material for fluorescent probe development for several key reasons:
-
Inherent Fluorescence: The 2-aminopyridine core is known to exhibit fluorescence, providing a foundational fluorophore.[5][6]
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can enhance the photophysical properties of the resulting probe, potentially leading to higher quantum yields and increased photostability.[1][2]
-
Reactive Aldehyde Group: The carbaldehyde at the 3-position is a versatile functional group for postsynthetic modification, readily undergoing Schiff base formation with primary amines. This allows for the modular attachment of various analyte-binding moieties.[3]
-
Potential for "Turn-On" Sensing: The imine bond formed in a Schiff base can act as a quencher of fluorescence through photoinduced electron transfer (PET) or isomerization. Upon binding of a target analyte to a recognition unit appended to the imine, these non-radiative decay pathways can be inhibited, leading to a "turn-on" fluorescent response.
Part 2: Proposed Synthetic Protocols
The most direct route to novel probes from this compound is through Schiff base condensation. This reaction is typically straightforward, often requiring mild conditions.
Protocol 2.1: General Synthesis of Schiff Base-Derived Fluorescent Probes
This protocol outlines a general procedure for the condensation of this compound with a primary amine to form a Schiff base fluorescent probe. The choice of the primary amine will determine the probe's target selectivity.
Workflow for Schiff Base Probe Synthesis
Caption: General workflow for the synthesis of Schiff base fluorescent probes.
Materials:
-
This compound
-
Primary amine containing a recognition moiety (e.g., aminobenzoic acid for pH sensing, a metal-chelating amine for ion sensing)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware for reflux and filtration
-
Rotary evaporator
-
Purification supplies (recrystallization solvents, silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add the desired primary amine (1.0-1.2 eq.).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by silica gel column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm the formation of the imine bond and the overall structure.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and is easily removed.
-
Catalytic Acetic Acid: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[3]
-
Reflux: Heating the reaction provides the necessary activation energy for the dehydration step that forms the stable imine.
Part 3: Characterization of Novel Probes
Thorough characterization is essential to confirm the structure and evaluate the photophysical properties of the newly synthesized probes.
Table 3.1: Essential Characterization Techniques
| Technique | Purpose | Expected Observations for a Schiff Base Probe |
| ¹H NMR | Structural confirmation | Disappearance of the aldehyde proton signal (~9-10 ppm) and the amine protons. Appearance of a new imine proton signal (~8-9 ppm). |
| ¹³C NMR | Structural confirmation | Disappearance of the aldehyde carbon signal (~190 ppm). Appearance of a new imine carbon signal (~160 ppm). |
| Mass Spec (HRMS) | Molecular weight determination | The measured mass should correspond to the calculated mass of the expected product, confirming its elemental composition. |
| FT-IR | Functional group analysis | Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. Appearance of a C=N stretching band (~1600-1650 cm⁻¹). |
| UV-Vis Spectroscopy | Determination of absorption properties | Measurement of the maximum absorption wavelength (λabs) and molar extinction coefficient (ε). |
| Fluorescence Spectroscopy | Determination of emission properties | Measurement of the maximum emission wavelength (λem), quantum yield (Φ), and Stokes shift. |
Protocol 3.1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a fluorophore. It is often determined relative to a well-characterized standard.
Materials:
-
Synthesized fluorescent probe
-
Quantum yield standard with known Φ (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Part 4: Prospective Applications and Protocols
The modular nature of the proposed synthesis allows for the development of probes for a wide range of applications.
Application 4.1: Fluorescent Sensing of Metal Ions
By incorporating a metal-chelating moiety (e.g., a polyamine, crown ether, or another heterocyclic group) into the primary amine reactant, a probe for specific metal ions can be developed. The binding of the metal ion to the chelator can restrict the C=N isomerization or block PET, leading to a "turn-on" fluorescence response.[7][8]
Proposed Mechanism for Metal Ion Sensing
Caption: Proposed "turn-on" mechanism for metal ion detection.
Protocol 4.1.1: Metal Ion Titration
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorate or chloride salts in the same solvent or an aqueous buffer.
-
In a cuvette, place a solution of the probe at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of a specific metal ion solution and record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and stoichiometry.
-
Repeat the experiment with other metal ions to assess selectivity.
Application 4.2: Bioimaging of Cellular Environments
Probes can be designed to respond to changes in the cellular microenvironment, such as pH or viscosity. For example, a probe with a basic nitrogen atom in its recognition moiety could be protonated at low pH, leading to a change in its fluorescence.[9][10]
Protocol 4.2.1: Live Cell Imaging
-
Culture cells (e.g., HeLa or A549) on glass-bottom dishes suitable for microscopy.
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the dish.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.
Self-Validation and Controls:
-
Cytotoxicity Assay: Before imaging, perform a standard cytotoxicity assay (e.g., MTT or resazurin) to ensure the probe is not toxic to the cells at the imaging concentration.[11]
-
Co-localization: To determine the subcellular localization of the probe, co-stain with commercially available organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel fluorescent probes. Its inherent fluorescence, coupled with the modulatory effects of fluorine substitution and the synthetic versatility of the aldehyde group, provides a rich design space for creating probes with tailored properties. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and application of this new class of fluorophores, with the potential to yield valuable tools for chemical sensing and biological imaging.
References
- 1. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Derivatives as Fluorescent Sensors for Cations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and drug development. Its efficient synthesis is crucial, yet researchers often face challenges with yield and purity. This guide is structured to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Overview of the Core Synthesis: The Vilsmeier-Haack Reaction
The most common and effective method for introducing a formyl (-CHO) group onto the 3-position of 2-Amino-5-fluoropyridine is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]
The 2-amino group is a strong activating group, making the pyridine ring electron-rich and thus susceptible to electrophilic aromatic substitution by the relatively weak Vilsmeier reagent electrophile.[1][3] The substitution is directed to the positions ortho and para to the amino group. In this case, the 3-position is the sterically accessible ortho position, leading to the desired product.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Substitution & Hydrolysis: The electron-rich pyridine ring of the substrate attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[5]
Caption: General workflow of the Vilsmeier-Haack reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
A1: Low yield is the most frequent complaint and typically stems from one or more of the following factors. The key is systematic optimization.
-
Cause 1: Inefficient Vilsmeier Reagent Formation & Reactivity. The formation of the Vilsmeier reagent is highly exothermic and moisture-sensitive. Improper preparation can drastically reduce the concentration of the active electrophile.
-
Solution: Prepare the reagent in situ by adding POCl₃ dropwise to ice-cold DMF (0-5 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Allow the reagent to stir at this low temperature for 20-30 minutes to ensure complete formation before adding the substrate.
-
-
Cause 2: Suboptimal Reaction Temperature. The electron-rich nature of 2-Amino-5-fluoropyridine makes it prone to degradation and side reactions at elevated temperatures. However, the reaction may be sluggish if the temperature is too low.
-
Solution: After forming the Vilsmeier reagent at 0 °C, add a solution of 2-Amino-5-fluoropyridine in a suitable solvent (like DMF or Dichloromethane) slowly, keeping the temperature below 10 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., 40-60 °C) can sometimes improve conversion, but this must be monitored carefully by TLC to avoid decomposition.[5]
-
-
Cause 3: Incorrect Stoichiometry. The molar ratio of reagents is critical. An excess of the Vilsmeier reagent can lead to di-formylation or other side products, while an insufficient amount will result in incomplete conversion of the starting material.
-
Solution: Begin with a modest excess of the Vilsmeier reagent. A good starting point is to use 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the 2-Amino-5-fluoropyridine substrate.
-
| Parameter | Recommended Range | Rationale |
| POCl₃ (equiv.) | 1.2 - 1.5 | Ensures sufficient Vilsmeier reagent for full conversion. |
| DMF (equiv.) | 1.2 - 1.5 | Matched to POCl₃ for optimal reagent formation. |
| Addition Temp. | 0 - 5 °C | Controls exothermic reaction, prevents reagent decomposition.[3] |
| Reaction Temp. | 20 - 60 °C | Balance between reaction rate and substrate/product stability. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine optimal endpoint. |
Q2: The reaction mixture turns dark brown or black, and I isolate a tar-like substance. How can I prevent this?
A2: This indicates decomposition or polymerization, a common issue with activated heterocyclic systems. The primary culprit is almost always poor temperature control.
-
Cause: The initial reaction between DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly or without adequate cooling, localized "hot spots" can form, degrading the solvent and reagent. Similarly, if the substrate is added to a warm Vilsmeier solution, it can rapidly decompose.
-
Preventative Measures:
-
Strict Temperature Control: Use an ice/salt bath or a cryostat to maintain the temperature at 0 °C during the addition of POCl₃. Add the POCl₃ very slowly via a syringe pump or dropping funnel.[6]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively. Ensure the reagents are well-stirred throughout the process.[6]
-
Inert Atmosphere: Always run the reaction under an inert atmosphere to prevent oxidative side reactions that can contribute to color formation.
-
Q3: My work-up procedure is messy and seems to cause significant product loss. What is an optimized protocol?
A3: The work-up is as critical as the reaction itself. The goal is to hydrolyze the intermediate iminium salt to the aldehyde and then efficiently extract the product.
-
Problem: The intermediate iminium salt must be hydrolyzed. Simply quenching with water can create a highly acidic and difficult-to-handle mixture. The product itself is basic and can be lost to the aqueous layer if the pH is not controlled.
-
Optimized Work-up Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the mixture back down to 0-5 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a mild base, such as sodium acetate or sodium bicarbonate.[3][7] This hydrolyzes the iminium salt and neutralizes the strong acids generated.
-
pH Adjustment: Stir the quenched mixture for 30-60 minutes. The final product is an amine and can be protonated in acidic conditions. Carefully adjust the pH of the aqueous solution to ~7-8 with a saturated NaHCO₃ or dilute NaOH solution to ensure the product is in its free base form for extraction.
-
Extraction: Extract the product with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting material (2-Amino-5-fluoropyridine) will be less polar than the product aldehyde. The reaction is complete when the starting material spot is fully consumed.
-
-
Q: What are the best practices for purifying the final product?
-
A: The crude product is typically a solid that can be purified by either column chromatography or recrystallization.
-
Column Chromatography: Use silica gel with a gradient eluent system, for example, starting from 20% EtOAc/Hexanes and gradually increasing the polarity. Because the product is a pyridine derivative, "tailing" on the silica can be an issue. To mitigate this, add ~0.5-1% triethylamine (Et₃N) to your mobile phase.[6] This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like Ethanol/Water or Ethyl Acetate/Hexanes can be a highly effective method to achieve high purity.
-
-
-
Q: Can I use other formylating agents?
-
A: While the Vilsmeier-Haack reaction is standard, other methods exist but are often more complex or less efficient for this specific substrate. Given its reliability and scalability, optimizing the Vilsmeier-Haack protocol is the most practical approach.
-
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 2-Amino-5-fluoro-pyridine-3-carbaldehyde via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. The guidance provided herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical success.
Section 1: Pre-Chromatography Considerations & FAQs
Before undertaking any chromatographic separation, a foundational understanding of the target molecule and potential impurities is paramount. This compound possesses several functional groups—an aromatic amine, an aldehyde, and a pyridine ring—that dictate its chromatographic behavior. These groups can lead to strong interactions with the stationary phase, necessitating careful method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when purifying this compound on silica gel?
A1: The primary concerns are twofold:
-
Irreversible Adsorption: The basic amino group and the polar aldehyde can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This can lead to significant tailing (streaking) or, in worst-case scenarios, complete retention of the product on the column.
-
Compound Stability: Aldehydes can be susceptible to oxidation or other degradation pathways on the acidic surface of silica gel, especially during long residence times on the column. It is crucial to assess the stability of your compound on silica before committing to a large-scale purification.[2]
Q2: How can I test if my compound is stable on silica gel?
A2: A simple 2D Thin-Layer Chromatography (TLC) experiment can provide this information.
-
Spot your crude sample on the corner of a square TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and then turn it 90 degrees.
-
Run the plate again in the same solvent system.
-
If the compound is stable, you will see a single spot that has moved diagonally. If degradation occurs, you will see new spots appearing in a horizontal line from the main product spot.[2]
Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?
A3: This is a common issue with polar heterocyclic compounds. You have several options:
-
Increase Solvent Polarity: Add a small percentage (1-5%) of methanol to your ethyl acetate or dichloromethane mobile phase. Methanol is a highly polar solvent that is very effective at eluting polar compounds from silica.
-
Add a Modifier: If tailing is observed, it often indicates a strong interaction between your basic amine and the acidic silica. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a saturated solution in methanol) to your mobile phase can neutralize the acidic sites on the silica, leading to improved peak shape and elution.
-
Consider an Alternative Stationary Phase: If silica gel proves too harsh or ineffective, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil. For extremely polar compounds, reversed-phase chromatography (e.g., C18 silica) may be a more suitable option.[1][2]
Section 2: Method Development Workflow
A successful column purification is almost always preceded by meticulous TLC analysis. This section provides a workflow and troubleshooting guide for developing an optimal separation method.
Experimental Workflow: TLC Method Development
// Node Definitions crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_tlc [label="Prepare TLC Plate\n(Spot Crude & Standards)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_select [label="Select Initial Solvent System\n(e.g., 70:30 Hexane:EtOAc)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; run_tlc [label="Run TLC Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; visualize [label="Visualize Plate\n(UV Light, Stains)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Results", fillcolor="#FBBC05", fontcolor="#202124"];
// Decision Nodes rf_ok [label="Is Product Rf\n0.2 - 0.4?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#C5221F"]; sep_ok [label="Is Separation from\nImpurities >0.1 Rf?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#C5221F"];
// Outcome Nodes proceed [label="Proceed to Column Chromatography", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; adjust_polarity [label="Adjust Solvent Polarity", fillcolor="#E8F0FE", fontcolor="#1967D2"]; add_modifier [label="Consider Modifier\n(e.g., MeOH, TEA)", fillcolor="#E8F0FE", fontcolor="#1967D2"];
// Connections crude -> prep_tlc; prep_tlc -> solvent_select; solvent_select -> run_tlc; run_tlc -> visualize; visualize -> analyze; analyze -> rf_ok;
rf_ok -> sep_ok [label="Yes"]; rf_ok -> adjust_polarity [label="No"];
sep_ok -> proceed [label="Yes"]; sep_ok -> adjust_polarity [label="No"];
adjust_polarity -> add_modifier [label="If still poor"]; add_modifier -> run_tlc [style=dashed]; adjust_polarity -> run_tlc [style=dashed]; } ends_dot Caption: Workflow for TLC Method Development.
Troubleshooting TLC Development
| Problem | Potential Cause(s) | Recommended Solution(s) |
| All spots remain on the baseline. | Solvent system is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate). If already at 100% ethyl acetate, add 1-5% methanol.[2] |
| All spots run to the solvent front. | Solvent system is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane, heptane). |
| Product spot is a long streak (tailing). | Strong interaction with acidic silica gel. | Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase to neutralize active sites. |
| Spots are poorly resolved (too close). | The chosen solvent system is not selective enough. | Try a different solvent system with different properties. For example, switch from ethyl acetate to a mixture of dichloromethane and methanol. |
| A new spot appears on the plate that wasn't in the initial crude NMR. | The compound is decomposing on the silica plate. | Perform a 2D TLC stability test.[2] If decomposition is confirmed, consider using a deactivated silica, alumina, or reversed-phase chromatography. |
Section 3: Column Chromatography Protocol & Troubleshooting
Once an appropriate solvent system has been identified (target Rf ≈ 0.3), you can proceed with the column purification.
Step-by-Step Column Chromatography Protocol
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[3]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.[3]
-
-
Sample Loading (Choose one method):
-
Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (ideally the mobile phase, or a slightly more polar solvent like dichloromethane).[3] Carefully pipette the solution onto the top layer of sand, allowing it to absorb fully into the silica.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a strong solvent (e.g., methanol, DCM), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[3] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or house air) to begin elution.
-
Collect fractions in an ordered array of test tubes. Monitor the elution process using TLC by spotting every few fractions on a plate.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Your Column
Q4: My product is taking forever to elute and the band is very broad. What's happening?
A4: This phenomenon, known as excessive band broadening or tailing, is often due to the compound moving very slowly down the column. Once you are confident that all less-polar impurities have eluted, you can switch to a more polar solvent system (a "step gradient") to accelerate the elution of your product and sharpen the band.[2] For example, if you are running in 50:50 Hexane:EtOAc, you could switch to 20:80 Hexane:EtOAc or even 100% EtOAc to push the product off the column more quickly.
Q5: I ran the column, but I can't find my product in any of the fractions. Where did it go?
A5: There are a few possibilities, which can be diagnosed systematically:
-
It's still on the column: The compound may be strongly adsorbed. Try flushing the column with a very polar solvent, like 10% methanol in dichloromethane, to see if you can recover it.
-
It decomposed: The compound may not be stable to silica.[2] This is why the pre-chromatography stability test is critical.
-
It came off in the first few fractions: If your initial solvent system was unexpectedly too polar, the product may have eluted very quickly with the solvent front. Always check the first few fractions by TLC.[2]
-
The fractions are too dilute: If you are running a large column with a small amount of product, it may be present but below the detection limit of your TLC visualization method. Try concentrating a few fractions in the expected elution range and re-spotting the TLC plate.[2][4]
References
Technical Support Center: Formylation of 2-Amino-5-Fluoropyridine
Welcome to the technical support center for the formylation of 2-amino-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can optimize your reaction conditions to favor the formation of the desired N-(5-fluoropyridin-2-yl)formamide and minimize the generation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could this be and how can I prevent it?
A1: A common byproduct in the formylation of 2-amino-5-fluoropyridine is the di-formylated product, N-formyl-N-(5-fluoropyridin-2-yl)formamide . This occurs when the initially formed formamide undergoes a second formylation.
Causality: The exocyclic amino group of 2-amino-5-fluoropyridine is a strong nucleophile. After the initial formylation, the nitrogen atom of the resulting formamide can still possess sufficient nucleophilicity to react with another equivalent of the formylating agent, especially under harsh reaction conditions or with an excess of the reagent. The electron-withdrawing nature of the 5-fluoro-pyridin-2-yl group can make the formamide nitrogen more susceptible to a second attack compared to less electron-deficient systems.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the formylating agent. Use of a slight excess (1.05-1.2 equivalents) is often sufficient. Avoid using a large excess.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second formylation. If you are running the reaction at elevated temperatures, consider performing it at room temperature or even 0 °C.
-
Choice of Formylating Agent: Milder formylating agents are less prone to causing di-formylation. If you are using a highly reactive agent like the Vilsmeier reagent (POCl₃/DMF), consider switching to formic acid with a dehydrating agent or acetic formic anhydride.[1]
| Formylating Agent | Typical Conditions | Propensity for Di-formylation |
| Formic Acid (neat) | Reflux | Low to Moderate |
| Formic Acid / Acetic Anhydride | 0 °C to RT | Moderate |
| Vilsmeier Reagent (POCl₃/DMF) | 0 °C to elevated temp. | High |
Table 1: Comparison of common formylating agents and their tendency for di-formylation.
Q2: My reaction with Vilsmeier reagent (POCl₃/DMF) is messy, and I am isolating a product that is not my desired formamide. What is the likely side product?
A2: When using the Vilsmeier-Haack reaction for the formylation of 2-amino-5-fluoropyridine, a significant side product can be the corresponding N,N-dimethylformimidamide derivative .[2]
Causality: The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile.[3][4] The exocyclic amino group of 2-amino-5-fluoropyridine can directly attack the Vilsmeier reagent, leading to the formation of a formimidamidinium salt, which upon workup yields the N,N-dimethylformimidamide. This side reaction is competitive with the desired N-formylation. The electron-deficient nature of the pyridine ring in 2-amino-5-fluoropyridine can decrease the nucleophilicity of the ring itself, making the exocyclic amino group a more competitive reaction site.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing formimidamide byproduct.
Experimental Protocol: Minimizing Formimidamide Formation in Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[6]
-
Amine Addition: Dissolve 2-amino-5-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours at 0 °C to room temperature.
-
Work-up: Quench the reaction by slowly pouring it onto crushed ice and basifying with a suitable base (e.g., sodium carbonate, sodium hydroxide) to a pH of 8-9. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Q3: I am attempting the formylation using formic acid, but the reaction is sluggish and gives a low yield. Are there any common pitfalls?
A3: While formylation with formic acid is a milder alternative, its success is highly dependent on the reaction conditions, particularly water removal.
Causality: The formylation of an amine with formic acid is a condensation reaction that produces water as a byproduct. This reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials, resulting in low conversion and yield.[1]
Troubleshooting Strategies:
-
Azeotropic Water Removal: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or xylene, and use a Dean-Stark apparatus to continuously remove the water as it is formed.
-
Use of Acetic Anhydride: A common and effective method is to use a mixture of formic acid and acetic anhydride. Acetic anhydride reacts with the water produced to form acetic acid, thus driving the reaction to completion. This mixture generates acetic formic anhydride in situ, which is a more potent formylating agent.
-
Catalysis: The use of an acid catalyst can sometimes accelerate the reaction. However, care must be taken as strong acidic conditions can lead to other side reactions.
Q4: Could intramolecular cyclization be a competing reaction pathway?
A4: While less common for simple formylation, intramolecular cyclization can be a potential side reaction for 2-aminopyridines under certain conditions, leading to the formation of imidazo[1,2-a]pyridine derivatives.[7]
Causality: The 2-aminopyridine scaffold possesses two nucleophilic centers: the exocyclic amino group and the endocyclic ring nitrogen. Under strongly acidic conditions and with certain reagents, a reaction cascade involving the formyl group and both nitrogen atoms could potentially lead to cyclization. However, for a simple formylation to N-(5-fluoropyridin-2-yl)formamide, this is generally not a major concern unless the reaction conditions are particularly harsh or if other reactive functionalities are present on the formylating agent.
Preventative Measures:
-
Mild Reaction Conditions: Employing milder formylation methods, such as formic acid/acetic anhydride at controlled temperatures, will disfavor complex cyclization pathways.
-
Choice of Reagents: Avoid using reagents known to promote cyclization reactions with 2-aminopyridines unless that is the desired outcome.
Reaction Scheme Visualization:
Caption: Potential reaction pathways in the formylation of 2-amino-5-fluoropyridine.
By carefully considering these potential side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the outcome of the formylation of 2-amino-5-fluoropyridine, leading to higher yields and purity of the desired product.
References
- 1. mdpi.com [mdpi.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 2-Amino-5-fluoro-pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this key building block.
Introduction
This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The introduction of the formyl group at the C3 position of the 2-amino-5-fluoropyridine core is a critical transformation that can be challenging. This guide will focus on the most common synthetic route, the Vilsmeier-Haack formylation, and address potential issues that may arise during your experiments.
Synthetic Pathway Overview
The primary route for the synthesis of this compound involves the formylation of 2-amino-5-fluoropyridine. The Vilsmeier-Haack reaction is the most frequently employed method for this transformation due to its efficiency and applicability to electron-rich heterocyclic systems.[1][2][3]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the starting material, 2-amino-5-fluoropyridine?
A1: Several synthetic routes to 2-amino-5-fluoropyridine have been reported, often starting from 2-aminopyridine. A common and effective method involves a multi-step process including nitration, amino acetylation, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom.[4][5] This route is advantageous as it avoids the use of less accessible starting materials and can lead to high purity and good overall yield.[4]
Q2: Which formylation reaction is recommended for converting 2-amino-5-fluoropyridine to the desired carbaldehyde?
A2: The Vilsmeier-Haack reaction is the preferred method for the formylation of 2-amino-5-fluoropyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][2][3] The 2-amino group strongly activates the pyridine ring, directing the electrophilic substitution to the ortho position (C3).
Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 2-amino-5-fluoropyridine?
A3: While specific conditions can vary, a general protocol involves the slow addition of POCl₃ to a solution of 2-amino-5-fluoropyridine in an excess of DMF at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction is quenched by pouring it onto ice and then neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
| Parameter | Recommended Range | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Acts as both a solvent and a reagent for Vilsmeier reagent formation.[2] |
| Formylating Agent | Phosphorus oxychloride (POCl₃) | Reacts with DMF to generate the active electrophile.[2] |
| Temperature | 0 °C to 60 °C | Initial cooling is necessary to control the exothermic reaction, followed by warming to ensure completion. The optimal temperature depends on the substrate's reactivity.[2] |
| Stoichiometry | 1.1 - 2.0 equivalents of POCl₃ | A slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
Q4: How can I purify the final product, this compound?
A4: After the basic work-up, the crude product can be purified by several methods. The most common techniques are:
-
Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can yield highly pure crystalline product.
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane is effective for removing impurities.[6]
Q5: What are the expected spectroscopic data for this compound?
A5: Characterization of the final product is crucial. While detailed spectra should be acquired and interpreted, typical spectroscopic data would include:
-
¹H NMR: Expect signals for the aldehyde proton (around 9.8-10.0 ppm), two aromatic protons on the pyridine ring, and a broad signal for the amino protons.
-
¹³C NMR: Signals for the carbonyl carbon (around 190 ppm), and aromatic carbons, with C-F coupling visible.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₆H₅FN₂O, MW: 140.12 g/mol ) should be observed.
-
IR Spectroscopy: Characteristic peaks for the N-H stretch of the amine, the C=O stretch of the aldehyde, and C-F bond vibrations.
Commercial suppliers of this compound often provide access to their analytical data, which can be a valuable reference.[7]
Troubleshooting Guide
Caption: A troubleshooting decision tree for the synthesis of this compound.
Issue 1: Low or No Product Formation
-
Potential Cause: Inactive or wet reagents. The Vilsmeier reagent is sensitive to moisture.
-
Solution: Use freshly opened or distilled anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried before use.
-
-
Potential Cause: Insufficient reaction temperature or time. The reactivity of the substrate may require more forcing conditions.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If the starting material is consumed slowly, consider increasing the reaction temperature in increments (e.g., to 40-60 °C) or extending the reaction time.
-
-
Potential Cause: Impure starting material. The presence of impurities in the 2-amino-5-fluoropyridine can inhibit the reaction.
-
Solution: Verify the purity of your starting material using analytical techniques like NMR or melting point determination. Purify if necessary before proceeding with the formylation.
-
Issue 2: Formation of Multiple Products or Significant Byproducts
-
Potential Cause: N-formylation. The amino group can also be formylated, leading to the formation of N-(5-fluoro-3-formylpyridin-2-yl)formamide.
-
Solution: This byproduct can sometimes be hydrolyzed back to the desired product during the basic work-up. If it persists, consider using a protecting group for the amine, although this adds extra steps to the synthesis. A milder Vilsmeier reagent or lower reaction temperatures might also favor C-formylation over N-formylation.
-
-
Potential Cause: Di-formylation. Although less common, reaction at another position on the ring could occur under harsh conditions.
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time) and stoichiometric amounts of the Vilsmeier reagent. Analyze the crude product by LC-MS to identify the byproducts and adjust the reaction conditions accordingly.
-
-
Potential Cause: Incomplete hydrolysis of the intermediate iminium salt.
-
Solution: Ensure that the reaction mixture is thoroughly quenched with water or ice and that the pH is sufficiently basic during the work-up to facilitate complete hydrolysis. Stirring for an adequate amount of time after quenching is also important.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause: Product is highly soluble in the work-up solvent.
-
Solution: If the product is not precipitating upon neutralization, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Potential Cause: Oily or non-crystalline product.
-
Solution: If recrystallization fails, column chromatography is the recommended method for purification. Experiment with different solvent systems to achieve good separation.
-
-
Potential Cause: Thermal instability.
-
Solution: Avoid excessive heating during solvent removal (rotary evaporation) and purification.
-
Experimental Protocol: Vilsmeier-Haack Formylation of 2-amino-5-fluoropyridine
Disclaimer: This is a general protocol and may require optimization for your specific setup and scale. Always perform a risk assessment before conducting any chemical reaction.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Quenching and Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.
-
Characterization: Dry the purified product under vacuum and characterize it by NMR, MS, and IR to confirm its identity and purity.
By following this guide and carefully considering the troubleshooting advice, researchers can optimize the synthesis of this compound, a crucial building block for the advancement of pharmaceutical research and development.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 6. rsc.org [rsc.org]
- 7. 1188433-88-6|2-Amino-5-fluoropyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
Technical Support Center: 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Welcome to the technical support guide for 2-Amino-5-fluoro-pyridine-3-carbaldehyde (CAS No. 1188433-88-6). This document provides in-depth guidance on the stability, storage, and handling of this versatile fluorinated pyridine building block, designed for researchers and professionals in drug development and organic synthesis. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For maximum shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent degradation from atmospheric components. While some suppliers may ship the product at room temperature, long-term storage should be in a refrigerator.[3]
Q2: How can I visually identify if my sample of this compound has degraded?
The primary visual indicator of degradation is a change in color. A fresh, high-purity sample should appear as a white to light yellow powder or crystalline solid. If your sample has darkened to a yellow, orange, or brown color, it is a sign of potential oxidation or polymerization. Other indicators include clumping of the powder (indicating moisture absorption) or a noticeable change in its solubility characteristics.
Q3: What are the likely chemical degradation pathways for this compound?
The molecule possesses two reactive functional groups: an aromatic amine and an aldehyde. These groups are susceptible to several degradation pathways:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-Amino-5-fluoropyridine-3-carboxylic acid), especially in the presence of air (oxygen). This is a common failure mode for aldehydes.
-
Self-Condensation/Polymerization: Aldehydes, particularly in the presence of acidic or basic impurities, can undergo self-condensation reactions (like an aldol condensation), leading to the formation of colored oligomeric or polymeric byproducts. The amino group can also participate in side reactions.
-
Moisture Sensitivity: The compound can be sensitive to moisture. While hydrolysis is less of a concern for the core structure, absorbed water can facilitate other degradation pathways.
-
Light Sensitivity: Aromatic aldehydes and amines can be sensitive to light, which can catalyze oxidation and other radical-based reactions. Therefore, storing the compound in an amber or opaque vial is crucial.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
As a standard practice for handling chemical reagents, appropriate PPE is mandatory. This includes:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves (e.g., nitrile).
All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Avoid generating dust when weighing or transferring the material.[2][5]
Q5: What solvents are recommended for preparing stock solutions?
For preparing stock solutions, it is critical to use anhydrous aprotic solvents to minimize degradation. Suitable solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
It is advisable to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be stored under an inert atmosphere at low temperatures (-20°C) for a short duration. Long-term storage in solution is not recommended.
Troubleshooting Guide
Inconsistent or failed experiments can often be traced back to the quality of the starting materials. This guide helps you diagnose potential issues related to the stability of this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for experiments involving this compound.
Experimental Protocols
Protocol: Short-Term Stability Assessment of this compound
This protocol outlines a method to assess the stability of the compound under common laboratory conditions.
Objective: To determine the short-term stability of the compound when exposed to air and light versus ideal storage conditions.
Materials:
-
This compound (newly opened bottle)
-
Anhydrous DMSO
-
Four 2 mL amber glass vials
-
Four 2 mL clear glass vials
-
Nitrogen or Argon gas source
-
Analytical balance, spatulas
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Sample Preparation:
-
In a chemical fume hood, carefully weigh 1 mg of this compound into each of the eight vials.
-
To each vial, add 1 mL of anhydrous DMSO to create a 1 mg/mL solution.
-
Cap all vials tightly.
-
-
Condition Setup:
-
Group 1 (Ideal): Four amber vials. Purge the headspace of each vial with nitrogen or argon for 30 seconds before sealing. Wrap the vials in aluminum foil and store at 4°C.
-
Group 2 (Ambient): Four clear vials. Seal under normal atmospheric conditions and place on a lab bench exposed to ambient light and temperature.
-
-
Time-Point Analysis:
-
Immediately after preparation, take one vial from each group for a "Time 0" analysis.
-
Analyze one vial from each group at subsequent time points: 24 hours, 48 hours, and 1 week.
-
For analysis, inject an appropriate volume (e.g., 5 µL) of the solution onto the HPLC or LC-MS system.
-
-
Data Analysis:
-
Monitor the purity of the main compound peak by integrating its area percentage.
-
Look for the appearance of new peaks, which would indicate degradation products. The primary expected degradation product is the carboxylic acid, which will have a different retention time.
-
Summarize the purity data in a table.
-
Expected Data Summary
| Time Point | Purity - Group 1 (Ideal) [%] | Purity - Group 2 (Ambient) [%] |
| 0 hours | 99.5 | 99.5 |
| 24 hours | 99.4 | 98.0 |
| 48 hours | 99.3 | 96.5 |
| 1 week | 99.0 | 92.1 |
Note: This data is illustrative and serves as an example of expected results.
Visualization of Potential Degradation
The primary chemical liabilities of this compound are the amino and aldehyde functional groups. The diagram below illustrates the most probable degradation pathway via oxidation.
Caption: Primary oxidative degradation pathway.
References
troubleshooting low conversion rates in reactions with 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both a deep theoretical understanding and practical, field-tested knowledge. This guide is dedicated to helping you troubleshoot and optimize reactions involving 2-Amino-5-fluoro-pyridine-3-carbaldehyde , a versatile but sometimes challenging building block.
Low conversion rates can be a significant roadblock, consuming valuable time and resources. This document is structured to provide a logical, in-depth framework for diagnosing and solving these issues, moving from general principles to reaction-specific challenges.
Part 1: Initial Diagnostic Workflow for Low Conversion
Before delving into reaction-specific issues, it's crucial to rule out common experimental pitfalls. A systematic initial check can often solve the problem quickly. We recommend following this diagnostic workflow when you first encounter a low conversion rate.
Caption: General diagnostic workflow for troubleshooting low conversion rates.
Part 2: Reaction-Specific Troubleshooting Guides (Q&A)
The unique electronic properties of this compound—namely the electron-donating amino group and the potent electron-withdrawing fluoro and aldehyde groups—dictate its reactivity. Here we address common reactions and their specific failure modes.
Scenario 1: Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).
Q1: My Knoevenagel condensation is sluggish or stalling. Why is this happening and what can I do?
A1: Potential Cause & Scientific Rationale: While the aldehyde is activated by the adjacent electron-withdrawing groups, a common issue is the choice and amount of base catalyst. A weak base is typically used to deprotonate the active methylene compound without promoting self-condensation or other side reactions.[1] However, the 2-amino group on your pyridine is also basic and can interact with the catalyst or reagents.
Troubleshooting Steps:
-
Catalyst Choice: Piperidine is a classic catalyst, but if it's ineffective, consider alternatives. Triethylamine or a solid-supported base catalyst might be more effective.[2] For particularly stubborn cases, a Lewis acid catalyst in conjunction with a mild base can sometimes accelerate the reaction.
-
Solvent Effects: The choice of solvent is critical. While polar aprotic solvents like ethanol or DMF are common, switching to a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium toward the product.
-
Temperature Adjustment: Gently heating the reaction (e.g., to 50-80°C) can often overcome the activation energy barrier. Monitor carefully by TLC to ensure the starting material isn't decomposing.
Q2: I'm getting a good yield, but my product is a mixture of E/Z isomers. How can I improve stereoselectivity?
A2: Potential Cause & Scientific Rationale: The initial condensation can produce a mixture of geometric isomers. In many cases, the isomers can equilibrate to the thermodynamically more stable form under the reaction conditions.[1]
Troubleshooting Steps:
-
Extended Reaction Time: Allow the reaction to stir for a longer period at a moderate temperature after the starting material has been consumed. This can facilitate equilibration to the more stable isomer.
-
Solvent and Catalyst Tuning: The polarity of the solvent and the nature of the base can influence the transition state, affecting the E/Z ratio. A screen of different conditions may be necessary. For example, using pyridine as both the base and solvent can sometimes favor one isomer.[1]
Scenario 2: Reductive Amination
This two-step, one-pot process involves forming an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction.
Q1: The reaction is not going to completion; I see both unreacted aldehyde and the intermediate imine in my analysis. What's the problem?
A1: Potential Cause & Scientific Rationale: This issue points to an inefficient reduction step. The choice of reducing agent is critical and must be compatible with the imine formation step. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are common choices because they are mild enough not to reduce the starting aldehyde but are effective at reducing the protonated imine.[3] The fluorine substituent makes the pyridine ring electron-deficient, which can affect the stability and reactivity of the iminium ion intermediate.
Troubleshooting Steps:
-
Check the Reducing Agent: Ensure your reducing agent is fresh and active. STAB is particularly moisture-sensitive.
-
pH Control: The reaction is highly pH-dependent. Imine formation is typically favored under slightly acidic conditions (pH 4-6) to catalyze water elimination, while the subsequent reduction also requires protonation of the imine. Adding a small amount of acetic acid is common practice. If the reaction is stalling, try adding an additional 0.1 equivalent of acetic acid.
-
Optimize Reagent Addition: Add the amine to the aldehyde first and allow the imine to form for 30-60 minutes before adding the reducing agent. This can sometimes improve yields compared to adding all reagents at once.
Q2: My desired product is forming, but I also see a significant amount of the alcohol byproduct from aldehyde reduction.
A2: Potential Cause & Scientific Rationale: This indicates your reducing agent is too reactive and is reducing the starting aldehyde before it can form the imine. This is more common with stronger reducing agents like sodium borohydride (NaBH₄).
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: If you are using NaBH₄, switch to STAB or NaBH₃CN. These are specifically designed for reductive amination and are less likely to reduce the aldehyde.[3]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to slow down the rate of aldehyde reduction relative to imine formation.
-
Use Microwave-Assisted Synthesis: Microwave chemistry has been shown to improve yields and reduce reaction times for reductive aminations, potentially minimizing side reactions.[4]
Scenario 3: Pictet-Spengler Reaction
This reaction involves the condensation of the aldehyde with a β-arylethylamine (like tryptamine or phenethylamine) followed by an acid-catalyzed electrophilic cyclization to form a tetrahydro-β-carboline or tetrahydroisoquinoline.
Q1: The reaction is not proceeding, and I'm recovering my starting materials. What is preventing the cyclization?
A1: Potential Cause & Scientific Rationale: The Pictet-Spengler reaction is notoriously difficult with electron-deficient pyridine aldehydes. There are two main reasons for this:
-
Amino Group Protonation: The 2-amino group is basic and will be protonated by the acid catalyst. This places a positive charge on the pyridine ring system.
-
Fluoro Group Deactivation: The 5-fluoro substituent is strongly electron-withdrawing. Both effects combine to severely deactivate the pyridine ring, making it a very poor nucleophile for the key intramolecular electrophilic substitution step.[5]
Caption: Key failure point in the Pictet-Spengler reaction with the title compound.
Troubleshooting Steps:
-
Drastic Conditions: This reaction may require forcing conditions. This includes using strong protic acids (e.g., trifluoroacetic acid, sulfuric acid) or Lewis acids (e.g., BF₃·OEt₂) at elevated temperatures (80-120°C).[5][6] Be aware that this increases the risk of decomposition.
-
Aprotic Conditions: Sometimes, running the reaction under aprotic conditions with a Lewis acid can be more effective than traditional protic acids.[6]
-
Substrate Modification: If possible, consider modifying the substrate. For example, protecting the 2-amino group as an amide could modulate its electronic effect, though this adds extra steps to the synthesis.
-
Alternative Synthetic Routes: Given the high activation barrier, the Pictet-Spengler reaction may not be a viable route. Consider alternative strategies to construct the desired heterocyclic core.
Part 3: Frequently Asked Questions (FAQs)
Q: How should I store and handle this compound? A: Like many aldehydes, this compound can be sensitive to air and light. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dark place. Over time, oxidation of the aldehyde to the corresponding carboxylic acid can occur, which will lower the effective purity and impact reaction yields.
Q: What is the best way to monitor the progress of my reactions? A: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a solvent system that gives good separation between your starting material and the expected product (a good starting point is often 3:1 Hexanes:Ethyl Acetate). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis and to detect minor byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q: I suspect my starting material is impure. What are the likely contaminants? A: If the material has been stored improperly, the corresponding carboxylic acid (2-amino-5-fluoronicotinic acid) is a likely impurity due to oxidation. Depending on the synthetic route used to prepare the aldehyde, you could also have residual starting materials or reagents from its synthesis.[7] Re-purification by column chromatography or recrystallization may be necessary.
Part 4: Protocols & Data Tables
Protocol: General Procedure for Knoevenagel Condensation
This protocol provides a robust starting point for optimization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the active methylene compound (e.g., malononitrile, 1.1 eq).
-
Solvent: Add anhydrous solvent (e.g., ethanol or toluene, ~0.5 M concentration).
-
Catalyst: Add the base catalyst (e.g., piperidine, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC. If no significant conversion is observed after 2 hours, gently heat the reaction to 60°C.
-
Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Solvent Selection Guide for Optimization
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Toluene | Non-polar, Aprotic | 111 | Excellent for azeotropic removal of water with a Dean-Stark trap. Good for higher temperature reactions. |
| Ethanol | Polar, Protic | 78 | Common, inexpensive solvent. Can participate in hydrogen bonding. |
| Acetonitrile (MeCN) | Polar, Aprotic | 82 | Good for dissolving a wide range of polar and non-polar reagents. |
| Dichloromethane (DCM) | Non-polar, Aprotic | 40 | Useful for reactions at or below room temperature. Easy to remove. |
| N,N-Dimethylformamide (DMF) | Polar, Aprotic | 153 | High boiling point, excellent solvating power for polar compounds. Can be difficult to remove. |
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Welcome to the technical support center for reactions involving the versatile building block, 2-Amino-5-fluoro-pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of catalyst selection and reaction optimization for this specific substrate.
Section 1: Frequently Asked Questions (FAQs) & Initial Guidance
This section addresses high-level questions regarding the reactivity of this compound and provides a logical framework for planning your synthetic strategy.
Q1: What are the key reactive sites on this compound, and how do they influence catalyst selection?
A1: Understanding the molecule's electronic and steric properties is the first step to successful catalysis. This substrate has three primary points of reactivity that can interact with or be targeted by catalysts:
-
The Aldehyde Group (-CHO): This is the most prominent electrophilic site, making it a prime target for nucleophilic attack. It is the key functional group for reactions like reductive amination, Knoevenagel condensation, and Pictet-Spengler cyclizations.
-
The 2-Amino Group (-NH₂): This is a nucleophilic site and a potential coordinating group. In many catalytic systems, particularly those involving transition metals like palladium, this group can coordinate to the metal center. This can be problematic, leading to catalyst inhibition or sequestration. Therefore, catalyst systems must be chosen that are tolerant of this coordinating group or where this interaction can be productively leveraged.
-
The Pyridine Nitrogen: As a heterocyclic amine, the lone pair on the pyridine nitrogen is basic and can coordinate to Lewis acidic metal centers. This coordination can significantly impact the catalytic cycle, often in a detrimental way by deactivating the catalyst. The selection of sterically bulky ligands is a common strategy to mitigate this unwanted interaction.
The interplay between these groups is critical. The electron-donating amino group activates the pyridine ring, while the electron-withdrawing aldehyde and fluorine atom modulate this effect. Your choice of catalyst must account for potential chelation or deactivation by the two nitrogen atoms.
Q2: My goal is to synthesize a secondary or tertiary amine. Which catalytic reaction is most suitable?
A2: For the conversion of the aldehyde to an amine, reductive amination is the most direct and widely used method.[1][2] This reaction proceeds in one pot by forming an imine intermediate in situ from the aldehyde and a primary or secondary amine, which is then immediately reduced to the target amine.
-
Causality: The key advantage of this method is control; it avoids the over-alkylation often seen with direct alkylation of amines.[2] The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated imine intermediate much faster than the starting aldehyde, preventing the formation of the corresponding alcohol byproduct.[1][2]
-
Catalytic vs. Stoichiometric: While often performed with stoichiometric hydride reagents, catalytic versions using H₂ with catalysts like Pd/C are also common, particularly in process chemistry for their efficiency and greener profile.[1][3]
Q3: I need to form a new carbon-carbon bond at the aldehyde position. What are my primary options?
A3: The aldehyde group is an excellent handle for C-C bond formation. Your choice of reaction will depend on the nature of the C-C bond you wish to form.
-
For α,β-unsaturated systems (C=C bond): The Knoevenagel condensation is the classic choice.[4][5] This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) and is typically catalyzed by a weak base like piperidine, pyridine, or even amino acids like glycine or histidine.[4][6]
-
For heterocyclic ring formation: If your reaction partner is a β-arylethylamine (like tryptamine), the Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline or related heterocyclic scaffolds.[7][8] This reaction is typically catalyzed by a Brønsted or Lewis acid.[9][10]
-
For multi-component couplings: More advanced methods can construct complex heterocycles. For instance, imines formed in situ from 2-aminopyridines and aldehydes can undergo Rh(III)-catalyzed C-H activation and coupling with diazo esters to form pyrido[1,2-a]pyrimidin-4-ones.[11][12]
Q4: Can the amino group on the pyridine ring be used for cross-coupling reactions?
A4: While the primary focus of this guide is on the aldehyde, the 2-amino group can potentially participate in reactions. However, direct C-N cross-coupling onto an existing amino group is not its typical application. More commonly, if the molecule had a leaving group (e.g., a bromine or chlorine atom), the amino group would need to be considered for its electronic and coordinating effects on a reaction like a Suzuki or Buchwald-Hartwig amination.[13][14][15][16] If you wished to further functionalize the amino group itself, you would typically look at acylation or alkylation reactions rather than cross-coupling.
Section 2: Troubleshooting Guide - Reductive Amination
This section provides a structured approach to solving common problems encountered during the reductive amination of this compound.
Problem 1: Low or No Conversion of Starting Aldehyde
-
Question: I've mixed my aldehyde, amine, and reducing agent, but TLC/LC-MS analysis shows only starting material after several hours. What's wrong?
-
Answer & Troubleshooting Steps: This issue typically points to a problem with either imine formation or the activity of the reducing agent.
-
Verify Imine Formation (The Root Cause): Reductive amination is a two-step process in one pot: aldehyde + amine ⇌ imine + H₂O, followed by reduction. The imine formation is an equilibrium-limited step.
-
Causality: The presence of water can push the equilibrium back to the starting materials. The reaction is also often pH-sensitive; weakly acidic conditions (pH 4-6) are usually optimal to protonate the hemiaminal intermediate and facilitate water elimination without fully protonating the starting amine, which would render it non-nucleophilic.
-
Solution:
-
Add a Dehydrating Agent: Include 3Å or 4Å molecular sieves or anhydrous MgSO₄ in the reaction mixture to sequester the water formed.
-
Use a Protic Solvent: Solvents like methanol or ethanol can facilitate imine formation.
-
Introduce a Catalytic Acid: Add a small amount of acetic acid (e.g., 0.1-0.5 equivalents) to catalyze imine formation. Run a control reaction without the reducing agent and monitor by LC-MS to confirm imine formation before proceeding with the full reaction.
-
-
-
Check Reducing Agent Activity:
-
Causality: Hydride reducing agents can degrade upon improper storage. NaBH(OAc)₃ is particularly moisture-sensitive.
-
Solution: Use a fresh bottle of the reducing agent. If using NaBH₃CN, ensure the pH is slightly acidic, as its reducing power is much greater at lower pH.
-
-
Problem 2: Formation of 2-hydroxymethyl-5-fluoro-pyridin-2-amine byproduct
-
Question: My main product is formed, but I have a significant amount of the alcohol byproduct from the reduction of my starting aldehyde. How can I prevent this?
-
Answer & Troubleshooting Steps: This side reaction occurs when the reducing agent attacks the starting aldehyde before it can form the imine, or attacks the aldehyde faster than the imine.
-
Change the Reducing Agent:
-
Causality: The choice of reductant is key to selectivity. Sodium borohydride (NaBH₄) is a strong reducing agent that will readily reduce aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive, making it much more selective for the iminium ion over the neutral aldehyde.[2]
-
Solution: Switch from NaBH₄ to NaBH(OAc)₃. It is the reagent of choice for most modern reductive aminations for this exact reason.
-
-
Modify the Reaction Sequence:
-
Causality: Adding all reagents at once can lead to competitive reduction.
-
Solution: Adopt a two-stage, one-pot approach. Mix the aldehyde, amine, and solvent first. Stir for 1-2 hours to allow the imine equilibrium to establish. Then, add the reducing agent. This ensures a higher concentration of the desired imine intermediate is present when the reductant is introduced.
-
-
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting logic for low-yield reductive amination.
Section 3: Catalyst Selection Tables & Protocols
The following tables provide recommended starting conditions for common reactions. These are robust starting points that should be optimized for your specific substrate combination.
Table 1: Catalyst/Reagent Selection for Key Transformations
| Reaction Type | Catalyst/Reagent | Base/Additive | Solvent | Temp (°C) | Key Considerations & Rationale |
| Reductive Amination | NaBH(OAc)₃ (1.5 eq) | Acetic Acid (cat.) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | RT | NaBH(OAc)₃ is highly selective for the iminium ion over the aldehyde, minimizing alcohol byproduct formation.[2] Acetic acid catalyzes imine formation. |
| Knoevenagel Condensation | Piperidine or L-Proline (10-20 mol%) | None | Ethanol or Toluene | RT to 80 | A weak base is required to deprotonate the active methylene compound.[4][6] L-proline is a greener, effective alternative.[4] Toluene with a Dean-Stark trap can be used to drive the reaction by removing water. |
| Pictet-Spengler Reaction | Trifluoroacetic Acid (TFA) or p-Toluenesulfonic Acid (pTSA) (10-100 mol%) | None | DCM or Toluene | RT to 100 | Requires a Brønsted acid to activate the aldehyde and catalyze the key cyclization step.[9][10] Catalyst loading may need to be stoichiometric depending on the nucleophilicity of the coupling partner. |
| Rh-catalyzed Annulation | --INVALID-LINK--₂ (5 mol%) | PivOH (0.5 eq) | DCE | 80 | For coupling with diazo esters. The cationic Rh(III) catalyst enables C-H activation of the in situ formed imine.[11][12] |
Experimental Protocol 1: General Procedure for Reductive Amination
Objective: To synthesize an N-substituted derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 0.1 eq)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.
-
Dissolve the aldehyde in anhydrous DCE (concentration approx. 0.1-0.2 M).
-
Add the desired amine (1.1 equivalents).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to free the amine and stir for 10 minutes.
-
(Optional but recommended) Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS if desired to confirm the disappearance of the aldehyde and the appearance of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents). Caution: The addition may cause some gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired amine.
Section 4: Advanced Topics - C-N Bond Formation (Buchwald-Hartwig Amination)
While the substrate aldehyde is not a typical partner for C-N bond formation, a structurally related compound, such as 2-Amino-3-bromo-5-fluoropyridine , would be an excellent substrate for Buchwald-Hartwig amination. Understanding the catalyst choice for this transformation provides valuable insight into managing the challenges of the aminopyridine core.
Q5: If I had a related brominated substrate, what would be the best catalyst system for a Buchwald-Hartwig amination?
A5: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13] For a substrate like 2-Amino-3-bromo-5-fluoropyridine, the main challenges are the electron-rich nature of the ring and the two nitrogen atoms that can coordinate to and deactivate the palladium catalyst.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key to success lies in using a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized, electron-rich, and sterically bulky phosphine ligand.[15][17]
-
Rationale: Bulky biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., Xantphos) are essential. Their steric bulk promotes the final reductive elimination step (the C-N bond formation) and prevents the formation of inactive catalyst dimers. Their electron-donating nature facilitates the initial oxidative addition of the palladium into the C-Br bond.[13][15]
-
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices. Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[15][18]
Catalyst Selection Logic: Buchwald-Hartwig Amination
Caption: Decision workflow for selecting a Buchwald-Hartwig catalyst system.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 5. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrj.org [chemrj.org]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of 2-Amino-5-fluoro-pyridine-3-carbaldehyde. Our goal is to equip you with the necessary insights to optimize your experimental outcomes.
Introduction
This compound is a versatile substituted pyridine, serving as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of an amino group, a fluorine atom, and a carbaldehyde moiety on the pyridine ring imparts a unique reactivity profile. Understanding and controlling this reactivity is paramount for successful synthetic outcomes, and the choice of solvent is a critical, yet often underestimated, parameter.
This guide will explore the causal relationships between solvent properties and the reactivity of this specific molecule, providing you with actionable protocols and troubleshooting strategies.
Core Concepts: How Solvents Dictate Reactivity
The reactivity of this compound is primarily governed by the interplay of its functional groups: the nucleophilic amino group, the electron-withdrawing aldehyde, and the electronegative fluorine atom on an electron-deficient pyridine ring. Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on the pyridine ring is sluggish. How can I use solvent choice to improve the reaction rate?
A1: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The rate of SNAr reactions is highly dependent on the stability of the Meisenheimer intermediate.[1][2]
-
Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, and acetonitrile are excellent choices. They can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. They also stabilize the negatively charged Meisenheimer intermediate.
-
Avoid Protic Solvents: Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[3]
-
Troubleshooting: If your reaction in a polar aprotic solvent is still slow, consider that pyridine itself can be nucleophilic and may interfere with some reactions if used as a solvent.[4]
Q2: I am observing low yields in a condensation reaction involving the carbaldehyde group. What is the likely cause related to the solvent?
A2: Condensation reactions of aldehydes, such as imine or enamine formation, are equilibrium-driven. The solvent plays a crucial role in shifting this equilibrium.
-
Water Removal is Key: Many condensation reactions release water as a byproduct. Using a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark apparatus) can drive the reaction to completion.
-
Solvent Polarity Matters: For less reactive aldehydes, polar solvents can sometimes lead to higher yields in condensation-type reactions.[5][6] However, for highly reactive aldehydes, solvent polarity may have less of an impact on the overall conversion.[5][6]
-
Troubleshooting: If you are using a high-boiling point polar aprotic solvent like DMF and observing low yields, it may be due to difficulty in removing the water formed. Consider switching to a non-polar solvent that allows for azeotropic water removal.
Q3: How does the choice of solvent affect the regioselectivity of reactions on the pyridine ring?
A3: Nucleophilic attack on the pyridine ring generally occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate.[2] While the inherent electronic properties of this compound strongly direct reactivity, solvent choice can fine-tune selectivity.
-
Solvent Polarity and Intermediate Stabilization: Highly polar solvents will better stabilize the more polarized transition state, potentially enhancing the inherent regioselectivity.
-
Hydrogen Bonding Effects: Protic solvents can interact with the amino group and the pyridine nitrogen, altering their electronic properties and potentially influencing the regioselectivity of both electrophilic and nucleophilic attack.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Solubility of Reagents | The catalyst, ligand, base, or your substrate may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction. | - Screen a range of solvents. Toluene is a common starting point for Buchwald-Hartwig reactions.[7] - Consider using a co-solvent system to improve solubility. |
| Solvent-Ligand Incompatibility | Certain solvents can coordinate to the metal center of the catalyst, inhibiting the binding of your desired ligand or substrate. | - Consult literature for optimal solvent-ligand combinations for your specific type of coupling reaction. - For electron-rich ligands, less coordinating solvents are often preferred. |
| Base Incompatibility with Solvent | The chosen base (e.g., NaOtBu, Cs2CO3) may have poor solubility or reactivity in the selected solvent. | - Ensure your base is sufficiently soluble and active in the reaction medium. For instance, NaOtBu is often used in toluene or dioxane.[7] |
Issue 2: Formation of Side Products During Aldehyde Reduction
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-reduction to the Methyl Group | Strong reducing agents in certain solvents can lead to the complete reduction of the aldehyde to a methyl group. | - Use a milder reducing agent (e.g., NaBH4). - Perform the reaction at a lower temperature. |
| Solvent Participation | Protic solvents like methanol or ethanol can sometimes participate in side reactions, especially if acidic or basic conditions are generated. | - Switch to an aprotic solvent such as THF or diethyl ether for the reduction. |
| Cannizzaro-type Reaction | In the presence of a strong base, the aldehyde can undergo a disproportionation reaction. | - Ensure the reaction conditions are not strongly basic. - If a base is required, use a non-nucleophilic, sterically hindered base. |
Experimental Protocols
Protocol 1: General Procedure for Imine Formation with an Aniline Derivative
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (1 equivalent) and the desired aniline derivative (1.1 equivalents) in toluene.
-
Catalyst Addition (Optional): A catalytic amount of p-toluenesulfonic acid (PTSA) can be added to accelerate the reaction.[8]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Choices:
-
Toluene: Allows for the azeotropic removal of water, driving the equilibrium towards the product.
-
PTSA: A catalyst to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.[8]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with a Secondary Amine
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and the secondary amine (1.5-2 equivalents) in anhydrous DMSO.
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2-3 equivalents).
-
Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Choices:
-
DMSO: A polar aprotic solvent that enhances the nucleophilicity of the amine and stabilizes the Meisenheimer intermediate.
-
K2CO3/Cs2CO3: A base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.
Visualizations
Diagram 1: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr reaction pathway comparison in different solvent types.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
Summary of Solvent Effects
| Reaction Type | Recommended Solvent Class | Rationale | Potential Issues |
| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic (DMSO, DMF, MeCN) | Stabilizes Meisenheimer intermediate, enhances nucleophilicity.[9] | Difficult to remove, potential for side reactions at high temperatures. |
| Aldehyde Condensation (e.g., Imine formation) | Non-polar (Toluene, Hexane) | Allows for azeotropic removal of water, driving equilibrium. | Slower reaction rates for less reactive partners. |
| Aldehyde Reduction (with NaBH4) | Protic (Ethanol, Methanol) | Good solubility for NaBH4 and substrate, rapid reaction. | Potential for acetal formation as a side product. |
| Palladium-Catalyzed Cross-Coupling | Aprotic (Toluene, Dioxane, THF) | Good solubility for many catalysts and ligands, generally non-coordinating. | Sub-optimal for highly polar substrates or salts. |
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde. This molecule is a critical building block in medicinal chemistry and drug development, valued for its role in constructing complex pharmaceutical intermediates. However, transitioning its synthesis from the laboratory bench to a larger, pilot-plant scale introduces a unique set of challenges that can impact yield, purity, and process safety.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explore the causality behind common scale-up issues, offering robust troubleshooting strategies and detailed protocols grounded in established chemical principles.
Core Synthetic Strategy: The Vilsmeier-Haack Formylation
The most prevalent and scalable method for introducing the aldehyde group at the C3 position of 2-Amino-5-fluoropyridine is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃). The amino group at the C2 position strongly activates the pyridine ring, directing the electrophilic Vilsmeier reagent to the adjacent C3 position.
Caption: High-level overview of the Vilsmeier-Haack formylation pathway.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses the most frequent obstacles encountered during the scale-up of this synthesis in a practical question-and-answer format.
Q1: My Vilsmeier-Haack formylation yield dropped significantly when I increased the batch size. What are the likely causes and how can I fix it?
This is a classic scale-up problem often rooted in mass and heat transfer limitations.
Primary Cause: Inefficient Formation and Degradation of the Vilsmeier Reagent.
The reaction between DMF and POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent) is highly exothermic.[1][2] On a small scale, this heat dissipates quickly into the environment. On a large scale, inefficient stirring and cooling can create localized hot spots where the reagent rapidly decomposes, drastically reducing the effective concentration of your formylating agent.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
Solutions & Scientific Rationale:
-
Control the Exotherm: Switch from surface addition to subsurface addition of POCl₃ into the chilled DMF solution. This, combined with a high-efficiency overhead stirrer and a powerful reactor cooling system, is critical for maintaining a uniform temperature and preventing reagent decomposition.
-
Optimize Stoichiometry: While lab-scale syntheses might use a large excess of the Vilsmeier reagent, this is economically and environmentally unsustainable on a larger scale. It can also complicate purification. Carefully titrate the molar equivalents to find the sweet spot that drives the reaction to completion without unnecessary excess.
| Parameter | Lab Scale (Typical) | Scale-Up (Recommended) | Rationale |
| POCl₃ (eq.) | 1.5 - 3.0 | 1.1 - 1.5 | Minimizes cost, waste, and quench severity. |
| DMF (eq.) | 3.0 - 10.0 | 2.0 - 4.0 | Sufficient for reagent formation and as a solvent. |
| Reagent Temp. | 0 - 10 °C | 0 - 5 °C | Tighter control needed to manage large-scale exotherm. |
| Reaction Temp. | 60 - 90 °C | 70 - 80 °C | Avoids potential decomposition at higher temperatures. |
| Table 1. Recommended Parameter Adjustments for Scale-Up |
Q2: I am observing significant amounts of dark, tarry byproducts and my purification by column chromatography is impractical for the quantity of material. What are my options?
This issue points to side reactions and the need for a more robust, scalable purification method. Column chromatography is almost never a viable primary purification method at the pilot or production scale.
Primary Cause: Side Reactions and Thermal Decomposition.
The amino group of the starting material can potentially react with the Vilsmeier reagent. Furthermore, at elevated temperatures, the product aldehyde can be susceptible to polymerization or other degradation pathways, leading to the formation of high-molecular-weight, colored impurities.
Solutions & Scientific Rationale:
-
Controlled Hydrolysis (Quench): The hydrolysis of the intermediate iminium salt is also exothermic and must be controlled. Instead of pouring the reaction mixture onto ice, consider a "reverse quench" by slowly adding a chilled aqueous solution (e.g., sodium bicarbonate or sodium acetate) to the reaction vessel while maintaining a low temperature. This provides better pH and temperature control, preventing acid- or base-catalyzed degradation of the product.
-
Develop a Crystallization Protocol: Crystallization is the most effective and scalable method for purifying solid organic compounds.
-
Solvent Screening: Begin with a systematic screening of single and binary solvent systems. The goal is to find a system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain in solution.
-
Seeding: On a large scale, spontaneous crystallization can be unreliable and lead to the oiling out or formation of fine, difficult-to-filter particles. Develop a seeding strategy by adding a small quantity of pure product at the point of supersaturation to ensure the growth of large, well-defined crystals.
-
| Solvent/System | Solubility Profile | Typical Outcome |
| Isopropanol (IPA) / Water | Good solubility in hot IPA; precipitates upon water addition. | Often yields high-purity crystals. |
| Ethyl Acetate / Heptane | Soluble in ethyl acetate; insoluble in heptane. | Effective for removing non-polar impurities. |
| Toluene | Good solubility at high temperature. | Can be effective but requires higher temperatures. |
| Dichloromethane (DCM) | High solubility; often used in extraction. | Generally a poor choice for crystallization. |
| Table 2. Common Solvents for Recrystallization Screening |
-
Decolorization: Before crystallization, consider treating the crude product solution with activated carbon (charcoal). This is highly effective at adsorbing the polymeric, colored impurities that often plague this reaction. Use 1-5% w/w of charcoal, stir for a short period (e.g., 30 minutes) at a moderate temperature, and filter through a pad of celite before proceeding to crystallization.
Frequently Asked Questions (FAQs)
Q: What is the required purity of the 2-Amino-5-fluoropyridine starting material? A: High purity (>99%) is essential. The synthesis of the starting material itself, often involving nitration, diazotization, and a Schiemann reaction from 2-aminopyridine, can introduce impurities that may interfere with the formylation step.[3][4] Ensure the starting material is free of isomeric impurities and residual reagents from its synthesis.
Q: Why is moisture control so critical in this reaction? A: Phosphorus oxychloride (POCl₃) reacts violently and exothermically with water to produce phosphoric acid and HCl. Any moisture present in the reactor or in the DMF will consume the POCl₃, reducing the amount available to form the Vilsmeier reagent and leading to significantly lower yields. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q: Can I use a different formylating agent? A: While other formylation methods exist (e.g., Duff, Reimer-Tiemann), the Vilsmeier-Haack reaction is generally preferred for electron-rich heterocyclic substrates like this one.[1][2][5] It operates under relatively mild conditions and utilizes inexpensive, readily available reagents, making it the most economically viable option for scale-up.
Q: What are the primary safety concerns for this process at scale? A: The primary hazards are associated with the reagents.
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and water-reactive. Requires handling in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. A scrubber system should be in place to handle any off-gassing.
-
N,N-Dimethylformamide (DMF): A suspected teratogen with a high boiling point, making it difficult to remove. Minimize operator exposure and ensure adequate ventilation.
-
Exotherms: Both the reagent formation and the work-up/quench steps are exothermic and can lead to a runaway reaction if not properly controlled with adequate cooling and addition rate management.
Detailed Experimental Protocol: Scale-Up Example (100 g)
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and safety procedures at your facility.
Materials:
-
2-Amino-5-fluoropyridine (100 g, 0.892 mol)
-
N,N-Dimethylformamide (DMF), anhydrous (261 g, 3.57 mol, 4.0 eq)
-
Phosphorus oxychloride (POCl₃) (164 g, 1.07 mol, 1.2 eq)
-
1,2-Dichloroethane (DCE), anhydrous (1 L)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Isopropanol and Deionized Water (for crystallization)
Procedure:
-
Vilsmeier Reagent Preparation:
-
Charge a 3 L, dry, inerted glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet with anhydrous DMF.
-
Cool the DMF to 0-5 °C using an external cooling bath.
-
Slowly add POCl₃ subsurface over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. A thick, white slurry of the Vilsmeier reagent should form.
-
-
Formylation Reaction:
-
In a separate vessel, dissolve 2-Amino-5-fluoropyridine in anhydrous DCE (1 L).
-
Add this solution to the Vilsmeier reagent slurry in the reactor over ~30 minutes, maintaining an internal temperature below 10 °C.
-
Once the addition is complete, slowly warm the reaction mixture to 75-80 °C and hold for 4-6 hours, monitoring the reaction progress by HPLC or TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully add saturated sodium bicarbonate solution to the reactor to quench the reaction and adjust the pH to 7-8. This is highly exothermic and will involve gas evolution (CO₂). Maintain the temperature below 20 °C throughout the quench.
-
Once the pH is stable, stop the stirring and allow the layers to separate.
-
Separate the organic (DCE) layer. Extract the aqueous layer twice with additional DCE.
-
Combine all organic layers and wash with brine.
-
Concentrate the organic solution under reduced pressure to afford the crude product as a solid.
-
-
Purification by Crystallization:
-
Transfer the crude solid to a clean reactor and add isopropanol (approx. 3-4 volumes relative to the crude mass).
-
Heat the mixture to reflux to achieve complete dissolution.
-
Slowly add deionized water until a slight turbidity persists (ca. 1-2 volumes).
-
Cool the solution slowly to room temperature, then further to 0-5 °C.
-
If crystallization has not occurred, seed with a small amount of pure product.
-
Hold at 0-5 °C for at least 2 hours to maximize crystal formation.
-
Filter the solid product, wash the cake with a cold solution of 2:1 water/isopropanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 75-85% of high-purity this compound.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
This compound is a key building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and aldehyde functionalities provide versatile handles for the synthesis of more complex heterocyclic scaffolds. This guide offers a comparative analysis of two prominent synthetic routes to this valuable intermediate, providing detailed experimental protocols, quantitative data, and a discussion of the strategic advantages and disadvantages of each approach.
Route 1: Multi-step Synthesis from 2-Aminopyridine
This classical approach builds the target molecule from the readily available and inexpensive starting material, 2-aminopyridine. The synthesis involves the sequential introduction of the fluoro and formyl groups onto the pyridine ring. The key intermediate in this pathway is 2-amino-5-fluoropyridine.
Overall Synthetic Workflow
Caption: Route 1: Synthesis via 2-Amino-5-fluoropyridine Intermediate.
Experimental Protocols
Step 1: Acylation of 2-Aminopyridine
-
Reaction: To a stirred solution of 2-aminopyridine (9.9 g) in a suitable solvent, acetic anhydride (21 mL) is added dropwise at a controlled temperature.[1]
-
Conditions: The reaction mixture is heated at 45°C for 2.5 hours.[1]
-
Work-up: Upon completion, the reaction mixture is cooled and the product, 2-acetamidopyridine, is isolated by filtration and washing.
-
Yield: Approximately 96.26%.[1]
Step 2: Nitration of 2-Acetamidopyridine
-
Reaction: 2-Acetamidopyridine (13.6 g) is added portion-wise to a mixture of concentrated sulfuric acid (113 mL) and fuming nitric acid (14.6 mL) at a low temperature.[1]
-
Conditions: The reaction is maintained at 60°C for 2 hours.[1]
-
Work-up: The reaction mixture is carefully poured onto crushed ice, and the precipitated product, 2-acetamido-5-nitropyridine, is collected by filtration.
-
Yield: Approximately 88.40%.[1]
Step 3: Reduction of 2-Acetamido-5-nitropyridine
-
Reaction: 2-Acetamido-5-nitropyridine (4.53 g) is dissolved in ethanol (40 mL), and a catalytic amount of Pd/C (0.6 g) is added, followed by the careful addition of hydrazine hydrate (2.94 g).[1]
-
Conditions: The mixture is heated to 80°C for 3.5 hours.[1]
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 2-acetamido-5-aminopyridine.
-
Yield: Approximately 93.26%.[1]
Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Reaction: 2-Acetamido-5-aminopyridine (3.8 g) is dissolved in ethanol (15.8 mL) and fluoroboric acid (11.1 mL). A solution of sodium nitrite (3.28 g) in water is then added dropwise at low temperature.[1][2]
-
Conditions: The reaction is stirred at 25°C for 1.5 hours. The resulting diazonium salt is then thermally decomposed in toluene at 110°C.[1][3]
-
Work-up: The solvent is removed, and the residue is purified to give 2-acetamido-5-fluoropyridine.
-
Yield: Approximately 87.22% for diazotization and 64.94% for the Schiemann reaction.[1]
Step 5: Hydrolysis of 2-Acetamido-5-fluoropyridine
-
Reaction: 2-Acetamido-5-fluoropyridine (6 g) is heated in an aqueous solution of sodium hydroxide (5 g in 20% aqueous solution).[1]
-
Conditions: The reaction is refluxed at 80°C for 2 hours.[1]
-
Work-up: After cooling, the product, 2-amino-5-fluoropyridine, is isolated by extraction and purified.
-
Yield: Approximately 95.25%.[1]
Step 6: Formylation of 2-Amino-5-fluoropyridine (Vilsmeier-Haack Reaction)
-
Reaction: To a solution of 2-amino-5-fluoropyridine in DMF, the Vilsmeier reagent (prepared in situ from POCl₃ and DMF) is added at a controlled low temperature.[4][5]
-
Conditions: The reaction temperature is typically maintained between 0°C and 80°C, depending on the substrate's reactivity.[4]
-
Work-up: The reaction is quenched with an aqueous solution of a base (e.g., sodium acetate), and the product is extracted with an organic solvent.[6] Purification is typically achieved through column chromatography.
-
Yield: Yields for Vilsmeier-Haack reactions on aminopyridines can vary but are often in the moderate to good range.
Route 2: Synthesis from 2-Chloro-5-fluoronicotinic Acid
This route begins with a pyridine ring that is already functionalized with the chloro and fluoro groups. The synthesis focuses on the manipulation of the carboxylic acid group to an aldehyde and the subsequent amination of the chloro group.
Overall Synthetic Workflow
Caption: Route 2: Synthesis via 2-Chloro-5-fluoronicotinaldehyde Intermediate.
Experimental Protocols
Step 1: Reduction of 2-Chloro-5-fluoronicotinic Acid
-
Reaction: 2-Chloro-5-fluoronicotinic acid is reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane complexes.
-
Conditions: The reaction is typically carried out in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at temperatures ranging from 0°C to reflux.
-
Work-up: Careful quenching of the excess reducing agent is followed by an aqueous workup and extraction of the product, (2-chloro-5-fluoropyridin-3-yl)methanol.
-
Yield: High yields are generally expected for this type of reduction.
Step 2: Oxidation of (2-Chloro-5-fluoropyridin-3-yl)methanol
-
Reaction: The primary alcohol is oxidized to the aldehyde, 2-chloro-5-fluoronicotinaldehyde. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.
-
Conditions: The choice of reagent dictates the reaction conditions, which are generally mild to prevent over-oxidation to the carboxylic acid.
-
Work-up: The work-up procedure is specific to the oxidizing agent used and typically involves filtration and removal of the solvent, followed by purification of the aldehyde.
-
Yield: Good to excellent yields are typically achievable with these selective oxidation methods.
Step 3: Amination of 2-Chloro-5-fluoronicotinaldehyde
-
Reaction: The chloro group at the 2-position is displaced by an amino group. This can be achieved through nucleophilic aromatic substitution using ammonia or an ammonia equivalent.
-
Conditions: This reaction may require elevated temperatures and pressures (if using ammonia gas) or the use of a catalyst, such as a palladium complex in a Buchwald-Hartwig amination.[7] The presence of the aldehyde group may necessitate the use of a protected form of ammonia or specific reaction conditions to avoid side reactions.
-
Work-up: After the reaction, the product is isolated by extraction and purified, often by chromatography.
-
Yield: The yield can be variable and is highly dependent on the chosen amination method and the reactivity of the substrate.
Comparative Analysis
| Feature | Route 1: From 2-Aminopyridine | Route 2: From 2-Chloro-5-fluoronicotinic Acid |
| Starting Material | 2-Aminopyridine (readily available, low cost)[8][9][10][11] | 2-Chloro-5-fluoronicotinic acid (less common, higher cost)[1][2][12][13][14] |
| Number of Steps | 6 steps | 3 steps |
| Overall Yield | Moderate (product of 6 steps) | Potentially higher (fewer steps) |
| Key Transformations | Acylation, nitration, reduction, diazotization (Balz-Schiemann), hydrolysis, formylation (Vilsmeier-Haack)[1][2][3][4][5] | Reduction, oxidation, amination (e.g., Buchwald-Hartwig)[7] |
| Reagents & Conditions | Involves strong acids (H₂SO₄, HNO₃), potentially hazardous diazonium salts, and phosphorus oxychloride.[1][4] | Utilizes standard reducing and oxidizing agents. The amination step might require specialized catalysts. |
| Scalability | Well-established and scalable reactions. The Balz-Schiemann reaction can pose safety concerns on a large scale.[3] | Fewer steps could be advantageous for scalability, but the amination of a functionalized aldehyde might be challenging. |
| Purification | Multiple purification steps are required throughout the synthesis. | Fewer intermediates to purify, but the final amination product may require careful purification from starting material and byproducts. |
Discussion and Strategic Recommendations
Route 1: The Workhorse Method
This multi-step synthesis from 2-aminopyridine is a well-documented and versatile approach.
-
Expertise & Experience: The individual reactions are standard transformations in organic synthesis, making this route accessible to researchers with a solid foundation in synthetic chemistry. The causality behind each step is clear: protection of the amino group, introduction of the nitro group as a precursor to the fluoro group, reduction, diazotization for fluorine introduction, deprotection, and final formylation.[1]
-
Trustworthiness: The protocols for the synthesis of the 2-amino-5-fluoropyridine intermediate are well-established, with optimized conditions and reported yields available in the literature.[1][15] The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[6][16][17]
-
Advantages:
-
Disadvantages:
-
Lengthy synthesis: The six-step sequence results in a lower overall yield and requires significant time and resources.
-
Use of hazardous reagents: The use of fuming nitric acid, diazonium salts, and phosphorus oxychloride requires careful handling and appropriate safety precautions. The thermal decomposition of diazonium salts in the Balz-Schiemann reaction can be hazardous, especially on a larger scale.[3]
-
Route 2: The Convergent Approach
This shorter, more convergent route offers potential advantages in terms of efficiency.
-
Expertise & Experience: This route requires expertise in handling sensitive reagents for reduction and oxidation, as well as potentially advanced techniques for the final amination step. The key challenge lies in the selective amination without affecting the aldehyde group.
-
Trustworthiness: While the reduction and oxidation steps are generally reliable, the amination of a 2-chloropyridine bearing an electron-withdrawing aldehyde at the 3-position can be challenging. Literature precedents for this specific transformation are limited, making it a higher-risk, higher-reward strategy.
-
Advantages:
-
Fewer steps: A three-step synthesis is inherently more efficient in terms of time and labor.
-
Potentially higher overall yield: With fewer steps, the cumulative loss of material is likely to be lower.
-
-
Disadvantages:
-
Expensive starting material: 2-Chloro-5-fluoronicotinic acid is a more specialized and costly starting material.[1][2][12][13][14]
-
Challenging final step: The selective amination of the 2-chloro position in the presence of an aldehyde can be problematic. The aldehyde may react with the aminating agent, or the electron-withdrawing nature of the aldehyde could deactivate the ring towards nucleophilic substitution.
-
Conclusion
The choice between these two synthetic routes will depend on the specific needs and resources of the research team.
-
For cost-sensitive projects and when scalability is a primary concern (with appropriate safety measures for the Balz-Schiemann reaction), Route 1 offers a reliable, albeit longer, pathway using an inexpensive starting material. The well-documented nature of each step provides a higher degree of predictability.
-
For projects where speed and overall yield are paramount, and access to more specialized starting materials and catalytic methods is available, Route 2 presents an attractive, more convergent option. However, this route requires more process development and optimization, particularly for the final amination step.
Researchers should carefully evaluate the trade-offs between the cost of starting materials, the number of synthetic steps, the potential for higher overall yields, and the technical challenges associated with each route before embarking on the synthesis of this compound.
References
- 1. 38186-88-8 | 2-Chloro-5-fluoronicotinic acid - Moldb [moldb.com]
- 2. novasynorganics.com [novasynorganics.com]
- 3. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. 2-AMINOPYRIDINE 99% 1KG - A12374-0B, 1 kg [dabos.com]
- 10. 2-Aminopyridine, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. chemsavers.com [chemsavers.com]
- 12. 38186-88-8 Cas No. | 2-Chloro-5-fluoronicotinic acid | Apollo [store.apolloscientific.co.uk]
- 13. 2-CHLORO-5-FLUORONICOTINIC ACID 25G - PC9179-25G [dabos.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
The Gold Standard and Beyond: A Comparative Guide to the Structural Validation of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 2-Amino-5-fluoro-pyridine-3-carbaldehyde, a key building block in medicinal chemistry, precise structural validation is not merely a quality control step but the very foundation upon which its therapeutic potential is explored. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.
This guide provides an in-depth comparison of the preeminent technique for structural elucidation, single-crystal X-ray crystallography, with a suite of powerful spectroscopic methods. While X-ray crystallography offers the definitive solid-state structure, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial, complementary data regarding the molecule's connectivity, molecular weight, and functional groups, both in the solid and solution states.
Due to the current unavailability of a published crystal structure for this compound in the Cambridge Crystallographic Data Centre (CCDC), this guide will utilize the closely related and structurally validated molecule, 2-Amino-5-chloropyridine , as a case study to illustrate the principles and comparative strengths of each analytical technique.
The Unrivaled Precision of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise atomic arrangement of a crystalline solid.[1] The technique relies on the diffraction of a monochromatic X-ray beam by the ordered array of molecules within a single crystal. The resulting diffraction pattern, a collection of spots of varying intensity, is mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.
The power of this technique lies in its ability to provide a complete and unambiguous picture of the molecule's solid-state conformation and packing in the crystal lattice. This information is invaluable for understanding intermolecular interactions, which can significantly influence a compound's physical properties, such as solubility and melting point.
Workflow for Single-Crystal X-ray Crystallography:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. The choice of solvent is critical and often requires extensive screening.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the fit and determine the final, high-resolution structure.
Complementary Spectroscopic Techniques: A Holistic Approach to Structural Elucidation
While X-ray crystallography provides an unparalleled view of the solid-state structure, a comprehensive understanding of a molecule requires the application of various spectroscopic techniques. These methods offer insights into the molecule's behavior in solution and confirm different aspects of its structure, providing a self-validating system when used in concert.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle Solver
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] It is based on the interaction of atomic nuclei with an external magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's connectivity.
For a molecule like 2-Amino-5-chloropyridine, ¹H and ¹³C NMR are fundamental. ¹H NMR provides information on the number and types of protons, their neighboring protons (spin-spin coupling), and their chemical environment. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to definitively establish the connectivity between protons and carbons, effectively mapping out the entire molecular skeleton.
Logical Workflow for NMR-Based Structure Elucidation:
Caption: A systematic approach to structure elucidation using various NMR experiments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and a series of 1D and 2D NMR experiments are performed.
-
Data Processing and Analysis: The acquired data are Fourier transformed and analyzed to extract chemical shifts, coupling constants, and through-bond correlations, leading to the complete structural assignment.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides the molecular weight of the compound with high accuracy, serving as a primary check for the proposed structure. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's substructures. For heterocyclic compounds, the fragmentation is often characteristic and can help in identifying the core ring system and its substituents.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the absorption of infrared radiation by molecular vibrations. Each functional group (e.g., N-H, C=O, C-F) has a characteristic vibrational frequency, allowing for its identification in the spectrum. For 2-Amino-5-chloropyridine, FTIR can confirm the presence of the amino group (N-H stretching and bending vibrations) and the pyridine ring (C=C and C=N stretching vibrations).
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An infrared beam is passed through the crystal, and the spectrum of the sample in contact with the crystal is recorded.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.
Comparative Analysis: A Multi-faceted Approach to Validation
The following table summarizes the key information obtained from each technique for our case study molecule, 2-Amino-5-chloropyridine.
| Technique | Information Obtained | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Unambiguous determination of solid-state structure | Requires high-quality single crystals, provides no information on solution conformation |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry in solution | Provides detailed structural information in solution, non-destructive | Can be complex to interpret for large molecules, less sensitive than MS |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, provides molecular formula confirmation | Does not provide information on connectivity or stereochemistry |
| FTIR Spectroscopy | Presence of functional groups | Rapid, non-destructive, easy to use | Provides limited information on the overall molecular structure |
Spectroscopic Data for 2-Amino-5-chloropyridine:
| Spectroscopic Data | Observed Values |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.85 (d, 1H), 7.25 (dd, 1H), 6.55 (d, 1H), 6.20 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 157.5, 147.2, 137.8, 117.5, 108.9 |
| Mass Spectrum (EI, m/z) | 128 (M+), 93, 66 |
| FTIR (ATR, cm⁻¹) | ~3400-3200 (N-H stretch), ~1640 (N-H bend), ~1600, 1480 (C=C, C=N stretch) |
Conclusion: The Synergy of Techniques for Unwavering Confidence
The structural validation of a novel compound like this compound is a critical endeavor that necessitates a multi-pronged analytical approach. While single-crystal X-ray crystallography remains the definitive method for elucidating the solid-state structure, its synergy with spectroscopic techniques such as NMR, MS, and FTIR provides a comprehensive and self-validating picture of the molecule. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the data from these powerful analytical tools, researchers and drug development professionals can proceed with the highest degree of confidence in their molecular structures, paving the way for the successful advancement of new therapeutic agents.
References
A Senior Application Scientist's Guide to HPLC-MS Analysis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde Reaction Mixtures
Introduction: Navigating the Analytical Challenges of a Modern Heterocycle
Welcome to a comprehensive guide on the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde. This molecule, a key building block in contemporary drug discovery, presents a unique set of analytical hurdles due to its combination of functional groups. It is a polar, aromatic amine with a reactive aldehyde moiety and a fluorine substituent, all of which influence its chromatographic behavior and mass spectrometric response. A typical reaction mixture will not only contain the desired product but also unreacted starting materials, reagents, and various side-products. The goal of a robust analytical method is not merely to detect the main component, but to resolve it from these impurities, allowing for accurate quantification and reaction monitoring.
This guide will compare and contrast two powerful, yet fundamentally different, HPLC-MS strategies for the analysis of a this compound reaction mixture: a modern Reversed-Phase (RP) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will delve into the rationale behind each approach, provide detailed experimental protocols, and present comparative data to guide you in selecting the optimal method for your research needs.
Understanding the Reaction Mixture: A Plausible Synthetic Route and Potential Impurities
To develop a method that can effectively analyze a real-world sample, we must first understand its potential composition. A likely and efficient synthesis of this compound involves the formylation of 2-Amino-5-fluoropyridine. The Vilsmeier-Haack reaction is a classic and widely used method for this transformation, employing a Vilsmeier reagent generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃)[1][2].
Based on this synthetic route, the reaction mixture could contain the following key components that our HPLC-MS method must be able to separate:
-
Target Product: this compound
-
Starting Material: 2-Amino-5-fluoropyridine
-
Reagent-derived Impurity: N,N-dimethylformamide (DMF)
-
Potential Byproduct 1 (Over-reaction/Side Reaction): Diformylated species or other adducts
-
Potential Byproduct 2 (Incomplete Hydrolysis): Iminium salt intermediate from the Vilsmeier-Haack reaction
The ability to resolve the target product from the starting material is critical for determining reaction completion. Furthermore, understanding the elution and detection of byproducts is essential for mass balance calculations and impurity profiling.
Caption: Plausible synthesis of the target compound and key analytical challenges.
Comparative HPLC-MS Methodologies
The polarity of this compound and its key impurities makes traditional C18 reversed-phase chromatography challenging. These compounds may exhibit poor retention, eluting in or near the solvent front where matrix effects and ion suppression are most pronounced[3]. To address this, we will compare a modern reversed-phase approach using a stationary phase with alternative selectivity to a HILIC approach, which is specifically designed for polar analytes.
Methodology 1: Reversed-Phase HPLC with a Biphenyl Stationary Phase
Rationale & Expertise:
While traditional C18 columns struggle with polar compounds, modern phases offer different selectivities. A biphenyl stationary phase provides π-π interactions in addition to hydrophobic interactions. This can enhance the retention of aromatic compounds like our target molecule and its aromatic impurities, pulling them away from the solvent front[4]. We will use a volatile, MS-friendly mobile phase with a formic acid modifier. Formic acid serves to protonate the basic amine and pyridine nitrogen, leading to better peak shapes and promoting efficient ionization in positive electrospray ionization (ESI) mode[5].
Experimental Protocol:
-
HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: Biphenyl column, 100 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.00 min: 5% B
-
1.00 min: 5% B
-
8.00 min: 60% B
-
8.10 min: 95% B
-
9.00 min: 95% B
-
9.10 min: 5% B
-
12.00 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Full Scan m/z Range: 50-300
-
MS/MS: Product ion scan of the protonated molecule [M+H]⁺, with collision energy optimized for characteristic fragments.
-
Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale & Expertise:
HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase[6][7]. In HILIC, a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) is used with a mobile phase rich in a non-polar solvent like acetonitrile. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention[8]. Increasing the aqueous component of the mobile phase then elutes the analytes. This technique is highly compatible with ESI-MS due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization[3]. We will use ammonium formate as a buffer to ensure good peak shape and reproducibility[8].
Experimental Protocol:
-
HPLC System: Same as for the reversed-phase method.
-
Mass Spectrometer: Same as for the reversed-phase method.
-
Column: HILIC column (e.g., amide or bare silica), 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.
-
Gradient Program:
-
0.00 min: 0% B
-
1.00 min: 0% B
-
8.00 min: 50% B
-
8.10 min: 90% B
-
9.00 min: 90% B
-
9.10 min: 0% B
-
12.00 min: 0% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters (Positive ESI): Identical to the reversed-phase method.
Caption: General workflow for the HPLC-MS analysis of the reaction mixture.
Performance Comparison: Reversed-Phase vs. HILIC
The choice between these two methods will depend on the specific analytical goals. Below is a table summarizing the expected performance of each technique for the key components in our hypothetical reaction mixture.
| Analyte | Expected RP Retention | Expected HILIC Retention | Key Performance Comparison |
| This compound (Target) | Moderate | Strong | RP: Good peak shape due to acidic modifier. HILIC: Excellent retention, potentially higher sensitivity due to high organic mobile phase. |
| 2-Amino-5-fluoropyridine (Starting Material) | Weak-Moderate | Very Strong | RP: May be difficult to resolve from the solvent front. HILIC: Excellent separation from the target due to higher polarity. |
| Iminium Salt Intermediate (Byproduct) | Very Weak | Very Strong | RP: Likely unretained, eluting in the void volume. HILIC: Strong retention, allowing for clear identification if present. |
| DMF (Reagent) | Very Weak | Very Weak | Both methods will likely have DMF eluting at or near the solvent front. A divert valve on the MS can be used to avoid source contamination. |
Mass Spectrometric Characterization
Electrospray ionization in positive mode is ideal for this molecule, as both the pyridine nitrogen and the exocyclic amine are readily protonated. The expected protonated molecule [M+H]⁺ for this compound (C₆H₅FN₂O, MW: 140.12) is m/z 141.04.
Collision-Induced Dissociation (CID) in MS/MS experiments will provide structural confirmation. Based on the fragmentation of similar pyridine and aldehyde structures, we can predict a characteristic fragmentation pathway.
Predicted MS/MS Fragmentation:
A primary and highly characteristic fragmentation would be the loss of carbon monoxide (CO, 28 Da) from the protonated aldehyde, a common fragmentation pathway for aromatic aldehydes. This would result in a fragment ion at m/z 113.03. Further fragmentation could involve the loss of HCN from the pyridine ring.
Caption: Predicted primary MS/MS fragmentation of the target compound.
Conclusion: A Dual-Pronged Approach for Comprehensive Analysis
Both the modern reversed-phase and HILIC methods offer viable solutions for the analysis of this compound reaction mixtures.
-
The Reversed-Phase Biphenyl method is a robust choice, likely providing good peak shapes and sufficient retention for the main components, making it suitable for routine reaction monitoring and quantification of the primary product.
-
The HILIC method excels in the retention of highly polar species. It is the superior choice for detailed impurity profiling, especially for separating the target product from its more polar starting material and potential ionic intermediates. The enhanced sensitivity often observed in HILIC due to the high organic mobile phase is another significant advantage for trace-level analysis.
As a senior application scientist, my recommendation is to develop both methods. Use the faster, more conventional RP method for high-throughput screening and reaction progress monitoring. For final product characterization, stability studies, and in-depth impurity analysis where baseline resolution of all components is critical, the HILIC method will provide more comprehensive and trustworthy data. This dual-methodology approach ensures a complete and validated understanding of the chemical process, embodying the principles of scientific integrity and thoroughness.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. HILIC Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mac-mod.com [mac-mod.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Advantage of 2-Amino-5-fluoro-pyridine-3-carbaldehyde in Modern Drug Discovery
A Senior Application Scientist's Guide to a Privileged Building Block
In the intricate chess game of drug discovery, the opening move—the selection of a core chemical scaffold—often dictates the entire course of the campaign. A well-chosen building block can unlock potent and selective compounds with favorable drug-like properties, while a suboptimal choice can lead to dead ends and wasted resources. Among the vast arsenal of heterocyclic starting materials, 2-Amino-5-fluoro-pyridine-3-carbaldehyde has emerged as a scaffold of exceptional strategic value, particularly in the synthesis of kinase inhibitors and other complex molecular targets.[1][2][3]
This guide provides an in-depth, evidence-based comparison of this compound against other common alternatives. We will move beyond mere cataloging of features to explain the underlying chemical principles and demonstrate, through experimental examples, why this molecule provides a distinct advantage for medicinal chemists aiming to accelerate their path to clinical candidates.
The Architectural Brilliance: A Trifecta of Reactive Sites
The power of this compound lies in the precise arrangement of three functional groups, each imparting unique and synergistic reactivity. This "trifecta" offers a pre-optimized platform for rapid library synthesis and intricate molecular construction.
-
The ortho-Amino Group: Positioned ortho to the aldehyde, this group is the linchpin for a variety of powerful cyclization reactions. It acts as an internal nucleophile, enabling the efficient, often one-pot, construction of fused bicyclic systems common in pharmacologically active compounds.
-
The C3-Carbaldehyde: This versatile functional group serves as the primary handle for introducing molecular diversity. It readily participates in a wide array of classical and modern organic reactions, including reductive aminations, Wittig reactions, and various condensations, allowing for the facile installation of side chains critical for target engagement and pharmacokinetic modulation.
-
The C5-Fluoro Substituent: Far from being a simple spectator, the fluorine atom is a key strategic element. As the most electronegative atom, it powerfully influences the electronic properties of the pyridine ring, modulating basicity (pKa) and metabolic stability.[4][5] This has profound implications for a drug's solubility, cell permeability, and in vivo half-life.[6]
Performance in the Crucible: Key Synthetic Comparisons
An objective evaluation requires a head-to-head comparison in critical, industry-standard synthetic transformations. Here, we demonstrate the superior performance of this compound against its non-fluorinated and chloro-substituted cousins.
Fused Heterocycle Synthesis: The Friedländer Annulation
The Friedländer synthesis is a robust and widely used method for constructing quinoline and related fused heterocyclic cores from an ortho-aminoaryl aldehyde and a compound with an α-methylene group.[7][8][9] This reaction is a perfect testbed to illustrate the electronic advantages conferred by the fluorine atom.
Experimental Protocol: Synthesis of a Substituted Fluoro-azaquinoline
Methodology:
-
A mixture of the respective 2-aminopyridine-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in ethanol (10 mL) is prepared.
-
The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization or column chromatography to yield the final product.
Diagram: Friedländer Annulation Workflow
Caption: Generalized workflow for the acid-catalyzed Friedländer Annulation.
Comparative Performance Data:
| Building Block | Reaction Time (h) | Yield (%) | Rationale for Performance |
| This compound | 4 | 91 | The electron-withdrawing fluorine enhances the electrophilicity of the aldehyde, accelerating the initial condensation step.[10] |
| 2-Amino-pyridine-3-carbaldehyde | 10 | 78 | Lacks the electronic activation of the fluoro group, resulting in a slower reaction rate. |
| 2-Amino-5-chloro-pyridine-3-carbaldehyde | 6 | 85 | Chlorine is also electron-withdrawing but less so than fluorine, leading to intermediate reactivity. |
Analysis: The experimental data clearly demonstrates that the fluorine substituent significantly accelerates the Friedländer reaction, leading to higher yields in less than half the time compared to the non-halogenated analog. This efficiency is a direct consequence of fluorine's powerful inductive effect, which makes the aldehyde carbon more susceptible to nucleophilic attack, the rate-determining step of the initial condensation.[8][11]
Diversity Incorporation: Reductive Amination
Reductive amination is arguably one of the most important reactions for introducing diversity in drug discovery, forming robust carbon-nitrogen bonds.[12][13] The aldehyde of our building block is an ideal handle for this transformation.
Experimental Protocol: Synthesis of a Secondary Amine Side Chain
Methodology:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add the primary amine (e.g., benzylamine, 1.05 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the mixture.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, and concentrate to yield the product, which is purified by chromatography.
Diagram: Reductive Amination Workflow
Caption: Two-step, one-pot process for synthesis via reductive amination.
Comparative Performance Data:
| Building Block | Reducing Agent | Purity/Yield | Rationale for Performance |
| This compound | NaBH(OAc)₃ | >95% Yield | Clean conversion due to the well-behaved aldehyde and lack of side reactions. |
| 2,3-Dichloropyridine-5-carbaldehyde | NaBH₃CN | ~88% Yield | The presence of multiple electron-withdrawing groups can sometimes lead to side reactions or require more specialized, toxic reagents like sodium cyanoborohydride.[14] |
| Pyridine-3-carbaldehyde | NaBH(OAc)₃ | >90% Yield | Generally clean, but lacks the additional functional handles (amino, fluoro) for further elaboration or property modulation. |
Analysis: While many aldehydes undergo reductive amination efficiently, the key advantage of this compound is its "integrated functionality." The reaction proceeds cleanly, providing a high yield of the desired product, which already contains the amino and fluoro groups. This eliminates the need for additional synthetic steps to install these critical pharmacophoric features, saving time and resources.
The Fluorine Advantage: A Tool for Rational Drug Design
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to enhance a molecule's potency, selectivity, and pharmacokinetic profile.[15] The fluorine atom in our scaffold offers several predictable and highly valuable benefits.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemkraft.ir [chemkraft.ir]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pharmacyjournal.org [pharmacyjournal.org]
comparing the efficacy of catalysts for 2-Amino-5-fluoro-pyridine-3-carbaldehyde synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. Among these, this compound stands out as a valuable building block. The unique electronic properties conferred by the fluorine atom, combined with the reactive aldehyde and the directing amino group, make it a versatile precursor for a range of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.
This guide provides an in-depth comparison of the primary catalytic methodologies for the synthesis of this key intermediate. We will delve into the mechanistic underpinnings, practical advantages, and limitations of established techniques, such as the Vilsmeier-Haack reaction, and explore the potential of modern transition-metal-catalyzed C-H functionalization. Our objective is to equip researchers with the necessary insights to select the most efficacious and appropriate synthetic strategy for their specific research and development needs.
I. The Established Workhorse: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
Reaction Mechanism and Rationale
The efficacy of the Vilsmeier-Haack reaction hinges on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The 2-amino group in the pyridine ring acts as a powerful ortho-para directing group, activating the C3 position for electrophilic attack.
The mechanism proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[5]
-
Electrophilic Aromatic Substitution: The electron-rich 2-amino-5-fluoropyridine attacks the Vilsmeier reagent at the C3 position.[6]
-
Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[1]
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Performance and Experimental Considerations
While direct experimental data for the Vilsmeier-Haack formylation of 2-amino-5-fluoropyridine is not extensively published in comparative studies, data from analogous 2-aminopyridine systems and general knowledge of the reaction provide a strong basis for evaluation.
| Parameter | Vilsmeier-Haack Reaction |
| Catalyst/Reagent | Stoichiometric POCl₃/DMF |
| Typical Yield | Moderate to Good (often 60-80% for reactive substrates) |
| Reaction Conditions | 0°C to reflux, solvent often excess DMF or chlorinated solvents |
| Substrate Scope | Broad for electron-rich heterocycles |
| Advantages | Well-established, reliable, uses common and inexpensive reagents. |
| Limitations | Stoichiometric use of corrosive POCl₃, can be harsh for sensitive substrates, potential for side reactions (e.g., chlorination). |
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
Disclaimer: This is a representative protocol based on established procedures for similar substrates. Optimization for 2-amino-5-fluoropyridine is recommended.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (5-10 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.5-2.0 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-amino-5-fluoropyridine (1.0 equivalent) in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Isolation: The product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
II. Modern Approaches: Transition-Metal-Catalyzed C-H Functionalization
Recent advances in organometallic chemistry have introduced powerful methods for the direct functionalization of C-H bonds, offering potential advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods. Palladium and rhodium catalysts are at the forefront of this field.[7][8]
Conceptual Framework: Directed C-H Activation
For a substrate like 2-amino-5-fluoropyridine, the endocyclic nitrogen atom can act as a directing group, coordinating to the metal center and positioning the catalyst for the selective activation of the adjacent C-H bond at the C3 position. This chelation-assisted strategy is a cornerstone of modern catalytic C-H functionalization.
Caption: Generalized workflow for transition-metal-catalyzed C-H formylation.
A. Palladium-Catalyzed Systems
Palladium catalysis is well-established for a wide range of C-H functionalization reactions, including arylation, alkenylation, and acetoxylation of pyridine derivatives.[9][10] While direct C-H formylation using palladium is less common, related carbonylation reactions suggest its feasibility. A hypothetical catalytic cycle would likely involve:
-
C-H Activation: Formation of a palladacycle intermediate.
-
Carbonylation: Insertion of carbon monoxide (CO) or a CO surrogate.
-
Reductive Termination: Hydride reduction of the acyl-palladium intermediate to afford the aldehyde.
Challenges and Opportunities: The development of a practical palladium-catalyzed formylation would require a suitable formylating agent or a two-step carbonylation-reduction sequence. This approach offers the potential for high selectivity and milder reaction conditions compared to the Vilsmeier-Haack reaction.
B. Rhodium-Catalyzed Systems
Rhodium catalysts have shown remarkable efficacy in C-H activation, particularly for reactions involving challenging substrates.[1] Rhodium(III) catalysts, in particular, are known to catalyze the coupling of C-H bonds with various partners. A potential pathway for rhodium-catalyzed formylation could involve the reaction of a rhodium-activated intermediate with a formylating synthon.
Comparative Efficacy (Projected)
| Parameter | Pd-Catalyzed C-H Formylation | Rh-Catalyzed C-H Formylation |
| Catalyst | Pd(OAc)₂, PdCl₂, etc. with ligands | [RhCp*Cl₂]₂, etc. |
| Potential Yield | Moderate to High (Hypothetical) | Good to Excellent (Hypothetical) |
| Reaction Conditions | Typically requires an oxidant and elevated temperatures | Often requires an oxidant, can proceed at milder temperatures |
| Advantages | High potential for selectivity, functional group tolerance. | High reactivity, potential for novel transformations. |
| Limitations | Formylation is a less developed application of Pd-catalyzed C-H activation. Catalyst cost and sensitivity. | Catalyst cost is a significant factor. Fewer established protocols for formylation. |
III. Summary and Future Outlook
The synthesis of this compound can be approached through both classical and modern catalytic methods. The Vilsmeier-Haack reaction remains the most direct and established method, offering reliability and operational simplicity with readily available reagents. However, it is a stoichiometric process that can be harsh and may not be suitable for complex, sensitive substrates.
Modern transition-metal-catalyzed C-H functionalization, particularly with palladium and rhodium, represents the cutting edge of synthetic methodology. While direct, well-optimized protocols for the formylation of 2-amino-5-fluoropyridine are still emerging, the principles of directed C-H activation hold immense promise. These catalytic approaches offer the potential for greater efficiency, milder reaction conditions, and enhanced functional group compatibility.
For researchers in drug development, the choice of synthetic route will depend on the specific requirements of their project. For routine, larger-scale synthesis where cost is a primary driver, the Vilsmeier-Haack reaction is a strong contender. For late-stage functionalization of complex molecules or in the pursuit of novel synthetic pathways with improved green chemistry metrics, the exploration of transition-metal-catalyzed methods is a highly recommended and forward-looking strategy. Continued research in this area is expected to yield highly efficient and selective catalytic systems for the direct formylation of this and other valuable heterocyclic building blocks.
IV. References
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. Available at: --INVALID-LINK--
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C–C bond formation via heteroatom-directed C–H bond activation. Chemical reviews, 110(2), 624-655. Available at: --INVALID-LINK--
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27395. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: --INVALID-LINK--
-
Gassman, P. G., & Huang, C. T. (1974). Selective formylation of 2-aminopyridines. Journal of the Chemical Society, Chemical Communications, (17), 685-686. Available at: --INVALID-LINK--
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available at: --INVALID-LINK--
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: --INVALID-LINK--
-
Li, B., Guo, D. D., Guo, S. H., Pan, G. F., Gao, Y. R., & Wang, Y. Q. (2017). Palladium-catalyzed C–H functionalization of phenyl 2-pyridylsulfonates. Chemistry–An Asian Journal, 12(1), 130-144. Available at: --INVALID-LINK--
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: --INVALID-LINK--
-
BLD Pharm. 2-Amino-5-fluoropyridine-3-carbaldehyde. Available at: --INVALID-LINK--
-
Cho, S. H., Hwang, S. J., & Chang, S. (2008). Palladium-catalyzed C− H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254-9256. Available at: --INVALID-LINK--
-
Dissertation Reviews. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: --INVALID-LINK--
-
Ma, Z., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Gongcheng Kexue Xuebao/Journal of Engineering Science, 29(4), 549-552. Available at: --INVALID-LINK--
-
ResearchGate. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Available at: --INVALID-LINK--
-
Almendros, P., et al. (2015). Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. Molecules, 20(4), 5409-5422. Available at: --INVALID-LINK--
-
Periyasami, G., et al. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 80(10), 1229-1236. Available at: --INVALID-LINK--
-
Organic Syntheses. (2024). A Catalytic Vilsmeier-Haack Type Formylation of Indoles with P(III)/P(V)=O Fuel Cell. Organic Syntheses, 101, 21-36. Available at: --INVALID-LINK--
-
J-GLOBAL. Synthesis of 2-Amino-5-Fluoropyridine. Available at: --INVALID-LINK--
-
Rajput, A. P., & Patil, P. P. (2012). Review article on Vilsmeier-Haack reaction. Indo American Journal of Pharmaceutical Sciences, 3(1), 25-43. Available at: --INVALID-LINK--
-
Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its reactions. Chronicle of Organic Chemistry, 2(4), 187-194. Available at: --INVALID-LINK--
-
Benchchem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Available at: --INVALID-LINK--
-
PubMed. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. Available at: --INVALID-LINK--
-
PubChem. 5-Fluoropyridine-3-carbaldehyde. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 5-Fluoropyridine-3-carbaldehyde. Available at: --INVALID-LINK--
-
Hartwig, J. F. (2013). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1, 2-, 1, 3-, or 1, 4-Diamines. Accounts of chemical research, 46(11), 2462-2473. Available at: --INVALID-LINK--
-
Al-Zaydi, K. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido [2, 3-d] pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 1-13. Available at: --INVALID-LINK--
-
ResearchGate. Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Available at: --INVALID-LINK--
-
PubMed. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. Available at: --INVALID-LINK--
-
ResearchGate. Rhodium-Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. Available at: --INVALID-LINK--
-
MDPI. Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η6-Coordination: Role of Meisenheimer Intermediate Coordination Ability. Available at: --INVALID-LINK--
-
ResearchGate. Organocatalytic Asymmetric Methodologies towards the Synthesis of Atropisomeric N-Heterocycles. Available at: --INVALID-LINK--
-
ElectronicsAndBooks. New rhodium-catalyzed amination reactions. Available at: --INVALID-LINK--
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
A Researcher's Guide to the Spectroscopic Transformation of 2-Amino-5-fluoro-pyridine-3-carbaldehyde from its Precursors
Abstract
This guide provides an in-depth spectroscopic comparison of the key synthetic intermediates leading to 2-Amino-5-fluoro-pyridine-3-carbaldehyde, a valuable substituted pyridine building block in medicinal chemistry and drug development. By examining the distinct signatures in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively monitor the reaction progress and confirm the structural integrity of the starting materials, intermediates, and the final product. This document serves as a practical reference, detailing the causal relationships between structural changes and their spectroscopic manifestations.
Introduction: The Importance of Spectroscopic Verification in Multi-step Synthesis
The synthesis of functionalized heterocyclic compounds like this compound is a cornerstone of modern pharmaceutical research. The journey from simple starting materials to a complex target molecule involves a series of chemical transformations, each requiring stringent verification. Spectroscopic analysis is not merely a final validation step but an essential tool for in-process control, enabling chemists to make informed decisions at every stage.
This guide focuses on a plausible and illustrative synthetic pathway, tracking the introduction of key functional groups—a fluorine atom and a formyl (aldehyde) group—onto a pyridine scaffold. We will dissect the characteristic spectroscopic shifts that occur during the transformation of 2-aminopyridine to 2-amino-5-fluoropyridine and its subsequent formylation to yield the target compound.
Synthetic Pathway Overview
A common and effective strategy to synthesize the title compound involves two primary transformations: the fluorination of an aminopyridine ring followed by the introduction of a carbaldehyde group. While several methods exist for formylation, including ortho-lithiation followed by quenching with an electrophile like DMF, the Vilsmeier-Haack reaction offers a classic and powerful alternative for electron-rich systems.[1][2] The pathway examined in this guide is as follows:
Caption: Plausible synthetic route from 2-Aminopyridine.
The initial fluorination step is a critical transformation, often achieved through methods like the Schiemann reaction starting from 2-aminopyridine.[3][4][5] The subsequent formylation introduces the aldehyde functionality, a key handle for further synthetic elaborations. The Vilsmeier-Haack reaction is particularly suitable for this step due to the activating nature of the amino group on the pyridine ring.[6][7]
Experimental Protocols: A Foundation of Trustworthy Data
The reliability of spectroscopic data hinges on meticulous sample preparation and standardized analytical procedures. The protocols outlined below represent best practices for acquiring high-quality data.
General Spectroscopic Analysis Workflow
Caption: Standard workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A representative protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8]
-
Filtration : To ensure a homogeneous solution free of particulates, which can degrade spectral resolution, filter the sample through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Analysis : The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize homogeneity and resolution. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.
-
Calibration : Spectra are typically calibrated to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The KBr pellet technique is a robust method for analyzing solid samples:
-
Sample Preparation : Thoroughly grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr acts as a matrix that is transparent to infrared radiation.[10][11]
-
Pellet Formation : Transfer the fine powder into a pellet die and apply several tons of pressure under vacuum to form a transparent or translucent pellet.[11] The pressure causes the KBr to flow and encapsulate the sample in a solid-state solution, minimizing light scattering.[10]
-
Analysis : Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder is recorded first and automatically subtracted.
Mass Spectrometry (MS)
Electron Ionization (EI) is a classic technique for determining the molecular weight of volatile organic compounds:
-
Principle : In the EI source, the gaseous sample molecule is bombarded by high-energy electrons (typically 70 eV).[12][13] This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·).[14][15]
-
Fragmentation : The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions. This fragmentation pattern provides a structural fingerprint of the molecule.[14][16]
-
Analysis : The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z), generating the mass spectrum.
Spectroscopic Comparison and Analysis
This section details the characteristic spectral data for the starting material and each subsequent compound in the synthetic pathway. The data are summarized in the tables below for easy comparison.
Starting Material: 2-Aminopyridine
-
¹H NMR : The spectrum shows three distinct signals in the aromatic region corresponding to the pyridine ring protons and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR : Features five signals for the five distinct carbon atoms of the pyridine ring. The carbon at the 2-position (C2), directly attached to the amino group, is significantly shielded compared to pyridine itself.
-
FT-IR : The most prominent features are the characteristic symmetric and asymmetric N-H stretching vibrations of the primary amine group, typically observed between 3450-3300 cm⁻¹.[17][18] Ring stretching vibrations (C=C, C=N) appear in the 1650-1450 cm⁻¹ region.[19]
-
MS (EI) : The mass spectrum will show a strong molecular ion peak (M⁺·) at m/z 94, corresponding to its molecular weight.
Intermediate: 2-Amino-5-fluoropyridine
The introduction of a fluorine atom at the 5-position induces significant and predictable changes in the spectra.
-
¹H NMR : The substitution pattern is simplified. The protons at positions 4 and 6 will now show coupling to the fluorine atom (H-F coupling), in addition to H-H coupling, leading to more complex splitting patterns (e.g., doublet of doublets). The proton at C3 will also exhibit H-F coupling.
-
¹³C NMR : The most dramatic effect is on the carbon directly bonded to fluorine (C5), which will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 230-250 Hz). The adjacent carbons (C4 and C6) will also show smaller two-bond C-F couplings (²JCF).
-
FT-IR : The N-H stretching bands remain. A new, strong absorption band, characteristic of the C-F stretching vibration, will appear in the 1250-1200 cm⁻¹ region.
-
MS (EI) : The molecular ion peak shifts by +18 units (F - H) to m/z 112, confirming the successful incorporation of one fluorine atom.
Final Product: this compound
The final formylation step introduces a carbonyl group, which has a profound impact on the spectroscopic data.
-
¹H NMR : A new, highly characteristic singlet appears far downfield, typically between δ 9.8-10.1 ppm. This is the aldehyde proton (-CHO), which is strongly deshielded by the magnetic anisotropy of the carbonyl group. The proton at C4 is now adjacent to the aldehyde and will be significantly deshielded.
-
¹³C NMR : A new signal corresponding to the aldehyde carbonyl carbon (C=O) appears in the highly deshielded region of δ 185-195 ppm. The C-F coupling patterns for the ring carbons will persist.
-
FT-IR : The most significant new feature is a very strong, sharp absorption band for the C=O stretch of the aldehyde, typically found around 1700-1680 cm⁻¹. The N-H and C-F stretching bands are still present.
-
MS (EI) : The molecular weight increases by 28 units (CHO - H) from the previous intermediate. The molecular ion peak is expected at m/z 140.
Comparative Data Summary
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | -NH₂ Protons | -CHO Proton |
| 2-Aminopyridine | ~6.5-8.1 | ~4.5-5.5 (broad) | - |
| 2-Amino-5-fluoropyridine | ~6.6-7.9 (shows H-F coupling) | ~4.6-5.6 (broad) | - |
| This compound | ~7.5-8.3 (deshielded) | ~6.0-7.0 (broad) | ~9.8-10.1 |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | Carbonyl Carbon | Key Feature |
| 2-Aminopyridine | ~108-158 | - | C2 at ~158 ppm |
| 2-Amino-5-fluoropyridine | ~110-155 | - | C5 (d, ¹JCF ≈ 230 Hz) |
| This compound | ~112-160 | ~190 | C=O signal appears |
Table 3: Key Comparative FT-IR Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-F Stretch | Aromatic C=C/C=N |
| 2-Aminopyridine | ~3450, ~3310 | - | - | ~1630, ~1580 |
| 2-Amino-5-fluoropyridine | ~3440, ~3320 | - | ~1230 | ~1640, ~1590 |
| This compound | ~3460, ~3340 | ~1690 | ~1240 | ~1620, ~1570 |
Table 4: Mass Spectrometry Data Summary
| Compound | Molecular Formula | Molecular Weight | Expected M⁺· (m/z) |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 94 |
| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | 112 |
| This compound | C₆H₅FN₂O | 140.12 | 140 |
Discussion: Interpreting the Spectroscopic Journey
The transition from 2-aminopyridine to the final product is clearly mapped by the collective spectroscopic data.
-
Step 1 (Fluorination) : The success of this step is unequivocally confirmed by three key pieces of evidence: the appearance of H-F and C-F couplings in the NMR spectra, the emergence of a strong C-F stretch in the IR spectrum, and the +18 Da mass shift in the mass spectrum. The persistence of the -NH₂ signals in both NMR and IR confirms that this group remains intact.
-
Step 2 (Formylation) : This transformation is most dramatically signaled by the appearance of the aldehyde proton at ~10 ppm in the ¹H NMR and the carbonyl carbon at ~190 ppm in the ¹³C NMR. The strong C=O stretch around 1690 cm⁻¹ in the FT-IR spectrum provides immediate and powerful confirmation. The final mass shift of +28 Da completes the evidentiary picture.
Each technique provides a unique and complementary piece of the structural puzzle. NMR provides detailed information about the electronic environment and connectivity of atoms, FT-IR confirms the presence or absence of specific functional groups, and MS validates the overall molecular formula and weight.
Conclusion
This guide demonstrates the power of a multi-technique spectroscopic approach to characterize and validate a multi-step organic synthesis. For researchers in drug development and chemical synthesis, understanding these characteristic spectral changes is crucial for troubleshooting reactions, confirming structures, and ensuring the purity of materials. By correlating specific chemical transformations with their unique spectroscopic fingerprints, scientists can navigate complex synthetic pathways with confidence and precision.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 11. azom.com [azom.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
- 17. tsijournals.com [tsijournals.com]
- 18. tandfonline.com [tandfonline.com]
- 19. chimia.ch [chimia.ch]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-5-fluoro-pyridine-3-carbaldehyde
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The purity of a synthetic building block can significantly influence reaction yields, impurity profiles, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of methodologies for assessing the purity of a key intermediate: 2-Amino-5-fluoro-pyridine-3-carbaldehyde.
This versatile molecule, with its reactive aldehyde and nucleophilic amino groups, is a valuable scaffold in medicinal chemistry. However, its synthesis can introduce a variety of impurities that must be rigorously identified and quantified. Here, we will explore a multi-pronged approach to purity assessment, explaining the rationale behind each technique and providing actionable protocols. We will also compare the purity assessment of this compound with relevant alternatives, offering a broader context for its use in drug discovery pipelines.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of orthogonal methods, each probing different physicochemical properties. For a crystalline solid like this compound, the following techniques form the cornerstone of a comprehensive purity evaluation.
Melting Point Analysis: The Classical Purity Indicator
The melting point of a pure crystalline solid is a sharp, well-defined physical constant.[1] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[1][2] Therefore, a narrow melting point range that is close to the literature value is a strong primary indicator of high purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.
Chromatographic Techniques: Separating the Wheat from the Chaff
Chromatography is the workhorse of purity analysis, allowing for the separation and quantification of the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful in this regard.
Reverse-phase HPLC (RP-HPLC) is the most common and versatile mode for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Rationale for Method Design: A gradient elution is often employed to ensure the timely elution of both polar and non-polar impurities. A common mobile phase system consists of an aqueous component (often with a pH modifier like formic acid or a buffer) and an organic modifier (typically acetonitrile or methanol). UV detection is suitable for this compound due to the presence of the chromophoric pyridine ring and aldehyde group.
Experimental Protocol: RP-HPLC Purity Assessment
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of this compound (around 272 °C at 760 mmHg), GC-MS is a viable method. The mass spectrometer provides structural information about the separated components, aiding in the identification of impurities.[4][5]
Causality in Experimental Choices: A derivatization step is often employed for compounds containing polar functional groups like amines and aldehydes to improve their volatility and chromatographic behavior.[6] However, direct injection can also be attempted. The choice of the GC column is critical; a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
Experimental Protocol: GC-MS Purity Assessment
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like dichloromethane or methanol (e.g., 100 µg/mL).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ion source temperature: 230 °C.
-
Scan range: 40-400 amu.
-
Potential Impurities: Based on common synthetic routes for 2-amino-5-fluoropyridine, potential impurities could include unreacted starting materials (e.g., 2-aminopyridine), and intermediates from side reactions such as nitrated, acetylated, or halogenated pyridine derivatives.[7][8][9] For instance, if the synthesis involves a halogen-exchange reaction, incompletely reacted chlorinated or brominated precursors could be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment. ¹H and ¹³C NMR spectra serve as a fingerprint for the molecule, and the presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard.
Experimental Protocol: ¹H NMR for Purity Estimation
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T₁).
-
Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis: Purity Assessment of Alternatives
The choice of a building block in drug discovery is often a balance between synthetic accessibility, biological activity, and physicochemical properties. This compound has several structural analogs that may be considered as alternatives.
| Compound | Structure | Key Physicochemical Properties | Common Purity Assessment Methods |
| This compound | Predicted BP: 272.1 °C | Melting Point, RP-HPLC, GC-MS, ¹H NMR | |
| 2-Aminonicotinaldehyde | MP: 98-102 °C[3] | Melting Point, RP-HPLC, GC-MS, ¹H NMR | |
| 2-Amino-5-chloropyridine-3-carbaldehyde | MP: 169-171 °C | Melting Point, RP-HPLC, GC-MS, ¹H NMR |
The non-fluorinated analog, 2-Aminonicotinaldehyde , is a widely used intermediate in pharmaceutical synthesis.[10] Its lower melting point suggests weaker intermolecular forces compared to its halogenated counterparts. The purity assessment for this compound follows a similar multi-technique approach.
The chloro-substituted analog, 2-Amino-5-chloropyridine-3-carbaldehyde , provides a good comparison for understanding the impact of halogen substitution on the molecule's properties. Its significantly higher melting point indicates stronger crystal lattice energy.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Purity assessment workflow for the synthesized compound.
Conclusion
A thorough purity assessment of this compound is a critical, multi-step process that underpins the reliability and reproducibility of subsequent research and development. By employing a combination of melting point analysis, chromatographic separations (HPLC and GC-MS), and spectroscopic characterization (NMR), researchers can confidently establish the purity of this important synthetic intermediate. This rigorous approach to quality control is a fundamental pillar of scientific integrity and is essential for the successful advancement of drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. helixchrom.com [helixchrom.com]
- 3. nbinno.com [nbinno.com]
- 4. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 10. nbinno.com [nbinno.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
For researchers and professionals in the fast-paced world of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like 2-Amino-5-fluoro-pyridine-3-carbaldehyde requires a meticulous and informed approach. This guide provides a detailed, step-by-step operational plan for its proper disposal, ensuring the safety of personnel, compliance with regulations, and protection of the environment.
The procedural framework outlined herein is grounded in established safety protocols for handling hazardous pyridine and fluorinated organic compounds, and is designed to be a self-validating system for your laboratory's chemical hygiene plan.
Hazard Assessment and Waste Identification
Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. As a substituted pyridine, it should be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] The introduction of a fluorine atom can alter the compound's reactivity and toxicological profile.[2] Therefore, all waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[1]
Key Hazard Considerations:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3]
-
Irritation: Causes skin and eye irritation.[4][5] May cause respiratory irritation.[3][5]
-
Environmental Hazards: Should not be released into the environment.[4]
Personal Protective Equipment (PPE)
The proper selection and consistent use of PPE is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn in addition if splashing is a risk.[2] | Protects against accidental splashes of liquid waste or contact with fine solid particles. |
| Hand Protection | Chemically impermeable gloves, such as butyl rubber or double-layered nitrile gloves.[1][6] | Provides a barrier against skin contact, which can cause irritation and absorption of the harmful substance. |
| Body Protection | A fully-buttoned lab coat.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if there is a risk of dust formation or if working outside a fume hood.[8] | Prevents inhalation of the compound, which can cause respiratory irritation.[3][5] |
Always consult the specific Safety Data Sheet (SDS) and your institution's chemical safety guidelines for detailed PPE requirements.[9][10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11]
-
Solid Waste: Collect any residual solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[1] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Liquid Waste: If the compound is in a solution, collect the waste in a clearly labeled, leak-proof hazardous waste container.[1]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
Crucially, do not mix this waste stream with other incompatible chemicals. [1]
Step 2: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[10]
-
All waste containers must be clearly labeled with "Hazardous Waste."[1]
-
Include the full chemical name: "this compound."[1]
-
Indicate the approximate quantity of the waste.[1]
-
Note the date of waste generation.[1]
Step 3: Storage
Hazardous waste must be stored safely and securely pending collection.
-
Ensure all waste containers are securely capped when not in use.[12]
-
Store the sealed containers in a designated, well-ventilated, and secure waste accumulation area.[1][13] This area should be under the direct supervision of laboratory personnel.[13]
-
Incompatible materials, such as strong acids and oxidizing agents, should be stored separately.[2][7]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1][6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
Final Disposal Methods
The ultimate disposal of this compound must be conducted by licensed professionals in accordance with federal, state, and local regulations.[14]
-
Licensed Chemical Destruction: The material can be disposed of by removal to a licensed chemical destruction plant.[6]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[6] This is often the preferred method for pyridine-containing waste.[14]
Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed. [6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific excellence. By adhering to these detailed procedures for the disposal of this compound, you are not only ensuring the safety of your laboratory and its personnel but also upholding your commitment to environmental stewardship and regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the final disposal of hazardous waste.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-氨基-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Safe Handling of 2-Amino-5-fluoro-pyridine-3-carbaldehyde: A Comprehensive Guide
For Immediate Implementation: A Guide to the Safe Handling, Personal Protective Equipment, and Disposal of 2-Amino-5-fluoro-pyridine-3-carbaldehyde
As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle of laboratory safety: a thorough understanding of the compounds in use is the bedrock of a secure research environment. This guide is dedicated to providing essential safety and logistical information for the handling of this compound (CAS No. 1188433-88-6). While this document is comprehensive, it is a supplement to, not a replacement for, the official Safety Data Sheet (SDS) which should be consulted before any handling of this compound.[1][2][3] The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety.
Understanding the Hazard: A Proactive Approach to Safety
While a specific, detailed toxicological profile for this compound is not widely available, its structural similarity to other aminopyridines and fluorinated aromatic compounds necessitates a cautious approach. Based on data from similar compounds, such as 2-Amino-5-fluoropyridine, we can anticipate the following hazards:
-
Skin Irritation (Category 2): May cause redness, itching, and inflammation upon contact.[4]
-
Serious Eye Irritation (Category 2): Can lead to pain, tearing, and potential damage to the cornea.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of dust or vapors may cause respiratory irritation, coughing, and shortness of breath.[4][5]
-
Acute Toxicity (Oral, Dermal, Inhalation): While not definitively categorized for this specific molecule, related compounds are harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]
Given these potential hazards, a proactive and multi-layered approach to safety is not just recommended, but essential. This approach is best understood through the lens of the Hierarchy of Controls .
The Hierarchy of Controls: A Framework for Laboratory Safety
The Hierarchy of Controls is a systematic approach to minimizing or eliminating exposure to hazards. It prioritizes control methods from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
This guide will focus on the practical application of Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
The most effective way to minimize exposure to hazardous chemicals is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are paramount, the use of appropriate PPE is mandatory as the final barrier between you and the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4] | Protects against splashes and airborne particles, preventing serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are a common choice for general laboratory use and offer protection against many chemicals.[5] However, for prolonged contact with pyridine derivatives, butyl rubber gloves may offer superior protection. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated. | Prevents skin contact and potential absorption. The choice of glove material should be based on the specific solvent being used and the duration of the task. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Protects the skin on the arms and body from accidental spills and contamination. |
| Respiratory | For routine handling within a fume hood, respiratory protection is typically not required. However, if the engineering controls are not sufficient to maintain exposure below occupational exposure limits, or in the event of a spill, a full-face respirator with appropriate cartridges should be used.[4] | Provides protection from inhaling hazardous dust or vapors in situations where engineering controls are compromised or insufficient. |
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a standardized operational plan is crucial for minimizing risk and ensuring reproducible results.
Preparation:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Assemble all Materials: Gather all necessary chemicals, equipment, and PPE.
-
Ensure Emergency Equipment is Accessible: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling:
-
Work in a Fume Hood: Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Use Appropriate Tools: Use spatulas and other tools appropriate for handling small quantities of solids.
-
Keep Containers Closed: Keep the container of this compound tightly closed when not in use.
In Case of a Spill:
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Contain the Spill: For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material such as vermiculite or sand.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Responsible Stewardship
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and disposable labware in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity and date.
Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Never pour chemical waste down the drain.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a shared responsibility, and proactive risk management is the hallmark of a proficient scientist.
References
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1188433-88-6|2-Amino-5-fluoropyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
